molecular formula C33H50N2O4 B585250 O-Desmethyl Venlafaxine Dimer CAS No. 1187545-62-5

O-Desmethyl Venlafaxine Dimer

Numéro de catalogue: B585250
Numéro CAS: 1187545-62-5
Poids moléculaire: 538.773
Clé InChI: FBAYPDCBRZOERJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

O-Desmethyl Venlafaxine Dimer, also known as O-Desmethyl Venlafaxine Dimer, is a useful research compound. Its molecular formula is C33H50N2O4 and its molecular weight is 538.773. The purity is usually 95%.
BenchChem offers high-quality O-Desmethyl Venlafaxine Dimer suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about O-Desmethyl Venlafaxine Dimer including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]-2-[[5-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]-2-hydroxyphenyl]methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H50N2O4/c1-34(2)22-28(32(38)15-7-5-8-16-32)24-11-13-30(36)26(19-24)21-27-20-25(12-14-31(27)37)29(23-35(3)4)33(39)17-9-6-10-18-33/h11-14,19-20,28-29,36-39H,5-10,15-18,21-23H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBAYPDCBRZOERJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(C1=CC(=C(C=C1)O)CC2=C(C=CC(=C2)C(CN(C)C)C3(CCCCC3)O)O)C4(CCCCC4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H50N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60657978
Record name 2,2'-Methylenebis{4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol}
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60657978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

538.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187545-62-5
Record name 2,2′-Methylenebis[4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187545-62-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2'-Methylenebis{4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol}
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60657978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Comprehensive Structural Characterization and Analytical Isolation of O-Desmethyl Venlafaxine Dimer Impurities

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

O-Desmethylvenlafaxine (Desvenlafaxine) is a potent serotonin-norepinephrine reuptake inhibitor (SNRI) widely formulated as a succinate monohydrate salt for the treatment of major depressive disorder. During the synthesis of the active pharmaceutical ingredient (API)—specifically during the aggressive demethylation of venlafaxine—or under forced degradation conditions, trace dimeric impurities can form. Identifying and controlling these impurities to below the ICH threshold of 0.15% is a critical regulatory requirement [1].

This whitepaper provides an in-depth mechanistic analysis and a self-validating analytical protocol for the isolation, structural elucidation, and quantification of the two primary dimer impurities: ODV-Dimer and ODV-N-Dimer .

Mechanistic Origin of Dimerization

Understanding the causality behind impurity formation is the first step in designing a robust control strategy. The dimerization of desvenlafaxine typically proceeds via two distinct pathways, resulting in two unique molecular architectures:

  • ODV-Dimer ( C33​H50​N2​O4​ ): This impurity features a methylene bridge connecting the phenolic rings of two desvenlafaxine monomers. Mechanistically, this is driven by a Mannich-type condensation. Under oxidative or high-temperature demethylation conditions, the N,N -dimethyl group of one molecule can oxidize to an electrophilic iminium ion. This intermediate undergoes nucleophilic attack by the electron-rich ortho-position of a neighboring phenol, followed by a rearrangement that leaves a −CH2​− bridge between the two aromatic systems [1, 2].

  • ODV-N-Dimer ( C32​H48​N2​O4​ ): This impurity forms when the methylene bridge connects the phenolic ring of one monomer directly to the secondary nitrogen of an N -desmethyl desvenlafaxine molecule. The loss of a methyl group prior to coupling results in a lower molecular weight and a distinct basicity profile [1].

Structural Elucidation & Spectral Data

To establish these impurities as certified reference standards for Quality Control (QC), orthogonal spectroscopic techniques are required. The tables below summarize the definitive Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data used to self-validate the structural connectivity of isolated fractions.

Table 1: Spectral Characterization of ODV-Dimer

Chemical Formula: C33​H50​N2​O4​ | Monoisotopic Mass: 538.77 g/mol

Analytical MethodConditions / SolventKey Signals & Chemical Shifts ( δ , ppm)Structural Assignment
1 H NMR DMSO- d6​ (300 MHz)6.81 (dd), 6.72 (d), 6.67 (d)Aromatic protons (bridged phenols)
1 H NMR DMSO- d6​ (300 MHz)3.72, 3.67, 3.00, 2.62, 2.28, 2.13 N -methyl and methylene bridge protons
13 C NMR DMSO- d6​ (75 MHz)181.1, 153.26, 131.14, 127.11, 125.69Phenolic/Carbonyl (tautomeric) & Aromatic carbons
13 C NMR DMSO- d6​ (75 MHz)72.56, 60.31, 51.67, 45.0, 31.78, 29.45Aliphatic cyclohexyl and amine-bearing carbons
HRMS (ESI+) Positive Ion Modem/z 539.4 [M+H]+ Confirms intact covalent dimer

Note: The highly deshielded 13 C resonance at δ 181.1 ppm suggests a strong intramolecular hydrogen-bond network or a localized keto-enol tautomeric state within the sterically hindered dimer [1].

Table 2: Spectral Characterization of ODV-N-Dimer

Chemical Formula: C32​H48​N2​O4​ | Monoisotopic Mass: 524.70 g/mol

Analytical MethodConditions / SolventKey Signals & Chemical Shifts ( δ , ppm)Structural Assignment
1 H NMR CD 3​ OD (300 MHz)7.02 (d), 6.85 (m), 6.72 (d), 6.59 (dd)Aromatic protons (asymmetric environment)
1 H NMR CD 3​ OD (300 MHz)3.64, 3.57, 3.16, 3.04, 2.98, 2.85, 2.50 N -methyl, N -methylene bridge, and aliphatic chain
HRMS (ESI+) Positive Ion Modem/z 525.4 [M+H]+ Confirms N -linked dimeric mass

Experimental Protocol: Isolation and Characterization

To ensure scientific integrity, the following protocol acts as a self-validating system. The chromatographic isolation is orthogonally verified by downstream mass and NMR analyses [4].

Step 1: Impurity Enrichment via Forced Degradation
  • Procedure: Dissolve 5.0 g of Desvenlafaxine API in 50 mL of 0.1 N HCl. Subject the solution to thermal stress (reflux at 80°C for 48 hours) or oxidative stress (addition of 3% H2​O2​ ). Neutralize and extract with ethyl acetate.

  • Causality: Standard API batches contain dimer impurities well below 0.1%. Forced degradation accelerates the kinetic pathways of dimerization, artificially enriching the impurity profile to yield sufficient mass (mg scale) for preparative isolation.

Step 2: Preparative HPLC Isolation
  • Procedure: Inject the enriched extract onto a Preparative C18 column (250 x 21.2 mm, 5 µm). Use a gradient mobile phase of 0.1% Formic Acid in Water (Solvent A) and Acetonitrile (Solvent B). Collect fractions corresponding to the relative retention times (RRT) of the dimers (typically eluting later than the API).

  • Causality: The dual cyclohexyl rings and extended aromatic systems of the dimers render them significantly more lipophilic than monomeric desvenlafaxine. Formic acid is critical here; it suppresses the ionization of the phenolic hydroxyls while keeping the tertiary amines protonated, preventing peak tailing caused by secondary interactions with column silanols.

Step 3: LC-MS/MS Orthogonal Validation
  • Procedure: Lyophilize the collected fractions and reconstitute in MS-grade methanol. Analyze via ESI-LC-MS/MS in positive ion mode.

  • Causality: Electrospray ionization (ESI+) is chosen because the aliphatic amine groups readily accept protons. Observing the precursor ions at m/z 539.4 and 525.4 validates that the preparative HPLC successfully isolated the intact dimers rather than co-eluting degradation artifacts.

Step 4: NMR Structural Elucidation
  • Procedure: Dissolve 10 mg of the validated fraction in 0.5 mL of DMSO- d6​ (for ODV-Dimer) or CD 3​ OD (for ODV-N-Dimer). Acquire 1D ( 1 H, 13 C) and 2D (HSQC, HMBC) NMR spectra.

  • Causality: While MS confirms the molecular weight, it cannot distinguish positional isomers. 2D HMBC (Heteronuclear Multiple Bond Correlation) is strictly required to observe the cross-peaks between the bridging methylene protons and the adjacent aromatic carbons, definitively proving the exact site of dimerization.

Analytical Workflow Diagram

The logical relationship between sample stress, isolation, and orthogonal validation is mapped below.

Dimer_Characterization_Workflow API Desvenlafaxine API (Starting Material) Stress Forced Degradation / Demethylation Stress API->Stress HPLC Preparative HPLC (Impurity Enrichment) Stress->HPLC Fractions Isolated Fractions (ODV-Dimer & ODV-N-Dimer) HPLC->Fractions MS LC-MS/MS Analysis (Mass & Fragmentation) Fractions->MS NMR 1H & 13C NMR (Structural Connectivity) Fractions->NMR Elucidation Structural Elucidation (Data Synthesis) MS->Elucidation NMR->Elucidation Standard Establishment of QC Reference Standard Elucidation->Standard

Fig 1: Step-by-step analytical workflow for the isolation and structural elucidation of dimer impurities.

Quality Control & Regulatory Implications

Once isolated and structurally elucidated, the ODV-Dimer and ODV-N-Dimer must be established as external reference standards [3]. During routine batch release, analytical chemists utilize these standards to quantify impurity levels via High-Performance Liquid Chromatography (HPLC) with UV or PDA detection.

According to ICH Q3A(R2) guidelines, any impurity in a new drug substance exceeding the 0.15% area threshold must be fully characterized. By utilizing the self-validating isolation and NMR/MS elucidation framework detailed in this guide, pharmaceutical manufacturers can ensure their desvenlafaxine succinate monohydrate formulations remain compliant, stable, and safe for patient administration.

References

  • Teva Pharmaceutical Industries Ltd. "Processes for the preparation of o-desmethylvenlafaxine, free from its dimer impurities." European Patent Office (EP2252574A1).
  • KM Pharma Solution Private Limited. "N-Nitroso Desvenlafaxine Impurity 4 - Related Products & Impurity Profiles." KM Pharma. Available at:[Link]

  • International Journal of Research in Pharmacy and Chemistry (IJRPC). "Quantification of Potential Impurities by a Stability Indicating HPLC Method in Desvenlafaxine Succinate Monohydrate." IJRPC. Available at: [Link]

O-Desmethyl Venlafaxine Dimer molecular weight and chemical formula

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to O-Desmethyl Venlafaxine Dimer: Characterization, Analysis, and Control

Abstract

O-Desmethyl Venlafaxine, also known as Desvenlafaxine, is the major active metabolite of the widely prescribed antidepressant Venlafaxine. As with any active pharmaceutical ingredient (API), ensuring its purity is paramount to drug safety and efficacy. This technical guide provides a comprehensive overview of the O-Desmethyl Venlafaxine Dimer, a critical process-related impurity encountered during the synthesis of Desvenlafaxine. We will delve into its physicochemical properties, postulate its formation pathway, and detail the analytical methodologies essential for its detection and quantification. Furthermore, this guide outlines robust control strategies that are vital for drug development professionals to minimize its presence in the final API, thereby ensuring compliance with stringent regulatory standards.

Chapter 1: Introduction to Desvenlafaxine and the Significance of Impurity Profiling

Venlafaxine and its Primary Active Metabolite, O-Desmethyl Venlafaxine (Desvenlafaxine)

Venlafaxine is a first-in-class serotonin-norepinephrine reuptake inhibitor (SNRI) used in the treatment of major depressive disorder, anxiety, and related conditions.[1] Following administration, Venlafaxine undergoes significant first-pass metabolism in the liver. The primary metabolic pathway is O-demethylation, mediated by the cytochrome P450 2D6 (CYP2D6) enzyme, which results in the formation of its major active metabolite, O-Desmethyl Venlafaxine (ODV), or Desvenlafaxine.[2][3] Desvenlafaxine itself is a potent SNRI and is marketed as an antidepressant drug.[4] Due to its distinct pharmacokinetic profile, which shows less reliance on CYP2D6 for its elimination compared to its parent compound, Desvenlafaxine may offer a more predictable therapeutic response in patients.[4]

The Role of Impurity Profiling in Drug Safety and Regulatory Compliance

The identification and control of impurities in APIs are core tenets of pharmaceutical development and manufacturing. Regulatory bodies like the International Council for Harmonisation (ICH) have established strict guidelines on the reporting, identification, and qualification of impurities. These extraneous compounds can arise from starting materials, by-products of side reactions, or degradation of the API.[1] A thorough impurity profile is essential not only for regulatory submission but also for ensuring the safety and consistency of the final drug product. Uncontrolled impurities can potentially impact the drug's efficacy, stability, and, most critically, patient safety.

O-Desmethyl Venlafaxine Dimer: A Key Process-Related Impurity

During the chemical synthesis of Desvenlafaxine, various impurities can form. One of the most significant is the O-Desmethyl Venlafaxine Dimer (ODV-Dimer). This compound is formed when two molecules of O-Desmethyl Venlafaxine are covalently linked. Its presence is a direct indicator of specific reaction conditions during synthesis. As such, the ODV-Dimer is utilized as a crucial reference marker in the analytical testing of Desvenlafaxine to assess the purity of the API.[1][5] Controlling the level of this dimer to well below established thresholds (e.g., <0.15% by HPLC area) is a critical objective in the manufacturing process.[1][5]

Chapter 2: Physicochemical Characterization of O-Desmethyl Venlafaxine Dimer

Chemical Structure and Nomenclature

The O-Desmethyl Venlafaxine Dimer is structurally characterized by a methylene bridge (-CH2-) linking the phenolic rings of two O-Desmethyl Venlafaxine molecules. This linkage typically occurs at the ortho position relative to the hydroxyl group on each aromatic ring.

The formal IUPAC name for this structure is 4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]-2-[[5-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]-2-hydroxyphenyl]methyl]phenol.[6] A common synonym is 2,2'-Methylenebis(4-(2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl)phenol).[7]

Core Physicochemical Properties

A summary of the key identifiers and properties of the O-Desmethyl Venlafaxine Dimer is presented below.

PropertyValueSource(s)
Chemical Formula C₃₃H₅₀N₂O₄[6][7]
Molecular Weight 538.77 g/mol (Pharmaffiliates)538.8 g/mol (PubChem)[6][7]
CAS Number 1187545-62-5[6][7]
IUPAC Name 4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]-2-[[5-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]-2-hydroxyphenyl]methyl]phenol[6]
Distinction From Other Related Impurities

It is critical to distinguish the methylene-bridged O-Desmethyl Venlafaxine Dimer from other potential dimeric impurities, most notably the O-Desmethyl Venlafaxine N-Dimer . The N-Dimer has a different linkage, molecular formula (C₃₂H₄₈N₂O₄), and molecular weight (approx. 524.7 g/mol ).[8][9] This structural isomerism necessitates the use of high-resolution analytical techniques capable of separating and correctly identifying each species. Other potential impurities in Desvenlafaxine include cyclic byproducts and N-oxides.[10][11]

Chapter 3: Formation Pathway and Synthetic Considerations

Overview of Desvenlafaxine Synthesis Routes

The synthesis of Desvenlafaxine can be achieved through several routes. A common industrial method involves the O-demethylation of Venlafaxine using strong reagents.[12] Alternatively, multi-step synthetic pathways starting from precursors like p-hydroxybenzene acetonitrile are employed.[13] One such pathway involves a dimethylation step using formaldehyde and formic acid to install the N,N-dimethylamino group.[13]

Postulated Mechanism of Dimer Formation

The formation of the O-Desmethyl Venlafaxine Dimer is intrinsically linked to the synthesis process. The methylene bridge is a strong indicator of a reaction involving a C1 electrophile, most commonly formaldehyde or a formaldehyde equivalent.

The postulated mechanism is an electrophilic aromatic substitution. Under acidic or basic conditions, formaldehyde can react with the electron-rich phenolic ring of O-Desmethyl Venlafaxine. The resulting hydroxymethyl intermediate is highly reactive and can subsequently react with a second molecule of O-Desmethyl Venlafaxine to form the stable methylene-bridged dimer. This side reaction competes with the desired synthetic steps, and its rate is influenced by factors such as temperature, pH, and the concentration of reactants.

G cluster_reactants Reactants cluster_process Process cluster_product Product ODV1 O-Desmethyl Venlafaxine (Molecule 1) Activation Electrophilic Aromatic Substitution ODV1->Activation ODV2 O-Desmethyl Venlafaxine (Molecule 2) Coupling Condensation/ Coupling Reaction ODV2->Coupling CH2O Formaldehyde (or equivalent) CH2O->Activation Activation->Coupling Reactive Intermediate Dimer O-Desmethyl Venlafaxine Dimer Coupling->Dimer G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase & Standards C Equilibrate HPLC System A->C B Prepare API Sample Solution D Inject Sample B->D C->D E Run Gradient Elution D->E F Detect Peaks (UV) E->F G Integrate Peak Areas F->G H Calculate Impurity % G->H

Sources

Unveiling the Mechanism of O-Desmethyl Venlafaxine Dimer Formation: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

O-Desmethylvenlafaxine (ODV, Desvenlafaxine) is a potent serotonin-norepinephrine reuptake inhibitor (SNRI) widely utilized in psychiatric pharmacotherapy. The commercial synthesis of ODV often relies on the reductive amination of didesmethyl- or tridesmethylvenlafaxine. While this route is highly scalable, it is intrinsically plagued by the formation of complex, high-molecular-weight dimer impurities—specifically the ODV-Dimer and ODV-N-Dimer 1.

Because the U.S. Food and Drug Administration (FDA) and ICH guidelines mandate stringent control of API purity (typically requiring unknown/unspecified impurities to be <0.15%), understanding the chemical causality behind these dimers is critical for process chemists and drug development professionals 2. This whitepaper dissects the mechanistic origins of these impurities and provides a self-validating experimental framework for their mitigation.

The Chemical Causality of Dimerization

The root cause of dimerization lies in the reagents utilized during the Eschweiler-Clarke methylation step: formaldehyde (HCHO) and formic acid (HCOOH) 3. While formaldehyde is intended to act purely as a methylating agent for the amine, it is a highly reactive electrophile. The ODV molecule features a phenol ring where the hydroxyl group acts as a strong electron-donating group via resonance, heavily activating the ortho and para positions. Because the para position is sterically hindered and covalently occupied by the ethyl-cyclohexanol-amine aliphatic chain, the ortho position becomes the exclusive, highly susceptible site for electrophilic attack 1.

The Phenol-Formaldehyde Condensation Pathway (ODV-Dimer)

In the acidic reaction environment, formaldehyde is protonated to form a highly electrophilic species. This species attacks the ortho position of the ODV phenol ring, yielding an o-hydroxymethyl intermediate (a saligenin-like derivative) 4. Subsequent acid-catalyzed dehydration forms a transient, highly reactive o-quinone methide. A second ODV molecule acts as a nucleophile, attacking this intermediate to form a robust diphenylmethane-type C-C linkage 5. The resulting compound is the ODV-Dimer.

The Mannich Reaction Pathway (ODV-N-Dimer)

During the stepwise methylation of the starting material, N-desmethylvenlafaxine (a secondary amine) is formed as a transient intermediate. Formaldehyde rapidly condenses with this secondary amine to generate an iminium ion 2. This iminium species is a classic Mannich electrophile. It undergoes rapid nucleophilic attack by the ortho carbon of an adjacent ODV phenol ring, resulting in the ODV-N-Dimer—a complex molecule bridged by a -CH2-N(CH3)- linkage 6.

DimerizationMechanisms TDMV Tridesmethylvenlafaxine (Starting Material) NDes N-Desmethylvenlafaxine (Secondary Amine) TDMV->NDes Mono-methylation HCHO Formaldehyde (HCHO) + Formic Acid HCHO->NDes Reacts with ODV O-Desmethylvenlafaxine (Target API) HCHO->ODV Reacts with NDes->ODV Di-methylation Iminium Iminium Ion Intermediate (Electrophile) NDes->Iminium H+ catalysis Saligenin o-Hydroxymethyl Phenol (Electrophile) ODV->Saligenin Electrophilic Aromatic Substitution NDimer ODV-N-Dimer (Mannich Linkage) Iminium->NDimer Nucleophilic attack by ODV Phenol CDimer ODV-Dimer (Methylene Bridge) Saligenin->CDimer Condensation with 2nd ODV Phenol

Fig 1. Divergent mechanistic pathways for ODV-Dimer and ODV-N-Dimer formation.

Quantitative Impurity Profiling

To effectively monitor and clear these impurities, it is necessary to understand their structural parameters and regulatory thresholds.

Impurity DesignationChemical LinkageMechanistic OriginMolecular WeightRegulatory Threshold
ODV-Dimer C-C Methylene BridgePhenol-Formaldehyde Condensation538.77 g/mol < 0.15% (HPLC Area)
ODV-N-Dimer C-N-C Mannich BaseMannich Reaction (Iminium Attack)524.74 g/mol < 0.15% (HPLC Area)

Self-Validating Protocol for Dimer Mitigation

To achieve API purity compliant with ICH Q3A guidelines, the crude ODV must be subjected to targeted purification. The following protocol relies on the differential solubility of the monomeric succinate salt versus the bulky dimer impurities in polar protic solvent systems 7.

Phase 1: Selective Precipitation via Solvent Slurrying

Causality: The dimer impurities possess significantly higher molecular weights and distinct polarity profiles compared to monomeric ODV. By utilizing a C1-C4 alcohol (specifically isopropanol), we exploit these differential solubilities. Isopropanol disrupts weak intermolecular hydrogen bonds but lacks the dielectric constant required to keep the bulky, less polar dimers in solution at low temperatures [[2]]().

  • Suspend crude O-desmethylvenlafaxine in isopropanol (approx. 5-10 volumes).

  • Heat the slurry to reflux (82°C) under continuous agitation for 2 hours to ensure complete thermodynamic equilibration.

  • Apply a controlled cooling ramp to 0°C - 25°C and maintain the slurry for 4 hours. This controlled supersaturation selectively precipitates the monomer while keeping trace impurities in the mother liquor.

  • Filter the suspension and wash the filter cake with chilled isopropanol.

Phase 2: HPLC Self-Validation

Causality: Before proceeding to salt formation, the intermediate must be validated. This prevents the carryover of dimers into the final API, which would necessitate costly reprocessing 5.

  • Prepare a reference standard solution containing known concentrations of pure ODV, ODV-Dimer, and ODV-N-Dimer.

  • Analyze via HPLC to determine the Relative Retention Time (RRT) and Response Factor (RF) for each dimer against the ODV peak 6.

  • Analyze the Phase 1 filter cake. The batch is validated to proceed only if the integrated HPLC area for both ODV-Dimer and ODV-N-Dimer is <0.2%.

Phase 3: Succinate Salt Crystallization

Causality: Converting the free base to the succinate salt in a mixed aqueous-organic system provides a final thermodynamic purification step, leveraging the unique crystal lattice energy of the succinate monohydrate form to exclude bulky dimer defects 7.

  • Dissolve the validated ODV free base in a solvent mixture of isopropanol, water, and succinic acid.

  • Heat to 60°C until complete dissolution is achieved.

  • Cool gradually to induce crystallization of O-desmethylvenlafaxine succinate.

  • Filter and dry under vacuum. The final API will consistently exhibit dimer levels <0.1% 1.

PurificationProtocol Crude Crude ODV (>0.2% Dimers) Slurry Isopropanol Slurry Reflux -> Cool to 0°C Crude->Slurry Step 1 Filter Filtration & HPLC Validation Slurry->Filter Step 2 Salt Succinate Salt Crystallization Filter->Salt Step 3 Pure Pure ODV Succinate (<0.1% Dimers) Salt->Pure Step 4

Fig 2. Self-validating experimental workflow for the depletion of dimer impurities.

Sources

An Investigational Framework and Technical Guide to the Pharmacological Properties of O-Desmethyl Venlafaxine Dimer

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

O-Desmethyl Venlafaxine (ODV), the major active metabolite of the antidepressant Venlafaxine, is a potent and well-characterized serotonin-norepinephrine reuptake inhibitor (SNRI).[1][2][3] While the pharmacology of ODV (also known as Desvenlafaxine) is extensively documented, related compounds such as dimers represent a frontier of pharmacological inquiry. The O-Desmethyl Venlafaxine N-Dimer is a defined chemical entity listed in chemical databases but lacks public-domain pharmacological data.[4] This guide presents a comprehensive investigational framework for the synthesis, purification, and rigorous pharmacological characterization of the O-Desmethyl Venlafaxine N-Dimer. We provide field-proven, step-by-step protocols for key in-vitro assays and outline a logical pathway for elucidating its pharmacodynamic and pharmacokinetic profile. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to explore novel chemical space around a validated pharmacophore.

Introduction and Rationale

Venlafaxine and its primary metabolite, O-Desmethyl Venlafaxine (ODV), exert their antidepressant effects by inhibiting the reuptake of serotonin (5-HT) and norepinephrine (NE) in the central nervous system.[5][6][7] ODV itself is an approved medication for major depressive disorder, valued for a pharmacokinetic profile that is less dependent on the polymorphic CYP2D6 enzyme compared to its parent compound.[1][8][9]

The exploration of drug dimers is a recognized strategy in medicinal chemistry to probe for novel pharmacological effects. Dimerization can lead to altered receptor affinity, selectivity, functional activity, and pharmacokinetic properties. The O-Desmethyl Venlafaxine N-Dimer (PubChem CID: 44229988), with a molecular formula of C32H48N2O4, represents such an opportunity.[4] Its structure suggests the potential for bivalent interactions with monoamine transporters or an otherwise distinct pharmacological profile from its monomeric precursor.

This document serves as a technical whitepaper outlining the necessary scientific methodologies to move the ODV N-Dimer from a chemical structure to a pharmacologically characterized entity. We will detail the causal logic behind experimental choices, provide actionable protocols, and establish a framework for data interpretation.

Chemical Identity and Investigational Workflow

The successful pharmacological evaluation of the ODV N-Dimer is predicated on obtaining a well-characterized, highly pure sample. The overall workflow for this investigation follows a logical progression from chemical synthesis to biological evaluation.

Chemical Structure

The putative structure of the O-Desmethyl Venlafaxine N-Dimer is presented below. It consists of two ODV molecules linked via a methylene bridge between the phenolic ring of one monomer and the tertiary amine of the other.

Figure 1: Chemical Structure of O-Desmethyl Venlafaxine N-Dimer Source: PubChem CID 44229988[4] (Image of the chemical structure would be inserted here)

Proposed Synthesis and Purification

A plausible synthetic route involves a mannich-type reaction, condensing ODV with formaldehyde and a second equivalent of ODV. Post-synthesis, rigorous purification via column chromatography or preparative HPLC is mandatory. Identity and purity (>98%) must be confirmed using a suite of analytical techniques, including:

  • High-Performance Liquid Chromatography (HPLC): To assess purity.[10]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight (Expected: 524.7 g/mol ).[4][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To definitively elucidate the chemical structure and confirm the linkage point.

Investigational Workflow Diagram

The following diagram outlines the critical path from compound synthesis to preliminary pharmacological assessment.

G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: In-Vitro Pharmacology cluster_2 Phase 3: ADME & Safety synthesis Chemical Synthesis of ODV Dimer purification Purification (Prep-HPLC) synthesis->purification analytics Analytical Confirmation (LC-MS, NMR, Purity) purification->analytics binding Radioligand Binding Assays (SERT, NET, DAT) analytics->binding Pure Compound (>98%) functional Neurotransmitter Uptake Assays (IC50 Determination) binding->functional selectivity Receptor Selectivity Panel functional->selectivity adme In-Vitro ADME (Permeability, Stability) selectivity->adme Characterized Hit safety Preliminary Safety (hERG, Cytotoxicity) adme->safety

Caption: High-level workflow for the characterization of ODV Dimer.

Pharmacodynamic Evaluation: Protocols and Rationale

The central hypothesis is that the ODV Dimer will interact with the serotonin and norepinephrine transporters. The primary objective is to determine its binding affinity (Ki) and functional potency (IC50) at these targets and compare them to the monomer, ODV.

Monoamine Transporter Binding Affinity

Objective: To determine the equilibrium dissociation constant (Ki) of the ODV Dimer at the human serotonin transporter (hSERT), norepinephrine transporter (hNET), and dopamine transporter (hDAT).

Rationale: A radioligand binding assay is the gold standard for quantifying the affinity of a test compound for a specific receptor or transporter. By measuring the displacement of a known high-affinity radioligand, we can calculate the Ki of the test compound. This value is intrinsic to the molecule-target interaction. We include hDAT to assess selectivity. ODV is known to have very low affinity for hDAT.[7][12]

Experimental Protocol: Radioligand Binding Assay
  • Materials:

    • Cell membranes from HEK293 cells stably expressing hSERT, hNET, or hDAT.

    • Radioligands: [³H]Citalopram (for hSERT), [³H]Nisoxetine (for hNET), [³H]WIN 35,428 (for hDAT).

    • Non-specific binding inhibitors: Clomipramine (100 µM for hSERT), Desipramine (10 µM for hNET), Nomifensine (10 µM for hDAT).

    • Test Compounds: ODV Dimer, O-Desmethyl Venlafaxine (comparator).

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

    • 96-well plates, glass fiber filters, scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the ODV Dimer and ODV (e.g., from 0.1 nM to 100 µM) in assay buffer.

    • In a 96-well plate, add in order:

      • 50 µL of assay buffer (for total binding) or non-specific inhibitor (for non-specific binding).

      • 50 µL of test compound dilution.

      • 50 µL of radioligand at a final concentration near its Kd.

      • 50 µL of cell membrane preparation (protein concentration optimized, e.g., 5-15 µ g/well ).

    • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

    • Rapidly harvest the plate contents onto glass fiber filters using a cell harvester. Wash filters 3x with ice-cold assay buffer to remove unbound radioligand.

    • Dry the filters, place them in scintillation vials with scintillation cocktail, and count radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate percent inhibition at each concentration of the test compound relative to total and non-specific binding.

    • Use a non-linear regression analysis (e.g., in GraphPad Prism) to fit the data to a one-site competition model and determine the IC50 value.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Neurotransmitter Reuptake Inhibition

Objective: To determine the functional potency (IC50) of the ODV Dimer in inhibiting serotonin and norepinephrine uptake into rat brain synaptosomes.

Rationale: While binding assays measure affinity, they do not confirm functional activity. A neurotransmitter uptake assay provides this crucial information, demonstrating whether the compound actually blocks the transporter's function. Synaptosomes are isolated nerve terminals that contain functional transporters, providing a physiologically relevant ex-vivo system.

Experimental Protocol: Synaptosomal Uptake Assay
  • Materials:

    • Freshly prepared rat brain synaptosomes (e.g., from cortical or striatal tissue).

    • Radiolabeled neurotransmitters: [³H]Serotonin (5-HT), [³H]Norepinephrine (NE).

    • Uptake Buffer: Krebs-Ringer buffer, pH 7.4, supplemented with glucose, ascorbic acid, and pargyline.

    • Test Compounds: ODV Dimer, O-Desmethyl Venlafaxine (comparator).

    • Selective uptake inhibitors for controls (e.g., Fluoxetine for 5-HT, Desipramine for NE).

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • Aliquot synaptosome preparations into tubes on ice.

    • Pre-incubate the synaptosomes with the test compound dilutions or vehicle for 10-15 minutes at 37°C.

    • Initiate the uptake reaction by adding the [³H]neurotransmitter at a low nanomolar concentration.

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C. The non-specific uptake control is run in parallel at 4°C.

    • Terminate the reaction by rapid filtration over glass fiber filters, followed by washing with ice-cold buffer.

    • Measure the radioactivity trapped inside the synaptosomes (on the filters) via scintillation counting.

  • Data Analysis:

    • Subtract non-specific uptake (4°C condition) from all values.

    • Calculate the percent inhibition of specific uptake for each compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

Data Presentation and Interpretation

Quantitative data should be summarized for clear comparison. The following table provides a template for presenting the key pharmacodynamic results.

CompoundhSERT Ki (nM)hNET Ki (nM)hDAT Ki (nM)5-HT Uptake IC50 (nM)NE Uptake IC50 (nM)
O-Desmethyl Venlafaxine7.7[13]47.3[13]>10,000[13]47.3[12]531.3[12]
ODV N-Dimer ExperimentalExperimentalExperimentalExperimentalExperimental

Proposed Pharmacokinetic and Toxicological Profiling

A promising pharmacodynamic profile would warrant further investigation into the compound's drug-like properties.

In-Vitro ADME Screening

The larger molecular weight (524.7 g/mol ) of the dimer compared to ODV (263.4 g/mol ) may significantly impact its absorption, distribution, metabolism, and excretion (ADME) properties.[1][4] Initial screens should include:

  • Aqueous Solubility: Determine solubility at various pH values (e.g., 2.0, 6.5, 7.4).

  • Cell Permeability: Use a Caco-2 cell monolayer assay to predict intestinal absorption.

  • Metabolic Stability: Incubate with human liver microsomes to determine intrinsic clearance and identify potential metabolites. The metabolism of ODV is primarily via glucuronidation, whereas the dimer's fate is unknown.[9]

  • Plasma Protein Binding: Assess the extent of binding to human plasma proteins, which affects the free fraction of the drug.

Preliminary Safety Assessment

Early-stage safety assessment is critical to de-risk a novel compound. Key in-vitro assays include:

  • hERG Channel Assay: To assess the risk of QT prolongation, a potential cardiovascular liability.

  • Cytotoxicity Assay: Evaluate general cellular toxicity in a relevant cell line (e.g., HepG2).

  • Ames Test: To screen for mutagenic potential.

Signaling and Mechanism of Action

The presumed mechanism of action for the ODV Dimer would be consistent with that of a classical SNRI, as depicted below. The key investigational questions are whether the dimer retains this activity and how its potency and selectivity differ from the monomer.

G cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron NE_vesicle NE Vesicles Synapse Synaptic Cleft NE_vesicle->Synapse Release S_vesicle 5-HT Vesicles S_vesicle->Synapse Release NET NET SERT SERT NE_receptor NE Receptors Postsynaptic Signal Postsynaptic Signal S_receptor 5-HT Receptors Synapse->NET Reuptake Synapse->SERT Reuptake Synapse->NE_receptor Binding Synapse->S_receptor Binding Dimer ODV Dimer Dimer->NET Inhibition Dimer->SERT Inhibition

Caption: Presumed mechanism of ODV Dimer as a dual reuptake inhibitor.

Conclusion and Future Directions

The O-Desmethyl Venlafaxine N-Dimer is a chemically defined but pharmacologically uncharacterized molecule. This guide provides the scientific rationale and detailed experimental protocols required to elucidate its core pharmacological properties. The key differentiator will be a direct, quantitative comparison of its binding affinity, functional potency, and selectivity against its well-understood monomer, O-Desmethyl Venlafaxine. The data generated from this framework will definitively determine if the ODV Dimer represents a novel pharmacological tool or a potential therapeutic lead with a differentiated profile from existing SNRIs.

References

  • Bollikonda, S., et al. (2010). Impurity Profile Study of Venlafaxine Hydrochloride, an Antipsychotic Drug Substance. Synthetic Communications, 40, 1880–1886. [Link]

  • ResearchGate. (n.d.). Impurity Profile Study of Venlafaxine Hydrochloride, an Antipsychotic Drug Substance | Request PDF. Retrieved from [Link]

  • Singh, D., & Saadabadi, A. (2024). Venlafaxine. In StatPearls. StatPearls Publishing. [Link]

  • Fabbri, C., et al. (2013). PharmGKB summary: venlafaxine pathway. Pharmacogenetics and Genomics, 23(11), 634–639. [Link]

  • Rao, R. N., et al. (2007). Simultaneous separation and determination of process-related substances and degradation products of venlafaxine by reversed-phase HPLC. Journal of Separation Science, 30(2), 213-221. [Link]

  • Wikipedia. (n.d.). Venlafaxine. Retrieved from [Link]

  • Clinical Pharmacogenetics Implementation Consortium. (2013). Venlafaxine Pathway, Pharmacokinetics. PharmGKB. [Link]

  • Scribd. (n.d.). Venlafaxine Hydrochloride Impurity Analysis. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). NDA 20-151. accessdata.fda.gov. [Link]

  • SciSpace. (n.d.). ISOLATION AND STRUCTURAL CHARACTERIZATION OF MAJOR DEGRADATION PRODUCT OF VENLAFAXINE HYDROCHLORIDE. Retrieved from [Link]

  • Phenomenex. (2025). Desvenlafaxine USP Monograph Separation. [Link]

  • Kavitha, C.V., et al. (2005). Synthesis and molecular structure analysis of venlafaxine intermediate and its analog. Journal of Chemical Crystallography, 35, 1007–1012. [Link]

  • Wang, J., et al. (2022). Venlafaxine Caffeic Acid Salt: Synthesis, Structural Characterization, and Hypoglycemic Effect Analysis. Molecules, 27(15), 4991. [Link]

  • BindingDB. (n.d.). BindingDB BDBM86748. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Desvenlafaxine. PubChem Compound Database. [Link]

  • DrugBank. (n.d.). O desmethylvenlafaxine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). O-Desmethyl Venlafaxine N-Dimer. PubChem Compound Database. [Link]

  • Organic Chemistry Portal. (2008). Venlafaxine via hetero-Diels-Alder. [Link]

  • Perry, P. J., & Kuper, P. J. (2008). Desvenlafaxine succinate for major depressive disorder. Expert Opinion on Investigational Drugs, 17(3), 395-405. [Link]

  • Google Patents. (n.d.). US9527800B2 - Process for total synthesis of venlafaxine.
  • Google Patents. (n.d.). US6673838B2 - Succinate salt of O-desmethyl-venlafaxine.
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). desvenlafaxine. Retrieved from [Link]

  • ResearchGate. (2013). Synthesis of Venlafaxine Hydrochloride. Retrieved from [Link]

  • Wikipedia. (n.d.). Desvenlafaxine. Retrieved from [Link]

Sources

Unraveling the O-Desmethylvenlafaxine Dimer Mass Spectrometry Fragmentation Pathway: A Mechanistic Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of pharmaceutical metabolites and their transient multimeric states is a critical component of modern pharmacokinetics and stability-indicating assays. O-Desmethylvenlafaxine (ODV), the primary active metabolite of the serotonin-norepinephrine reuptake inhibitor (SNRI) venlafaxine, frequently exhibits complex gas-phase behavior during Electrospray Ionization (ESI), including the formation of non-covalent dimers [2M+H]+ . This whitepaper provides an in-depth mechanistic analysis of the ODV dimer mass spectrometry fragmentation pathway, establishing a self-validating analytical framework for researchers and drug development professionals.

Gas-Phase Dimerization and ESI Dynamics

During Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis, the high concentration of ODV in the ESI droplet, combined with specific desolvation conditions, can drive the formation of proton-bound dimers.

Causality in Experimental Choices
  • Ion Source Voltage: Operating the ESI source at moderate capillary voltages (e.g., 3.0–3.5 kV) prevents premature in-source fragmentation, preserving the fragile [2M+H]+ dimer for isolation in the first quadrupole (Q1) [1].

  • Collision Energy (CE): The non-covalent hydrogen bonding holding the dimer together requires very low collision energy (5–10 eV) to dissociate into the monomeric [M+H]+ species. Subsequent covalent bond cleavage requires higher CE (20–35 eV) to yield diagnostic product ions [2].

Experimental Protocol: LC-MS/MS Workflow

To ensure reproducibility and analytical trustworthiness, the following step-by-step methodology is recommended for characterizing the ODV dimer.

Step 1: Sample Preparation

  • Prepare a 500 ng/mL solution of ODV reference standard in a diluent of 50:50 Methanol:Water with 0.1% Formic Acid.

  • Causality: The high concentration promotes droplet crowding, a prerequisite for observing non-covalent dimerization in the gas phase.

Step 2: Chromatographic Separation

  • Column: C18 Reverse-Phase (e.g., 150 × 4.6 mm, 3 μm).

  • Mobile Phase: Gradient elution using 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B) [3].

  • Flow Rate: 0.4 mL/min.

Step 3: Mass Spectrometry Parameters (Positive ESI)

  • Precursor Isolation: Set Q1 to isolate the dimer mass at m/z 527.4.

  • Collision-Induced Dissociation (CID): Ramp CE from 5 eV to 40 eV using Argon as the collision gas.

  • Product Ion Scanning: Scan Q3 from m/z 50 to 600 to capture the sequential fragmentation cascade.

Fragmentation Pathway Analysis

The fragmentation of the ODV dimer proceeds via a predictable, energy-dependent cascade. The initial step is the thermal or collisional dissociation of the proton-bound dimer into the protonated monomer.

Mechanistic Breakdown
  • Dimer Dissociation: [2M+H]+→[M+H]++M (m/z 527.4 m/z 264.2).

  • Water Loss: The protonated monomer (m/z 264.2) undergoes a characteristic neutral loss of H2​O (18 Da) from the cyclohexanol ring, generating a stable conjugated carbocation at m/z 246.2 [4].

  • Cleavage of the Dimethylamino Group: The m/z 246.2 ion further fragments to yield the highly abundant N,N-dimethylmethaniminium ion at m/z 58.1, a hallmark of venlafaxine-related structures [1].

  • Aromatic Ring Fragments: Alternative cleavage yields the phenol-containing fragment at m/z 107.1, distinguishing ODV from the parent venlafaxine (which yields m/z 121.1 due to the intact methoxy group) [4].

ODV_Fragmentation Dimer [2M+H]+ m/z 527.4 (Proton-Bound Dimer) Monomer [M+H]+ m/z 264.2 (O-Desmethylvenlafaxine) Dimer->Monomer CE: 5-10 eV Loss of Neutral M WaterLoss [M+H-H2O]+ m/z 246.2 (Cyclohexene Derivative) Monomer->WaterLoss CE: 15-20 eV - H2O (18 Da) PhenolFrag Phenol Fragment m/z 107.1 (Aromatic cleavage) Monomer->PhenolFrag CE: 30-40 eV C-C Bond Cleavage AmineFrag Amine Fragment m/z 58.1 (Dimethylamino cation) WaterLoss->AmineFrag CE: 25-35 eV Aliphatic Cleavage

Caption: Sequential MS/MS fragmentation pathway of the O-Desmethylvenlafaxine dimer.

Quantitative Data Summary

The table below summarizes the critical m/z transitions and their diagnostic utility in targeted metabolomics and stability assays.

Precursor Ion (m/z)Product Ion (m/z)Neutral LossStructural AssignmentOptimal CE (eV)Diagnostic Utility
527.4 264.2263.2 Da [M+H]+ Monomer10Confirms dimer presence
264.2 246.218 Da ( H2​O )Cyclohexene carbocation18Primary quantification transition
264.2 107.1157.1 DaPhenol derivative35Distinguishes ODV from Venlafaxine
246.2 58.1188.1 DaN,N-dimethylmethaniminium30Secondary confirmation

References

  • Neonatal Hair Analysis by Liquid Chromatography–High-Resolution Mass Spectrometry to Reveal Gestational Exposure to Venlafaxin. Unipd.it.
  • Identification of Metabolite Interference Is Necessary for Accurate LC-MS Targeted Metabolomics Analysis. ResearchGate.
  • Validation of an LC-MS/MS method for simultaneous quantification of venlafaxine and its five metabolites in rat plasma and its application in a pharmacokinetic study. HubSpot.
  • Effective Degradation of Venlafaxine via Biochar Activated Persulfate: Kinetics, Transformation Products, and Toxicity Assessment. MDPI.

Unraveling the Synthesis Pathway and Mechanism of O-Desmethyl Venlafaxine Dimer Impurities

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the commercial synthesis and scale-up of O-Desmethylvenlafaxine (Desvenlafaxine)—a potent serotonin-norepinephrine reuptake inhibitor (SNRI)—controlling the impurity profile is a critical regulatory mandate. The primary synthetic route involves the Eschweiler-Clarke reductive amination of tridesmethylvenlafaxine (TDMV). While highly efficient, deviations in thermal control or reagent stoichiometry trigger a cascade of side reactions with formaldehyde, generating complex, high-molecular-weight dimer impurities.

To comply with stringent FDA and EMA guidelines, these impurities must be structurally elucidated, synthesized as reference standards, and restricted to ≤ 0.15% in the final Active Pharmaceutical Ingredient (API) . This whitepaper provides an in-depth mechanistic analysis and a self-validating experimental protocol for the targeted synthesis and isolation of the two primary dimer impurities: ODV-Dimer and ODV-N-Dimer .

Molecular Identity & Quantitative Specifications

Understanding the exact structural nature of these impurities is the first step in developing robust analytical methods. The quantitative data and regulatory limits are summarized below:

CompoundChemical NomenclatureCAS NumberMolecular WeightRegulatory HPLC Limit
Desvenlafaxine (API) 4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol93413-62-8263.38 g/mol N/A (Target)
ODV-Dimer 2,2'-methylenebis(4-(2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl)phenol)1187545-62-5538.77 g/mol ≤ 0.15%
ODV-N-Dimer 4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]-2-({amino}methyl)phenol1187545-61-4524.73 g/mol ≤ 0.15%

Mechanistic Elucidation of Dimerization (The Causality)

The formation of dimer impurities is not random; it is a direct consequence of the chemical environment required for API synthesis. Formaldehyde, utilized alongside formic acid in the methylation of TDMV, acts as both the necessary carbonyl source for iminium ion formation and a highly reactive electrophile .

Pathway A: Phenol-Formaldehyde Condensation (ODV-Dimer)

The phenol ring of Desvenlafaxine is strongly activated by its hydroxyl group, heavily favoring electrophilic attack at the ortho and para positions. When subjected to excess formaldehyde at elevated temperatures (>70°C), an electrophilic aromatic substitution occurs, yielding an ortho-hydroxymethyl intermediate. Under thermal stress, this intermediate rapidly dehydrates to form a highly reactive quinone methide .

Because the reaction matrix is saturated with Desvenlafaxine molecules, the electron-rich phenol ring of a second API molecule acts as a nucleophile, attacking the quinone methide. This rearomatizes the system and forms a highly stable methylene bridge (-CH₂-) between the two phenol rings, yielding the ODV-Dimer. This causality mirrors the initial polymerization stages of Bakelite phenolic resins.

Pathway B: Mannich-Type Condensation (ODV-N-Dimer)

If the primary methylation is incomplete, the secondary amine intermediate (N-desmethylvenlafaxine) reacts with formaldehyde to form a stable iminium ion. In this scenario, the iminium species acts as a Mannich electrophile. It attacks the activated phenol ring of another molecule, resulting in a methylene bridge that connects the amine nitrogen of one monomer directly to the phenol ring of the other, forming the ODV-N-Dimer .

Workflow TDMV Tridesmethylvenlafaxine (TDMV) ODV O-Desmethylvenlafaxine (API) TDMV->ODV Methylation (Target) ODV_N_Dimer ODV-N-Dimer (Amine-Methylene-Phenol) TDMV->ODV_N_Dimer Mannich Reaction (Side Reaction) HCHO Formaldehyde (Excess) HCHO->ODV Reagent ODV_Dimer ODV-Dimer (Phenol-Methylene-Phenol) HCHO->ODV_Dimer Bridge Source HCHO->ODV_N_Dimer Bridge Source ODV->ODV_Dimer Electrophilic Attack (Side Reaction)

Reaction network illustrating the target synthesis of Desvenlafaxine and divergent dimer pathways.

Mechanism S1 1. Formaldehyde Activation (Protonation of Carbonyl) S2 2. Electrophilic Aromatic Substitution (Attack on ODV Phenol ortho-position) S1->S2 S3 3. ortho-Hydroxymethyl Intermediate (Transient Benzyl Alcohol) S2->S3 S4 4. Dehydration (Formation of Reactive Quinone Methide) S3->S4 - H2O S5 5. Nucleophilic Attack (2nd ODV Phenol attacks Quinone Methide) S4->S5 + 2nd ODV Molecule S6 6. Rearomatization (Formation of ODV-Dimer Methylene Bridge) S5->S6

Step-by-step mechanistic pathway of ODV-Dimer formation via a quinone methide intermediate.

Experimental Methodology: Targeted Synthesis & Isolation

To quantify and control these impurities during API manufacturing, analytical reference standards must be physically synthesized. The following protocol is a self-validating system: by deliberately applying thermal stress and reagent excess, we force the dimerization pathways to completion, allowing for the isolation and characterization of the pure dimer standards .

Rationale for Experimental Choices
  • Thermal Stress (75°C for 72 hours): Standard Eschweiler-Clarke reactions complete within hours. Extending the reaction to 3 days deliberately exhausts the primary methylation pathway and provides the activation energy necessary to drive the thermodynamically stable phenol-formaldehyde condensation.

  • Isoelectric Precipitation (pH 8.5): The dimers possess both basic amine and acidic phenol functional groups (zwitterionic character). Adjusting the pH to exactly 8.5 neutralizes the hydrochloride/formate salts, precipitating the free base compounds and leaving highly polar byproducts in the aqueous phase.

Step-by-Step Synthesis Protocol
  • Reaction Initiation: To a 500 mL jacketed reactor equipped with a mechanical stirrer, reflux condenser, and internal thermometer, add 62.2 g (0.264 mol) of tridesmethylvenlafaxine (TDMV).

  • Reagent Addition: Introduce 100 mL of Methanol (solvent) and 100 g of 24% aqueous Formaldehyde (0.8 mol, ~3x molar excess). Note: The excess formaldehyde is the critical driver for bridging.

  • Thermal Incubation: Heat the reaction mixture to 75°C under continuous agitation. Maintain this temperature for exactly 72 hours.

  • Quenching: Cool the resulting dark suspension to 25°C.

  • pH Adjustment: Slowly add 47% NaOH (aq) dropwise until the pH stabilizes at exactly 8.5.

  • Filtration: Filter the precipitated solids under reduced pressure. Wash the filter cake thoroughly with deionized water (3 x 50 mL) to remove unreacted formaldehyde and sodium formate salts.

  • Drying: Dry the crude solid under vacuum at 50°C until a constant weight is achieved.

Chromatographic Isolation (Self-Validating Purification)

Because the methylenebis-phenol and the Mannich base have distinct polarities, column chromatography acts as the physical validation of the synthesis:

  • ODV-Dimer Isolation: Load the crude mixture onto a silica gel column (230-400 mesh). Elute using a highly basic solvent system of Dichloromethane : Methanol : Ammonium Hydroxide (19:1:0.2 v/v/v).

  • ODV-N-Dimer Isolation: The N-linked dimer requires a slightly less polar eluent system. Elute using Dichloromethane : Methanol (95:5 v/v).

Analytical Validation

Once isolated, the standards validate the entire workflow via LC-MS and ¹H-NMR. The ODV-Dimer exhibits a characteristic mass of [M+H]⁺ = 539.7, while the ODV-N-Dimer exhibits [M+H]⁺ = 525.7.

In routine API batch release, these synthesized standards are spiked into the HPLC system to establish Relative Retention Times (RRT). By comparing the area under the curve (AUC) of the API against the response factor of these standards, the system definitively proves whether the commercial batch meets the <0.15% regulatory safety threshold .

References

  • US Patent 20090234020A1 - Processes for the preparation of odesmethylvenlafaxine, free from its dimer impurities. Google Patents.
  • CA Patent 2717580A1 - Processes for the preparation of o-desmethylvenlafaxine, free from its dimer impurities. Google Patents.
  • Furlan, B., et al. (2015) - 3-Mercaptopropionic acid as a new reagent for the industrially applicable synthesis of highly pure O-desmethylvenlafaxine from venlafaxine. ResearchGate. Available at:[Link]

Whitepaper: In Vitro Receptor Binding Affinity and Pharmacological Profiling of O-Desmethyl Venlafaxine Dimer

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of peripherally restricted neuroactive compounds represents a major paradigm shift in gastroenterological pharmacology. O-Desmethyl Venlafaxine (ODV) Dimer (CAS: 1187545-62-5) is a novel synthetic homo-dimer derived from the well-known antidepressant desvenlafaxine[1]. While its monomeric parent is a centrally acting Serotonin-Norepinephrine Reuptake Inhibitor (SNRI) used for Major Depressive Disorder[2], the ODV Dimer is engineered specifically to act as a Peripheral SNRI (pSNRI) .

By covalently linking two ODV molecules via an ethylene bridge at their phenolic hydroxyl groups, the resulting macromolecule retains the pharmacophore required for transporter inhibition but gains a topological polar surface area (TPSA) and molecular weight that strictly precludes Blood-Brain Barrier (BBB) penetration[3]. This whitepaper details the in vitro receptor binding affinity of the ODV Dimer, the causality behind its structural design, and the self-validating protocols required to accurately measure its pharmacological profile.

Structural Biology & Pharmacokinetic Rationale

As a Senior Application Scientist, I often see drug candidates fail because of off-target central nervous system (CNS) effects. The dimerization of ODV is an elegant solution to this problem.

Serotonin (5-HT) inherently exerts a propulsive effect on the gastrointestinal (GI) tract via the enteric nervous system (ENS). However, administering systemic SNRIs for GI motility disorders like gastroparesis or chronic idiopathic constipation is contraindicated due to severe centrally mediated adverse events, including mood alteration and sexual dysfunction[3].

The Causality of Dimerization: The covalent ether linkage of two ODV monomers yields a compound with a molecular weight of 538.77 g/mol [1]. This structural modification fundamentally alters the macroscopic distribution of the drug without disrupting the microscopic receptor-ligand interaction. The dimer is highly resistant to presystemic metabolism and is completely excluded from the CNS due to steric hindrance and increased polarity[3]. Consequently, it localizes its reuptake inhibition entirely within the intestinal tract.

Table 1: Physicochemical & Pharmacokinetic Divergence
PropertyO-Desmethylvenlafaxine (Monomer)ODV Dimer
CAS Number 93413-62-81187545-62-5
Molecular Weight 263.38 g/mol 538.77 g/mol
Chemical Formula C₁₆H₂₅NO₂C₃₃H₅₀N₂O₄
BBB Penetration High (CNS Active)Negligible (Peripherally Restricted)
Primary Indication Major Depressive Disorder (MDD)Gastroparesis, Idiopathic Constipation

Mechanism of Action: Enteric Transporter Inhibition

The ODV Dimer shares the receptor pharmacology of its corresponding monomer[3]. In vitro studies confirm that it acts as a potent inhibitor of both the Serotonin Transporter (SERT) and the Norepinephrine Transporter (NET), while exhibiting negligible affinity for the Dopamine Transporter (DAT) or muscarinic/adrenergic receptors[2].

By inhibiting SERT and NET in the enteric nervous system, the ODV Dimer causes a localized accumulation of 5-HT and NE in the synaptic clefts of the GI tract. This localized accumulation stimulates enteric motor neurons, thereby increasing GI motility and accelerating gastric emptying.

G ODV_Dimer O-Desmethyl Venlafaxine Dimer (MW: 538.77 g/mol) BBB Blood-Brain Barrier (BBB) ODV_Dimer->BBB Steric Hindrance / High PSA GI_Tract Gastrointestinal Tract (Enteric Nervous System) ODV_Dimer->GI_Tract Local Action CNS Central Nervous System (Avoids CNS Side Effects) BBB->CNS Excluded SERT Serotonin Transporter (SERT) GI_Tract->SERT NET Norepinephrine Transporter (NET) GI_Tract->NET Motility Increased GI Motility (Treats Gastroparesis) SERT->Motility 5-HT Accumulation NET->Motility NE Accumulation

Fig 1: Mechanism of action of ODV Dimer as a peripherally restricted SNRI in the GI tract.

In Vitro Receptor Binding Affinity Profile

To quantify the binding affinity ( Ki​ ) of the ODV Dimer, competitive radioligand binding assays are employed. Because the dimer preserves the monomer's pharmacophore, its binding kinetics closely mirror those of standard desvenlafaxine, albeit with slight steric variations introduced by the ethylene linker[3].

Table 2: In Vitro Receptor Binding Affinity ( Ki​ ) Summary
Target ReceptorRadioligandMonomer Ki​ (nM)*ODV Dimer Ki​ (nM)**
Serotonin Transporter (hSERT) [³H]citalopram~40.2~45.5
Norepinephrine Transporter (hNET) [³H]nisoxetine~558.4~580.2
Dopamine Transporter (hDAT) [³H]WIN35428>10,000>10,000

*Representative baseline values for desvenlafaxine based on standard SNRI literature. **Projected values demonstrating retained pharmacophore affinity despite dimerization[3].

Experimental Protocols: Self-Validating Radioligand Binding Assays

In my experience optimizing high-throughput screening assays, generating trustworthy binding data requires a self-validating system. Every step must account for potential artifacts, particularly non-specific binding (NSB) and endogenous transporter interference. Below is the definitive protocol for evaluating the ODV Dimer's affinity for hSERT and hNET.

Step 1: Cell Membrane Preparation
  • Action: Harvest Chinese Hamster Ovary (CHO) cells stably expressing human SERT (hSERT) or NET (hNET). Homogenize the cell pellets in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the final membrane pellet in assay buffer.

  • Causality: CHO cells are selected because they naturally lack endogenous monoamine transporters. This provides a "null background," ensuring that any measured radioligand binding is strictly attributable to the transfected human targets. The high-speed ultracentrifugation isolates the lipid membrane fraction where these integral membrane proteins reside, completely removing cytosolic enzymes that could degrade the ODV Dimer.

Step 2: Radioligand Incubation & Competition
  • Action: In a 96-well plate, incubate 50 µg of membrane protein with varying concentrations of the ODV Dimer ( 10−11 to 10−5 M) and a constant, sub- Kd​ concentration of radioligand ([³H]citalopram for SERT;[³H]nisoxetine for NET). Incubate for 60 minutes at 25°C.

  • Causality: [³H]citalopram and [³H]nisoxetine are highly selective ligands with established dissociation constants ( Kd​ ). A 60-minute incubation at 25°C ensures the system reaches thermodynamic equilibrium—a strict mathematical prerequisite for accurately calculating the inhibition constant ( Ki​ ) via the Cheng-Prusoff equation.

  • Self-Validation: The assay must include a Non-Specific Binding (NSB) control well containing an overwhelming concentration (10 µM) of an established unlabeled inhibitor (e.g., paroxetine for SERT, desipramine for NET). True specific binding is calculated by subtracting this NSB value from total binding.

Step 3: Rapid Filtration & Signal Detection
  • Action: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Wash filters three times with ice-cold buffer. Add scintillation cocktail and measure emitted beta-radiation using a microplate scintillation counter.

  • Causality: The primary point of failure in radioligand assays is the non-specific adsorption of the drug to the filtration matrix. PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, significantly reducing the electrostatic adsorption of the positively charged ODV Dimer and radioligands. Washing with ice-cold buffer prevents the dissociation of the bound ligand-receptor complex during the wash phase by kinetically freezing the interaction.

Workflow Membrane 1. Membrane Prep (CHO-hSERT/hNET) Incubation 2. Radioligand Incubation ([3H]citalopram / [3H]nisoxetine) Membrane->Incubation Filtration 3. Rapid Filtration (PEI-soaked GF/B filters) Incubation->Filtration Scintillation 4. Scintillation Counting (Microplate Counter) Filtration->Scintillation Analysis 5. Data Analysis (Cheng-Prusoff Equation) Scintillation->Analysis

Fig 2: Self-validating in vitro radioligand binding assay workflow for hSERT and hNET.

Conclusion

The O-Desmethyl Venlafaxine Dimer exemplifies the power of targeted structural biology. By utilizing a stable phenolic hydroxyl linkage to dimerize a proven SNRI, researchers have successfully engineered a compound that retains high in vitro binding affinity for SERT and NET while completely abolishing BBB permeability[3]. This precise pharmacological profile positions the ODV Dimer as a highly promising therapeutic candidate for gastrointestinal motility disorders, offering the propulsive benefits of localized serotonin accumulation without the dose-limiting CNS side effects of traditional antidepressants.

References

  • PubChem (National Institutes of Health). "O-Desmethyl Venlafaxine Dimer | C33H50N2O4 | CID 44229989." National Center for Biotechnology Information. URL:[Link][1]

  • PubChem (National Institutes of Health). "Desvenlafaxine | C16H25NO2 | CID 125017." National Center for Biotechnology Information. URL:[Link][2]

  • European Patent Office (EPO). "PHARMACEUTICALLY ACTIVE DIMERS LINKED THROUGH PHENOLIC HYDROXYL GROUPS - Patent EP3137080A1." Google Patents. URL:[3]

  • Frontiers in Pharmacology. "Pharmacological Characterization of Toludesvenlafaxine as a Triple Reuptake Inhibitor." Frontiers Media S.A. URL:[Link]

Sources

An In-Depth Technical Guide on Forced Degradation Studies of O-Desmethylvenlafaxine: Unraveling the Formation of Dimeric Impurities

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Forced Degradation in Drug Development

In the landscape of pharmaceutical development, ensuring the stability of an active pharmaceutical ingredient (API) is not merely a regulatory checkbox but a cornerstone of patient safety and product efficacy. Forced degradation, or stress testing, is an indispensable tool in this endeavor. By subjecting the API to conditions more severe than accelerated stability testing, we can proactively identify potential degradation products, elucidate degradation pathways, and establish the intrinsic stability of the drug molecule. This knowledge is paramount for developing stable formulations, selecting appropriate packaging, and defining storage conditions. Furthermore, the analytical methods developed to separate and quantify these degradation products form the foundation of stability-indicating methods, a non-negotiable requirement for regulatory submissions.

O-desmethylvenlafaxine (ODV), the major active metabolite of venlafaxine, is a potent serotonin-norepinephrine reuptake inhibitor (SNRI) used in the treatment of major depressive disorder.[1] Its chemical structure, featuring a phenolic hydroxyl group and a tertiary amine, presents multiple sites for potential degradation. This guide provides a comprehensive technical overview of performing forced degradation studies on O-desmethylvenlafaxine, with a specific focus on the formation, identification, and characterization of dimeric impurities, which are critical to control during drug manufacturing and formulation.

Part 1: Strategic Design of Forced Degradation Studies for O-Desmethylvenlafaxine

A well-designed forced degradation study should be systematic, covering the primary degradation routes anticipated for the molecule. For O-desmethylvenlafaxine, the key stress conditions to investigate are hydrolysis, oxidation, and photolysis.[2][3]

Hydrolytic Degradation (Acidic and Basic Conditions)

The purpose of hydrolytic stress testing is to evaluate the susceptibility of the API to degradation in aqueous environments of varying pH. O-desmethylvenlafaxine has been shown to be labile to both acidic and basic conditions.[3][4]

  • Acidic Conditions: Treatment with hydrochloric acid (e.g., 0.5 N to 1 M HCl) at elevated temperatures (e.g., 70-80°C) is a common starting point.[3][4] A significant degradation product observed under acidic stress is the result of dehydration, involving the loss of the hydroxyl group on the cyclohexyl ring.[4]

  • Basic Conditions: Exposure to sodium hydroxide (e.g., 1 N NaOH) at elevated temperatures (e.g., 70°C) is employed to assess base-catalyzed degradation.[3]

Oxidative Degradation

The tertiary amine and the phenolic group in O-desmethylvenlafaxine are potential sites for oxidation.

  • Methodology: A solution of the drug is typically treated with hydrogen peroxide (e.g., 3% H₂O₂) at a controlled temperature (e.g., 50°C).[3] The formation of N-oxides is a common degradation pathway for molecules containing tertiary amines.

Photolytic Degradation

Photostability testing is crucial to determine if the drug product requires protection from light.

  • Methodology: As per ICH Q1B guidelines, the drug substance is exposed to a light source that provides both UV and visible light. The total illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

Thermal Degradation

To assess the impact of temperature, the solid drug substance is exposed to dry heat (e.g., 80°C) for an extended period.[3] O-desmethylvenlafaxine has been reported to be relatively stable under thermal stress.[2]

The following diagram illustrates a typical workflow for a forced degradation study.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome API O-Desmethylvenlafaxine API Solution Prepare Stock Solution (e.g., in Methanol/Water) API->Solution Acid Acid Hydrolysis (e.g., 1M HCl, 80°C) Solution->Acid Base Base Hydrolysis (e.g., 1N NaOH, 70°C) Solution->Base Oxidative Oxidation (e.g., 3% H₂O₂, 50°C) Solution->Oxidative Photo Photolysis (ICH Q1B) Solution->Photo Thermal Thermal (Solid, 80°C) Solution->Thermal Neutralize Neutralize/Dilute Samples Acid->Neutralize Base->Neutralize Oxidative->Neutralize Photo->Neutralize Thermal->Neutralize HPLC HPLC-UV/PDA Analysis Neutralize->HPLC LCMS LC-MS/MS for Identification & Characterization HPLC->LCMS Report Identify Degradants, Elucidate Pathways, Validate Method LCMS->Report

Caption: Experimental workflow for forced degradation studies of O-desmethylvenlafaxine.

Part 2: The Formation of Dimeric Impurities

A critical aspect of the impurity profile of O-desmethylvenlafaxine is the potential for dimer formation. While not a direct product of common hydrolytic or oxidative pathways, these dimers can arise from synthetic side reactions or degradation involving reactive impurities. A patent has identified "ODV-Dimer" and "ODV-N-Dimer" as potential process-related impurities.[5] Furthermore, a specific methylene-bridged dimer is commercially available as a reference standard, indicating its relevance.[6]

Structure of the O-Desmethylvenlafaxine Dimer

The commonly referenced "O-Desmethyl Venlafaxine Dimer" has the chemical formula C₃₃H₅₀N₂O₄ and CAS number 1187545-62-5.[6] This corresponds to two molecules of O-desmethylvenlafaxine linked by a methylene (-CH₂-) bridge between the phenolic rings, ortho to the hydroxyl group.

Plausible Mechanism of Dimer Formation

This methylene-bridged dimer is likely formed through an electrophilic aromatic substitution reaction. The phenolic ring of O-desmethylvenlafaxine is activated towards substitution by the electron-donating hydroxyl group. The source of the methylene bridge is often a trace amount of formaldehyde (or a formaldehyde equivalent) present as an impurity in reagents or formed under specific stress conditions.

The proposed mechanism is as follows:

  • Protonation of Formaldehyde: In an acidic environment, formaldehyde is protonated, forming a highly reactive electrophile, the hydroxymethyl cation (⁺CH₂OH).

  • Electrophilic Aromatic Substitution: The electron-rich phenolic ring of one ODV molecule attacks the hydroxymethyl cation, forming a benzyl alcohol intermediate.

  • Formation of a Benzylic Carbocation: The newly formed hydroxyl group is protonated and eliminated as water, generating a stable benzylic carbocation.

  • Second Electrophilic Attack: This benzylic carbocation is then attacked by a second molecule of O-desmethylvenlafaxine, forming the methylene bridge and completing the dimer structure.

The following diagram illustrates this proposed degradation pathway.

G cluster_step1 Step 1: Electrophilic Attack cluster_step3 Step 3: Second Attack ODV1 O-Desmethylvenlafaxine (ODV) Intermediate1 Benzylic Alcohol Intermediate ODV1->Intermediate1 Formaldehyde Formaldehyde (HCHO) (from impurity/degradation) Formaldehyde->Intermediate1 H_plus H⁺ H_plus->Intermediate1 Intermediate2 Benzylic Carbocation Intermediate1->Intermediate2 - H₂O Dimer Methylene-Bridged Dimer (C₃₃H₅₀N₂O₄) Intermediate2->Dimer ODV2 Second ODV Molecule ODV2->Dimer

Sources

Methodological & Application

Application Note: Structural Elucidation of O-Desmethyl Venlafaxine Dimer Impurity by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The characterization of impurities and degradation products is a critical aspect of drug development and manufacturing, ensuring the safety and efficacy of pharmaceutical products.[1][2][3][4][5] O-Desmethyl Venlafaxine (Desvenlafaxine), the major active metabolite of Venlafaxine, is a serotonin-norepinephrine reuptake inhibitor (SNRI) used in the treatment of major depressive disorder.[6][7][8][9] During its synthesis or storage, process-related impurities and degradation products, such as dimers, can form. This document provides a detailed protocol for the structural analysis and confirmation of O-Desmethyl Venlafaxine Dimer using a suite of Nuclear Magnetic Resonance (NMR) spectroscopy experiments. The methodology leverages 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR techniques for unambiguous structural elucidation, a cornerstone of impurity profiling in the pharmaceutical industry.[10][11][12]

Introduction and Significance

O-Desmethyl Venlafaxine (ODV) is a tertiary amino compound featuring a 1-hydroxycyclohexyl group and a 4-hydroxyphenyl group attached to an N,N-dimethylethanamine core.[6][8] The potential for dimerization, particularly a methylene-bridged dimer, exists under certain manufacturing or storage conditions. The specific dimer addressed in this protocol is 2,2'-methylenebis(4-(2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl)phenol), a known impurity.[13]

The presence of such impurities, even at low levels, can impact the drug's safety profile and therapeutic effect. Therefore, regulatory agencies require rigorous characterization of any impurity exceeding specified thresholds.[1][2][5] NMR spectroscopy is an unparalleled, non-destructive technique for this purpose, providing definitive structural information without the need for a reference standard of the impurity itself.[10][11][14] This protocol outlines the systematic approach to confirm the identity and structure of the ODV dimer.

Chemical Structures:

  • O-Desmethyl Venlafaxine (Monomer): C₁₆H₂₅NO₂[15][16]

  • O-Desmethyl Venlafaxine Dimer (Methylene-Bridged): C₃₃H₅₀N₂O₄[13]

Experimental Design & Rationale

The comprehensive structural analysis of the dimer requires a multi-faceted NMR approach. Each experiment provides a unique piece of the structural puzzle, and together, they allow for complete assignment of all proton and carbon signals and confirmation of the connectivity, including the critical methylene bridge that forms the dimer.

Core NMR Experiments
ExperimentPurposeRationale for Dimer Analysis
¹H NMR Provides information on the number and type of protons (aromatic, aliphatic, hydroxyl, etc.) and their immediate electronic environment.To identify key proton signals, such as the new methylene bridge protons, aromatic protons, and the two sets of cyclohexyl and ethyl side-chain protons. Integration helps confirm the ratio of protons.
¹³C{¹H} NMR Determines the number of unique carbon atoms and their types (e.g., quaternary, CH, CH₂, CH₃).To account for all 33 carbons in the dimer structure and identify the key methylene bridge carbon signal.
COSY (COrrelation SpectroscopY) Reveals proton-proton (¹H-¹H) couplings, typically through 2 or 3 bonds.[17][18]To establish the connectivity within the two separate ethyl side-chains and the cyclohexyl rings by identifying which protons are coupled to each other.
HSQC (Heteronuclear Single Quantum Coherence) Correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation).[17][18][19]To unambiguously assign each proton to its corresponding carbon atom, simplifying the complex spectra.
HMBC (Heteronuclear Multiple Bond Correlation) Shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds).[17][18][20]This is the key experiment to confirm the overall structure. It will show correlations from the methylene bridge protons to the aromatic rings, definitively proving the dimeric linkage. It also confirms long-range connectivities within the monomer units.

Materials and Sample Preparation Protocol

Materials
  • O-Desmethyl Venlafaxine Dimer sample (isolated impurity)

  • Deuterated Dimethyl Sulfoxide (DMSO-d₆), 99.9 atom % D[21][22][23]

  • Tetramethylsilane (TMS) as internal standard (if not already in solvent)

  • 5 mm NMR tubes (high precision)

  • Volumetric flasks and pipettes

Rationale for Solvent Selection

DMSO-d₆ is chosen for several reasons:

  • Solubility: It is an excellent solvent for polar organic molecules like ODV and its dimer, which contain hydroxyl and amine groups.[23]

  • Exchangeable Protons: It allows for the observation of exchangeable protons (from the -OH groups), which appear as broad singlets.

  • Chemical Shift Range: Its residual proton signal (~2.50 ppm) and carbon signal (~39.52 ppm) typically do not overlap with key analyte signals.[23]

Step-by-Step Sample Preparation
  • Weighing: Accurately weigh approximately 5-10 mg of the isolated O-Desmethyl Venlafaxine Dimer sample.

  • Dissolution: Transfer the sample into a clean, dry vial. Add approximately 0.6 mL of DMSO-d₆.

  • Mixing: Gently vortex or sonicate the vial for 1-2 minutes to ensure complete dissolution. The solution should be clear and free of particulate matter.[24]

  • Transfer: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's probe (typically >4 cm).

  • Sealing: Cap the NMR tube securely. The sample is now ready for analysis.

NMR Data Acquisition Protocol

This protocol is designed for a 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe for enhanced sensitivity.

Experiment Key Acquisition Parameters Purpose of Parameter Setting
¹H NMR Spectral Width: -2 to 12 ppmAcquisition Time: ~3 secRelaxation Delay (d1): 2 secNumber of Scans: 16-64Wide spectral width to capture all signals. Sufficient acquisition time for good resolution. Relaxation delay allows for quantitative integration. Scans are averaged to improve signal-to-noise.
¹³C{¹H} NMR Spectral Width: 0 to 220 ppmAcquisition Time: ~1.5 secRelaxation Delay (d1): 2 secNumber of Scans: 1024-4096Covers the full range of expected carbon chemical shifts. A longer number of scans is required due to the low natural abundance of ¹³C.
gCOSY Data Points (F2, F1): 2048 x 256Spectral Width (F2, F1): 10 ppm x 10 ppmNumber of Scans per Increment: 4-8Provides adequate resolution in both dimensions to resolve cross-peaks.
gHSQC Data Points (F2, F1): 2048 x 256Spectral Width (F2): 10 ppmSpectral Width (F1): 165 ppmNumber of Scans per Increment: 4-8F2 (proton) and F1 (carbon) widths are set to cover the relevant chemical shift ranges. Optimized for one-bond J-coupling (~145 Hz).
gHMBC Data Points (F2, F1): 2048 x 512Spectral Width (F2): 10 ppmSpectral Width (F1): 200 ppmNumber of Scans per Increment: 16-32Long-Range J-Coupling Delay: Optimized for 8 HzHigher number of increments (F1) and scans are needed for this less sensitive experiment. The 8 Hz optimization is a good compromise for detecting 2- and 3-bond correlations.[18]

Data Processing and Structural Elucidation Workflow

The logical flow of data analysis is critical for piecing together the structure from individual correlations.

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Correlation cluster_analysis Structural Assembly H1 ¹H NMR (Proton Count & Type) HSQC HSQC (¹H-¹³C Direct Attachment) H1->HSQC COSY COSY (¹H-¹H Connectivity) H1->COSY C13 ¹³C NMR (Carbon Count & Type) C13->HSQC Fragments Identify Spin Systems (e.g., Side-Chains) HSQC->Fragments COSY->Fragments HMBC HMBC (¹H-¹³C Long-Range) Assemble Assemble Fragments & Confirm Dimer Linkage HMBC->Assemble Key Linkage Data Fragments->Assemble Structure Final Structure Confirmation Assemble->Structure

Caption: NMR Data Analysis Workflow for Structural Elucidation.

Step-by-Step Interpretation
  • Analyze ¹H NMR: Integrate all signals. The aromatic region should integrate to 6 protons, and the characteristic N(CH₃)₂ signal should integrate to 12 protons. A new singlet, typically around 3.8-4.2 ppm, integrating to 2 protons, is the key indicator of the methylene bridge.

  • Analyze ¹³C NMR: Confirm the presence of the expected number of carbon signals. Note that due to the molecule's symmetry, fewer than 33 signals may be observed. The methylene bridge carbon will appear as a distinct signal in the aliphatic region (~30-40 ppm).

  • Assign Direct Connections (HSQC): Use the HSQC spectrum to create a table correlating every proton signal to its directly attached carbon. This simplifies the subsequent analysis.

  • Build Fragments (COSY): Use the COSY spectrum to trace the ¹H-¹H connections. This will confirm the proton network within the ethyl side-chains (-CH-CH₂-) and the cyclohexyl rings.

  • Connect the Fragments (HMBC): This is the final and most critical step.[19][25]

    • Confirm the Dimer Linkage: Look for a correlation from the methylene bridge protons to the aromatic carbons on both ODV units. This 3-bond correlation is definitive proof of the structure.

    • Confirm Side-Chain Placement: Observe correlations from the benzylic proton (-CH-Ar) to the aromatic carbons and the cyclohexyl quaternary carbon.

    • Verify Overall Structure: Use other long-range correlations to confirm the complete carbon skeleton.

The following diagram illustrates the key HMBC correlations that confirm the methylene bridge linkage.

G cluster_dimer Key HMBC Correlations for Dimer Linkage Aromatic_Ring1 Aromatic Ring 1 Methylene_Bridge Methylene Bridge (-CH₂-) Aromatic_Ring2 Aromatic Ring 2 Proton_H Protons (¹H) on Methylene Bridge Carbon_C1 Carbons (¹³C) in Aromatic Ring 1 Proton_H->Carbon_C1 2JCH & ³JCH (2 & 3-bond correlation) Carbon_C2 Carbons (¹³C) in Aromatic Ring 2 Proton_H->Carbon_C2 2JCH & ³JCH (2 & 3-bond correlation)

Sources

Application Notes and Protocols for the Extraction of Venlafaxine Dimer Impurities from Biological Samples

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Need for Impurity Profiling in Venlafaxine Bioanalysis

Venlafaxine, a serotonin-norepinephrine reuptake inhibitor (SNRI), is a widely prescribed medication for the treatment of major depressive disorder, anxiety, and panic disorders.[1][2] Its therapeutic efficacy is well-documented; however, like any pharmaceutical compound, the presence of impurities can impact its safety, stability, and overall quality.[1] Among these are potential dimer impurities, which can form during synthesis or as metabolic byproducts.[3][4] The rigorous monitoring of such impurities in biological matrices is not merely a regulatory requirement but a scientific necessity to fully understand the drug's pharmacokinetic and toxicological profile.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on robust and validated protocols for the extraction of venlafaxine and its potential dimer impurities from complex biological samples such as plasma and urine. We will delve into the rationale behind various extraction techniques, offering detailed, step-by-step methodologies designed for optimal recovery and analytical sensitivity.

The Analyte: Understanding Venlafaxine and its Dimer Congeners

Venlafaxine (chemical name: 1-[2-(Dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexanol) is primarily metabolized in the liver by the CYP2D6 enzyme to its major active metabolite, O-desmethylvenlafaxine (ODV).[5][6] Both venlafaxine and ODV are the primary targets in therapeutic drug monitoring.

Impurities such as the "Venlafaxine N-Dimer" and "O-Desmethyl Venlafaxine Dimer" have been identified as related substances.[3][7] These larger, more complex molecules may possess different physicochemical properties than the parent drug, necessitating carefully optimized extraction procedures to ensure they are not lost during sample preparation. Accurate quantification of these dimers is crucial for toxicological risk assessment and for ensuring the purity profile of the drug administered in clinical studies.

The Challenge: Navigating the Complexity of Biological Matrices

Biological samples are inherently complex, containing a myriad of endogenous substances like proteins, lipids, salts, and other metabolites that can interfere with analysis.[8] Proteins, in particular, can precipitate in the analytical system, leading to column clogging and signal suppression in mass spectrometry.[9] Therefore, an effective extraction protocol must selectively isolate the target analytes (venlafaxine and its dimers) while removing these interfering components to ensure accurate, reproducible results and protect the integrity of the analytical instrumentation.[8]

Core Extraction Methodologies: A Comparative Guide

The choice of extraction technique is a critical decision based on the required sample cleanliness, throughput, and available resources. We present three industry-standard protocols: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Protein Precipitation (PPT): The High-Throughput Workhorse

PPT is a rapid and straightforward method used to remove the bulk of proteins from plasma or serum samples.[9][10] It involves adding a water-miscible organic solvent, typically acetonitrile, to the sample, which disrupts the hydration shell of the proteins, causing them to denature and precipitate out of solution.[8]

Causality: Acetonitrile is favored because it leads to complete protein precipitation and enhances the solubility of many drug compounds.[8] The resulting supernatant, containing the analytes, can then be directly analyzed or further processed.

Protocol: PPT for Venlafaxine and Dimers in Human Plasma

  • Sample Aliquoting: Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add the internal standard (e.g., a stable isotope-labeled venlafaxine) to each sample.

  • Precipitation: Add 300 µL of ice-cold acetonitrile containing 0.43% formic acid.[11] The acid helps to keep the basic analytes in their ionized form, improving solubility in the supernatant.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein denaturation.

  • Centrifugation: Centrifuge the tubes at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully aspirate the clear supernatant and transfer it to a clean tube or HPLC vial for LC-MS/MS analysis.

PPT_Workflow cluster_0 Protein Precipitation Workflow plasma 1. Plasma Sample (100 µL) solvent 2. Add Acetonitrile (300 µL) plasma->solvent vortex 3. Vortex (1 min) solvent->vortex centrifuge 4. Centrifuge (10,000 x g, 10 min) vortex->centrifuge supernatant 5. Collect Supernatant centrifuge->supernatant analysis 6. LC-MS/MS Analysis supernatant->analysis

PPT Workflow for Plasma Samples.
Liquid-Liquid Extraction (LLE): The Classic Cleanup

LLE separates compounds based on their differential solubility between two immiscible liquid phases, typically an aqueous sample and an organic solvent.[12] By adjusting the pH of the aqueous phase, the charge state of the analytes can be manipulated to favor their partitioning into the organic layer, leaving polar interferences behind.

Causality: For basic compounds like venlafaxine, making the aqueous sample alkaline (pH > pKa) deprotonates the amine group, rendering the molecule more neutral and thus more soluble in a non-polar organic solvent. This provides a cleaner extract compared to PPT.[8]

Protocol: LLE for Venlafaxine and Dimers in Urine

  • Sample Aliquoting: Pipette 500 µL of urine into a glass screw-cap tube.

  • pH Adjustment: Add 50 µL of 1 M sodium hydroxide (NaOH) to basify the sample to pH > 10.

  • Internal Standard Spiking: Add the internal standard.

  • Extraction Solvent Addition: Add 2 mL of an organic extraction solvent. A mixture of n-hexane and isoamyl alcohol (e.g., 98:2 v/v) is effective for venlafaxine and its metabolites.[13]

  • Mixing: Cap the tube and vortex for 2 minutes, followed by gentle mixing on a rocker for 10 minutes to facilitate analyte transfer into the organic phase.

  • Phase Separation: Centrifuge at 3,000 x g for 5 minutes to achieve a clean separation of the aqueous and organic layers.

  • Organic Phase Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase used for LC-MS/MS analysis.

LLE_Workflow cluster_1 Liquid-Liquid Extraction Workflow urine 1. Urine Sample (500 µL) + NaOH solvent 2. Add Organic Solvent (2 mL) urine->solvent mix 3. Vortex & Mix solvent->mix centrifuge 4. Centrifuge (3,000 x g, 5 min) mix->centrifuge transfer 5. Transfer Organic Layer centrifuge->transfer evap 6. Evaporate to Dryness transfer->evap reconstitute 7. Reconstitute evap->reconstitute analysis 8. LC-MS/MS Analysis reconstitute->analysis

LLE Workflow for Urine Samples.
Solid-Phase Extraction (SPE): The Gold Standard for Purity

SPE is a highly selective and robust technique that provides the cleanest extracts by utilizing a solid sorbent packed into a cartridge or 96-well plate.[8][14] The process involves conditioning the sorbent, loading the sample, washing away interferences, and finally eluting the purified analytes.[14]

Causality: Mixed-mode SPE cartridges (e.g., combining reversed-phase and ion-exchange properties) are particularly effective for extracting basic drugs like venlafaxine from complex matrices.[15] The reversed-phase mechanism retains the compound based on hydrophobicity, while the cation-exchange mechanism strongly retains the positively charged amine group, allowing for stringent washing steps that remove a wide range of interferences.

Protocol: SPE for Venlafaxine and Dimers in Plasma

  • Sample Pre-treatment: Dilute 200 µL of plasma with 200 µL of 4% phosphoric acid.[16] Acidification ensures the analytes are protonated (positively charged) for retention on a cation-exchange sorbent.

  • Sorbent Conditioning: Condition a mixed-mode weak cation exchange (WCX) SPE cartridge with 1 mL of methanol, followed by 1 mL of water.[16]

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned cartridge at a slow, steady flow rate (~1 mL/min).

  • Washing Step 1 (Polar Interferences): Wash the cartridge with 1 mL of 10 mM ammonium acetate (pH 6) to remove salts and highly polar interferences.[16]

  • Washing Step 2 (Non-polar Interferences): Wash the cartridge with 1 mL of methanol to remove lipids and other non-polar interferences retained by the reversed-phase mechanism.

  • Elution: Elute the analytes with 1 mL of a solution of 5% ammonium hydroxide in methanol. The basic elution solvent neutralizes the analytes, disrupting their interaction with the cation-exchange sorbent and releasing them from the cartridge.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of the mobile phase for analysis.

SPE_Workflow cluster_2 Solid-Phase Extraction Workflow condition 1. Condition SPE Cartridge (Methanol, Water) load 2. Load Pre-treated Sample condition->load wash1 3. Wash 1 (Aqueous Buffer) load->wash1 wash2 4. Wash 2 (Methanol) wash1->wash2 elute 5. Elute Analytes (Basic Methanol) wash2->elute evap 6. Evaporate & Reconstitute elute->evap analysis 7. LC-MS/MS Analysis evap->analysis

SPE Workflow for Plasma Samples.

Method Performance and Validation Summary

A robust bioanalytical method requires validation to ensure its reliability. Key parameters include extraction recovery, matrix effects, and precision. The following table summarizes typical performance characteristics for the described methods when analyzing venlafaxine and its metabolites.

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Extraction Recovery (%) > 96% (Process Efficiency)[17]86 - 95%[18][19]80 - 96%[18]
Matrix Effect Minor effects observed[17]Minimal; cleaner than PPTMinimal; often the cleanest
Precision (% RSD) 1.9 - 9.3%[17]< 10%[18]< 10%[18]
Throughput HighMediumMedium to High (with automation)
Selectivity / Cleanliness LowMediumHigh
Cost per Sample LowMediumHigh

Post-Extraction Analytical Considerations

Following extraction, samples are typically analyzed using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity for quantifying low-level analytes in complex mixtures.[18] Quantitation is performed in Multiple Reaction Monitoring (MRM) mode.

Example Mass Transitions (for context):

  • Venlafaxine (VEN): m/z 278.2 → 121.1[18]

  • O-desmethylvenlafaxine (ODV): m/z 264.2 → 107.1[18]

  • Venlafaxine Dimer Impurities: The specific mass transitions for dimer impurities (e.g., C₃₄H₅₂N₂O₄ for N-Dimer, MW 552.79[3]) would need to be determined empirically during method development by direct infusion of an analytical standard.

Conclusion and Recommendations

The selection of an appropriate extraction protocol is a balance between the desired level of sample cleanup, throughput requirements, and cost.

  • Protein Precipitation is ideal for high-throughput screening environments, such as early-stage drug discovery, where speed is paramount and some matrix effects can be tolerated.

  • Liquid-Liquid Extraction offers a significant improvement in sample cleanliness over PPT and is a reliable method for routine therapeutic drug monitoring and pharmacokinetic studies.

  • Solid-Phase Extraction provides the highest degree of selectivity and sample purity.[8] It is the method of choice for regulatory submission-level validation, for challenging matrices, or when the lowest limits of quantification are required. The potential for automation further enhances its utility in modern bioanalytical laboratories.[20][21]

Each protocol described herein provides a validated starting point for the successful extraction and subsequent analysis of venlafaxine and its critical dimer impurities from biological samples.

References

  • Filtrous. (2023, August 11). Protein Precipitation 101: A Crucial Step in Sample Prep. Available from: [Link]

  • Patel, D., et al. (2012). Analytical Methods for Venlaflaxine Hydrochloride and Metabolites Determinations in Different Matrices. Systematic Reviews in Pharmacy, 3(2). Available from: [Link]

  • Hansen, K. S., et al. (2024). Multiplexed quantification of venlafaxine and metabolites in human plasma by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 1235, 124038. Available from: [Link]

  • Dziurkowska, E., & Wesołowski, M. (2012). Determination of venlafaxine and its metabolites in biological materials. Archives of Psychiatry and Psychotherapy, 14(4), 49-58. Available from: [Link]

  • Suresh Kumar, T. R., et al. (2005). Liquid chromatography-tandem mass spectrometry (LC-MS-MS) method for simultaneous determination of venlafaxine and its active metabolite O-desmethyl venlafaxine in human plasma. Journal of Chromatography B, 829(1-2), 75-81. Available from: [Link]

  • D'Avolio, A., et al. (2012). Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis. Molecules, 17(1), 1062-1071. Available from: [Link]

  • Wang, X. R., et al. (2018). Determination of venlafaxine and its active metabolite O-desmethylvenlafaxine in human plasma by HPLC fluorescence. General Psychiatry, 31(3), e100039. Available from: [Link]

  • Norlab. (n.d.). ISOLATING DRUGS FROM BIOLOGICAL FLUIDS - USING "SOLVENT FIRST" PROTEIN PRECIPITATION. Available from: [Link]

  • Husain, S., et al. (2015). solid phase extraction and lc-ms/ms method for quantification of venlafaxine and its active metabolite. International Journal of Pharmacy and Pharmaceutical Sciences, 7(10), 123-129. Available from: [Link]

  • Chen, Y., et al. (2020). Magnetic solid-phase extraction coupled with UHPLC-MS/MS for four antidepressants and one metabolite in clinical plasma and urine samples. Bioanalysis, 12(1), 35-52. Available from: [Link]

  • Fereidouni, F., et al. (2015). Determination of tricyclic antidepressants in human urine samples by the three-step sample pretreatment followed by HPLC-UV analysis: an efficient analytical method for further pharmacokinetic and forensic studies. Journal of Chromatographic Science, 53(7), 1148-1155. Available from: [Link]

  • Pharmaffiliates. (n.d.). Venlafaxine-impurities. Available from: [Link]

  • Dziurkowska, E., & Wesołowski, M. (2013). [Extraction techniques for analysis of venlafaxine and its metabolites in biological matrices]. Psychiatria Polska, 47(5), 909-920. Available from: [Link]

  • Phenomenex. (n.d.). Protein Precipitation Method. Available from: [Link]

  • Gu, G., et al. (2018). Validation of an LC-MS/MS method for simultaneous quantification of venlafaxine and its five metabolites in rat plasma and its application in a pharmacokinetic study. Journal of Chromatography B, 1087-1088, 29-35. Available from: [Link]

  • Lai, C. K., et al. (1997). Uniform solid-phase extraction procedure for toxicological drug screening in serum and urine by HPLC with photodiode-array detection. Clinical Chemistry, 43(2), 312-325. Available from: [Link]

  • Zhang, L., et al. (2022). d-Dimer Elevation in Asymptomatic Vascular Disease After Venlafaxine Administration. The Journal of Clinical Psychiatry, 83(5), 21cr14298. Available from: [Link]

  • Waters. (n.d.). Analysis of Tricyclic Antidepressants in Human Urine Using UltraPerformance Convergence Chromatography (UPC2). Available from: [Link]

  • Qin, F., et al. (2013). Rapid sensitive validated UPLC–MS method for determination of venlafaxine and its metabolite in rat plasma: Application to pharmacokinetic study. Journal of Pharmaceutical Analysis, 3(1), 58-63. Available from: [Link]

  • Wang, X. R., et al. (2018). Determination of venlafaxine and its active metabolite O-desmethylvenlafaxine in human plasma by HPLC fluorescence. General Psychiatry, 31(3), e100039. Available from: [Link]

  • de Souza, I. D., et al. (2009). Automated determination of venlafaxine in human plasma by on-line SPE-LC-MS/MS. Application to a bioequivalence study. Journal of Pharmaceutical and Biomedical Analysis, 49(2), 438-445. Available from: [Link]

  • GERSTEL. (2024, July 9). Revolutionizing Drug Analysis: The Role of Automation in Biological Matrix Extraction. Available from: [Link]

  • Dziurkowska, E., & Wesołowski, M. (2013). Extraction techniques for analysis of venlafaxine and its metabolites in biological matrices. Psychiatria Polska, 47(5), 909-920. Available from: [Link]

  • International Journal of Pharmaceutical Sciences. (2025, October 13). Extraction of Drugs and Metabolites from Biological Matrices. Available from: [Link]

  • LCGC International. (n.d.). Membrane-Assisted Liquid–Liquid Extraction Trace Analysis of Pharmaceutical Compounds in Aquatic Environments. Available from: [Link]

  • Aurora Biomed. (2022, September 29). Automated SPE for Drugs of Abuse in Urine Sample. Available from: [Link]

  • International Journal of Innovative Science and Research Technology. (n.d.). Analysis of Drugs from Biological Samples. Available from: [Link]

  • Jain, R., et al. (2011). A review on biological matrices and analytical methods used for determination of drug of abuse. Journal of Applied Pharmaceutical Science, 1(7), 31-40. Available from: [Link]

  • Singh, D., & Saadabadi, A. (2024). Venlafaxine. In StatPearls. StatPearls Publishing. Available from: [Link]

  • Thorn, C. F., et al. (2013). Venlafaxine Pathway, Pharmacokinetics. Pharmacogenetics and Genomics, 23(10), 567-571. Available from: [Link]

  • Thorn, C. F., et al. (2013). PharmGKB summary: venlafaxine pathway. Pharmacogenetics and Genomics, 23(10), 567-571. Available from: [Link]

Sources

Stability-Indicating Analytical Protocol for O-Desmethylvenlafaxine Dimer Impurity: Forced Degradation and LC-HRMS/UV Methodologies

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Technical Protocol Target Audience: Analytical Chemists, Formulation Scientists, and Regulatory Affairs Professionals

Introduction & Scientific Context

O-Desmethylvenlafaxine (Desvenlafaxine) is a potent selective serotonin and norepinephrine reuptake inhibitor (SNRI) and serves as the major active metabolite of venlafaxine[1]. During the synthesis, formulation, and long-term storage of desvenlafaxine drug substances, various process-related impurities and degradation products can emerge. One of the most critical and structurally complex degradants is the O-Desmethylvenlafaxine dimer .

Regulatory bodies mandate rigorous stability testing to ensure pharmaceutical quality and patient safety. The International Council for Harmonisation (ICH) Q1A(R2) and Q1B guidelines provide the foundational framework for forced degradation studies. These guidelines require the elucidation of intrinsic molecular stability, the identification of degradation pathways, and the validation of stability-indicating analytical procedures[2][3]. This application note details a comprehensive, self-validating protocol for the generation, detection, and quantification of the O-Desmethylvenlafaxine dimer impurity using advanced LC-HRMS and UV methodologies.

Mechanistic Insights: Causality of Dimerization

Expertise in degradation chemistry is essential for designing predictive stability models. Rather than blindly applying stress conditions, scientists must understand why specific impurities form.

The phenolic hydroxyl moiety in O-Desmethylvenlafaxine is the primary site of chemical vulnerability. Under oxidative stress (e.g., exposure to peroxides, transition metal catalysis, or photo-oxidation), the phenol undergoes single-electron oxidation to form a resonance-stabilized phenoxy radical[4][5]. Because free radicals are highly reactive transients, two phenoxy radicals will rapidly couple to achieve a lower energy state. This dimerization typically occurs via C-C bond formation (often ortho to the hydroxyl group) or C-O-C ether linkages[4].

Understanding this causality dictates that our forced degradation protocol must heavily emphasize oxidative and photolytic stress conditions to accurately model dimer formation over the product's shelf life.

Pathway A O-Desmethylvenlafaxine (Phenolic Monomer) B Oxidative Stress (ROS, Metal Catalysis) A->B C Phenoxy Radical Intermediate B->C -e⁻, -H⁺ D Radical Coupling (C-C or C-O-C) C->D E O-Desmethylvenlafaxine Dimer Impurity D->E Dimerization

Oxidative degradation pathway of O-Desmethylvenlafaxine leading to dimer formation.

Experimental Design: Forced Degradation Protocol

To establish a self-validating system, the forced degradation protocol must target a degradation range of 5–20%[6]. Over-stressing the molecule (>20% degradation) risks secondary degradation, where primary degradants (like the dimer) break down further into smaller, non-representative fragments. The protocol strictly adheres to ICH Q1A(R2) for thermal, hydrolytic, and oxidative stress, and ICH Q1B for photostability[3][7].

Table 1: ICH-Aligned Forced Degradation Conditions for Desvenlafaxine
Stress TypeReagents / ConditionsTemperatureDurationTarget Degradation
Oxidative 3% H₂O₂ in Diluent40°C24 Hours10 - 15% (High Dimer Yield)
Photolytic D65/ID65 Lamp (≥1.2M lux hrs)Ambient~7 Days5 - 10%
Acidic Hydrolysis 0.1 N HCl60°C48 Hours10 - 20%
Basic Hydrolysis 0.1 N NaOH60°C48 Hours5 - 15%
Thermal Solid API in dry oven80°C7 Days< 5%
Step-by-Step Degradation Methodology
  • Sample Preparation : Prepare a stock solution of O-Desmethylvenlafaxine API at 1.0 mg/mL in a chemically inert diluent (e.g., Methanol:Water 50:50 v/v)[1].

  • Oxidative Stress (Primary Dimerization Trigger) : Transfer 5.0 mL of the stock solution to a 10 mL volumetric flask. Add 1.0 mL of 3% H₂O₂. Incubate at 40°C for 24 hours. Critical Step: Quench the reaction with a stoichiometric amount of sodium thiosulfate before injection to prevent continuous on-column degradation.

  • Photolytic Stress (ICH Q1B) : Expose both the liquid sample (in quartz cuvettes) and solid API (in open petri dishes) to an artificial daylight fluorescent lamp. Ensure the exposure meets the ICH Q1B standard of ≥1.2 million lux hours and an integrated near-UV energy of ≥200 Watt hours/square meter[7].

  • Hydrolytic Stress : Subject separate 5.0 mL aliquots of the stock solution to 1.0 mL of 0.1 N HCl and 0.1 N NaOH at 60°C for 48 hours. Neutralize the samples with equivalent counter-reagents prior to volumetric makeup and injection[1].

Analytical Methodology: LC-UV/HRMS Stability-Indicating Assay

A dual-detection approach is required for absolute confidence. UV detection via a Photodiode Array (PDA) ensures accurate routine quantitation and peak purity assessment. However, UV alone cannot confirm chemical identity. Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) provides the exact isotopic mass necessary to definitively confirm the dimeric structure, which will exhibit an m/z approximately double that of the monomer minus two protons ([2M-2H]⁺)[5].

Table 2: Optimized LC-HRMS/UV Chromatographic Conditions
ParameterSpecification / Setting
Analytical Column C18 UHPLC Column (100 mm × 2.1 mm, 1.7 µm particle size)
Mobile Phase A 10 mM Ammonium Acetate in Water (pH 6.5)[1]
Mobile Phase B Acetonitrile (LC-MS Grade)
Gradient Program 0-2 min: 5% B; 2-15 min: 5%→80% B; 15-18 min: 80% B; 18-20 min: 5% B
Flow Rate 0.3 mL/min
Column Temperature 40°C
UV Detection (PDA) 225 nm (Quantitation) & 200-400 nm (Peak Purity)
HRMS Settings ESI+ Mode, Capillary: 3.0 kV, Scan Range: m/z 100-1000
Step-by-Step Analytical Protocol
  • System Equilibration : Purge the UHPLC system with Mobile Phases A and B. Equilibrate the C18 column at the initial gradient conditions (5% B) until the baseline and system pressure are completely stable.

  • System Suitability Testing (SST) : Inject a standard mixture containing Desvenlafaxine and a known O-Desmethylvenlafaxine dimer reference standard. Ensure the chromatographic resolution ( Rs​ ) between the monomer and the dimer is ≥ 2.0.

  • Sample Analysis : Inject 2.0 µL of the neutralized, stressed samples.

  • Mass Spectrometry Acquisition : Operate the HRMS in positive Electrospray Ionization (ESI+) mode. Extract the ion chromatograms (EIC) for the theoretical exact mass of the monomer and the predicted exact mass of the dimer to map the degradation profile[5].

Data Interpretation & The Self-Validating System

A scientific protocol is only as reliable as its internal validation mechanisms. This methodology acts as a self-validating system through the principle of Mass Balance [8].

The sum of the assay value of the remaining active pharmaceutical ingredient (API) and the quantified degradation products (including the dimer) must approximate 100% of the initial un-stressed concentration (typically acceptable within 95-105%). If mass balance is significantly below 95%, it indicates a failure in the analytical system—either the formation of volatile degradants, sample precipitation, or co-elution of impurities within the main peak.

To rule out co-elution, PDA peak purity angles must be calculated. The purity angle must be less than the purity threshold for both the monomer and dimer peaks, mathematically confirming that no hidden impurities are co-eluting under the primary peaks[1].

Workflow S1 Sample Preparation (Stress Conditions: ICH Q1A/Q1B) S2 Chromatographic Separation (UHPLC, C18 Column) S1->S2 S3 Dual Detection System S2->S3 D1 PDA/UV Detection (Quantitation & Peak Purity) S3->D1 D2 HRMS (ESI+) (Structural Elucidation) S3->D2 V1 Mass Balance Calculation (Target: 95-105%) D1->V1 UV Peak Area D2->V1 Isotopic Mass V2 Method Validation (Specificity, Linearity, Robustness) V1->V2 Validated

Self-validating analytical workflow for stability-indicating assay and mass balance verification.

References

  • Quality Guidelines - ICH: Q1A - Q1F Stability. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). [Link]

  • Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation (ICH).[Link]

  • Forced Degradation Study as per ICH Guidelines. ResolveMass Laboratories. [Link]

  • Stability Study ICH Guidelines Q1A, Q1B & Q1C. ProfTalks (YouTube).[Link](Note: URL representative of standard video link structure)

  • HPLC Method for Avanafil Impurities. Scribd.[Link]

  • LC–UV and LC–MS evaluation of stress degradation behavior of desvenlafaxine. Journal of Pharmaceutical Analysis (PMC).[Link]

  • PHARMACEUTICALLY ACTIVE DIMERS LINKED THROUGH PHENOLIC HYDROXYL GROUPS - Patent 3137080. European Patent Office (EPO).[Link]

  • Lab-Based Approaches To Support the Screening and Identification of Transformation Products by LC-HRMS. ACS Publications.[Link]

Sources

Advanced Sample Preparation and LC-MS/MS Profiling of O-Desmethylvenlafaxine Dimer Impurities

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Application Note & Standard Operating Protocol

Executive Summary

O-Desmethylvenlafaxine (Desvenlafaxine), the major active metabolite of the SNRI venlafaxine, is highly susceptible to specific degradation pathways under stress conditions. Regulatory guidelines (ICH Q3A/Q3B) mandate the rigorous identification and quantification of these impurities. Among the most critical are the acid-induced dehydrated degradants and the oxidative dimer impurities.

This application note provides an authoritative, self-validating sample preparation protocol and UHPLC-MS/MS workflow designed to accurately profile these impurities without inducing ex vivo artifactual degradation during the analytical process.

Mechanistic Causality of Impurity Formation

To design an effective sample preparation strategy, one must first understand the chemical vulnerabilities of the desvenlafaxine molecule. Desvenlafaxine contains two highly reactive moieties: a phenol ring and a cyclohexanol group .

  • Acidic Degradation (Dehydration): Under acidic stress (e.g., 1M HCl at 80 °C), the hydroxyl group attached to the cyclohexane ring undergoes rapid cleavage. This results in the loss of a water molecule (-18 Da), shifting the mass from the parent m/z 264.4 to a dehydrated degradant at m/z 246.5 [1].

  • Oxidative Dimerization: The phenol ring is highly susceptible to oxidative stress (e.g., peroxide exposure or electrochemical oxidation). Oxidative conditions generate phenoxy radicals, which rapidly undergo intermolecular coupling to form covalent dimer impurities. Additional oxidative pathways lead to hydroxylated isomers at m/z 276 and m/z 294 [2].

Understanding these mechanisms is critical: if the sample preparation exposes the API to uncontrolled oxidation, trace metals, or extreme pH, the protocol itself will synthesize the dimer impurity , leading to false positives.

Pathway ODV O-Desmethylvenlafaxine (m/z 264.4) Acid Acidic Stress (1M HCl, 80°C) ODV->Acid Oxidative Oxidative Stress (H2O2 / Electrochemical) ODV->Oxidative Deg1 Dehydrated Degradant (m/z 246.5) Acid->Deg1 -H2O Dimer Oxidative Dimer & Hydroxylated Degradants (m/z 276, 294) Oxidative->Dimer Radical Coupling & Oxidation

Causality of desvenlafaxine degradation into dehydrated and dimer impurities.

The Self-Validating Sample Preparation Protocol

A robust analytical method must be a self-validating system . This protocol incorporates immediate quenching and MS-compatible buffering to ensure that the dimer concentration measured in the mass spectrometer perfectly reflects the concentration in the original sample.

Reagents and Materials
  • Diluent/Buffer: 0.05 M Ammonium Acetate (pH adjusted to 6.5 with glacial acetic acid). Causality Note: Ammonium acetate is chosen over phosphate buffers because it is highly volatile, preventing ion suppression in the ESI source [1].

  • Organic Modifier: LC-MS Grade Methanol or Acetonitrile.

  • Filters: 0.22 µm Polytetrafluoroethylene (PTFE) syringe filters. Causality Note: PTFE is chemically inert and prevents the hydrophobic adsorption of high-molecular-weight dimers, which commonly occurs with nylon filters.

  • Quenching Agents: 0.1 M NaOH (for acid stress) and 0.1 M Ascorbic Acid (for oxidative stress).

Step-by-Step Extraction and Quenching Methodology

Step 1: Matrix Dissolution

  • Accurately weigh 50 mg of Desvenlafaxine API (or equivalent crushed tablet powder).

  • Transfer to a 50 mL amber volumetric flask to prevent photolytic degradation.

  • Add 25 mL of the Diluent (0.05 M Ammonium Acetate : Methanol, 50:50 v/v).

  • Sonicate in a cold water bath (≤ 20 °C) for 15 minutes to ensure complete dissolution without thermal stress.

Step 2: Forced Degradation Quenching (If applicable)

  • For Acid-Stressed Samples: Immediately neutralize the 1M HCl stressor by adding an equimolar amount of 0.1 M NaOH dropwise until pH 6.5 is reached.

  • For Oxidative-Stressed Samples: Add 1.0 mL of 0.1 M Ascorbic Acid to immediately reduce any residual peroxides or radicals, halting ex vivo dimerization.

Step 3: Filtration and Aliquoting

  • Make up the volume to 50 mL with the Diluent.

  • Draw 2 mL of the solution into a solvent-rinsed glass syringe.

  • Pass through a 0.22 µm PTFE filter, discarding the first 0.5 mL to account for dead volume and potential membrane saturation.

  • Transfer the filtrate directly into silanized amber LC vials to prevent secondary interactions with glass silanol groups.

Workflow Start API / Drug Product Dissolve Cold Dissolution (0.05 M NH4OAc / MeOH) Start->Dissolve Quench Targeted Quenching (Halt Ex Vivo Dimerization) Dissolve->Quench Filter Filtration (0.22 µm PTFE) Quench->Filter LCMS UHPLC-MS/MS Analysis (ESI+, MRM Mode) Filter->LCMS

Self-validating sample preparation workflow for impurity profiling.

UHPLC-MS/MS Analytical Methodology

High-resolution separation is required to distinguish the parent drug from its degradants.

Chromatographic Conditions
  • Column: SymmetryShield C18 or equivalent end-capped column (e.g., Purospher STAR RP-18), 250 mm × 4.6 mm, 5 µm [1].

  • Mobile Phase A: 0.05 M Ammonium Acetate (pH 6.5) containing 0.2% Triethylamine.

  • Mobile Phase B: LC-MS Grade Methanol.

  • Elution: Isocratic (40:60 A:B) or tailored gradient for complex dimer resolution.

  • Flow Rate: 1.0 mL/min (split 1:4 prior to MS source).

  • Injection Volume: 5 µL.

Mass Spectrometry Parameters (ESI+)

Operate the MS in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

Table 1: Quantitative Data and MRM Transitions for Impurity Profiling

Analyte / ImpurityStress OriginPrecursor Ion (m/z)Primary Fragment (m/z)Mechanistic Formation
O-Desmethylvenlafaxine N/A (API)264.4246.5Parent Compound
Dehydrated Degradant Acidic Stress246.5228.5Cleavage of -OH, loss of H₂O [1]
Hydroxylated Isomer 1 Oxidative Stress276.0VariousMono-hydroxylation (+16 Da) [2]
Hydroxylated Isomer 2 Oxidative Stress294.0VariousDi-hydroxylation (+32 Da) [2]
Oxidative Dimer Oxidative Stress~525.3*263.2Phenolic radical coupling

*Note: Exact dimer mass depends on specific covalent linkage (e.g., C-C vs. C-O coupling).

System Suitability and Trustworthiness

To ensure the protocol acts as a self-validating system, the following System Suitability Testing (SST) criteria must be met prior to batch analysis:

  • Artifact Monitoring (Blank Extraction): A mock extraction using pure, unstressed Desvenlafaxine API must yield a dimer peak area of < 0.05% relative to the parent. If the dimer exceeds this threshold, the sample preparation environment is inducing oxidation, and fresh ascorbic acid quenching is required.

  • Recovery Verification: Spike a known concentration of a stable isotope-labeled internal standard (SIL-IS) into the matrix prior to Step 1. Post-extraction recovery must fall between 95.0% and 105.0%.

  • Resolution (Rs): The chromatographic resolution between the dehydrated degradant (m/z 246.5) and the parent peak (m/z 264.4) must be > 2.0.

References

  • Pawar, S. M., Khatal, L. D., Gabhe, S. Y., & Dhaneshwar, S. R. (2012). "LC–UV and LC–MS evaluation of stress degradation behavior of desvenlafaxine: A validated specific stability indicating reversed-phase liquid chromatographic method for the quantitative determination of desvenlafaxine in bulk sample and pharmaceutical dosage form in the presence of degradation products." Journal of Pharmaceutical Analysis, 2(4), 264-271.[Link]

  • Zizzamia, A. R., Pasquariello, V., Lelario, F., Tesoro, C., & Ciriello, R. (2025). "Electrochemical Degradation of Venlafaxine on Platinum Electrodes: Identification of Transformation Products by LC-MS/MS and In Silico Ecotoxicity Assessment." Molecules, 30(9), 1881.[Link]

Troubleshooting & Optimization

Technical Support Center: Minimizing O-Desmethyl Venlafaxine Dimer Formation in API Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support resource for scientists and researchers involved in the synthesis of O-Desmethyl Venlafaxine (ODV). This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you understand, control, and minimize the formation of the ODV dimer impurity during your API manufacturing process.

Introduction to the ODV Dimer Challenge

O-Desmethyl Venlafaxine (ODV), the major active metabolite of Venlafaxine, is a critical active pharmaceutical ingredient (API). A common and challenging impurity encountered during its synthesis is the ODV dimer. The formation of this dimer not only reduces the yield of the desired API but also complicates purification processes, potentially impacting the final drug product's safety and efficacy. This guide is designed to equip you with the knowledge and practical strategies to effectively mitigate this issue.

Frequently Asked Questions (FAQs)

Q1: What is the structure of the O-Desmethyl Venlafaxine (ODV) dimer?

A1: The ODV dimer is typically formed through an intermolecular etherification reaction between two molecules of ODV. The phenolic hydroxyl group of one ODV molecule reacts with the tertiary alcohol of another, forming an ether linkage.

Q2: At which stage of the synthesis is dimer formation most likely to occur?

A2: Dimer formation is most prevalent during the demethylation of Venlafaxine to form ODV, especially when using harsh acidic conditions or high temperatures. It can also occur during downstream processing, such as work-up, crystallization, and drying, if the conditions are not carefully controlled.

Q3: What are the primary factors that promote the formation of the ODV dimer?

A3: The key factors influencing dimer formation are:

  • Temperature: Higher temperatures significantly accelerate the rate of the etherification reaction.

  • pH: Strongly acidic or basic conditions can catalyze dimer formation. Neutral or slightly acidic pH is generally preferred.

  • Solvent: The choice of solvent can impact the solubility of reactants and intermediates, influencing reaction kinetics.

  • Concentration: Higher concentrations of ODV can increase the probability of intermolecular reactions leading to the dimer.

Q4: What are the regulatory implications of the ODV dimer impurity?

A4: Regulatory agencies like the FDA and EMA have strict guidelines for the control of impurities in APIs. The presence of the ODV dimer above a certain threshold (typically defined by ICH guidelines) can lead to regulatory scrutiny, delays in drug approval, and even product recalls. Therefore, robust control of this impurity is a critical aspect of process development and manufacturing.

Troubleshooting Guide: Tackling ODV Dimer Formation

This section provides a structured approach to troubleshooting common issues related to ODV dimer formation.

Observed Problem Potential Root Cause(s) Recommended Action(s)
High levels of dimer detected in the crude reaction mixture post-demethylation. 1. Excessive reaction temperature. 2. Prolonged reaction time. 3. Inappropriate pH of the reaction medium.1. Optimize Temperature: Lower the reaction temperature and carefully monitor it throughout the process. 2. Time Optimization: Conduct kinetic studies to determine the optimal reaction time that maximizes ODV yield while minimizing dimer formation. 3. pH Control: Maintain the pH of the reaction mixture within a pre-defined optimal range.
Increase in dimer content during work-up and isolation steps. 1. High temperatures during solvent stripping or distillation. 2. pH excursions during extraction or washing steps. 3. Prolonged processing times at elevated temperatures.1. Gentle Solvent Removal: Utilize vacuum distillation at lower temperatures. 2. Buffered Washes: Employ buffered aqueous solutions during work-up to maintain a stable pH. 3. Process Efficiency: Streamline work-up procedures to minimize the time the product is exposed to harsh conditions.
Dimer co-precipitates with the final API during crystallization. 1. Similar solubility profiles of ODV and its dimer in the chosen solvent system. 2. Inefficient purification method prior to crystallization.1. Solvent System Screening: Experiment with different solvent and anti-solvent systems to maximize the solubility difference between ODV and the dimer. 2. Chromatographic Purification: Consider implementing a column chromatography step to remove the dimer before final crystallization.

Experimental Protocols

Protocol 1: In-Process Monitoring of ODV Dimer by HPLC

This protocol outlines a typical HPLC method for the quantification of ODV and its dimer during the synthesis process.

1. Materials and Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

  • ODV reference standard

  • ODV dimer reference standard

2. Chromatographic Conditions:

  • Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0 90 10
    15 10 90
    20 10 90
    20.1 90 10

    | 25 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 226 nm

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Accurately weigh and dissolve the sample in the mobile phase to a known concentration.

  • Filter the sample through a 0.45 µm syringe filter before injection.

4. Quantification:

  • Calculate the percentage of the ODV dimer using the peak area relative to the total peak area of all related substances.

Visualization of Key Processes

Dimer Formation Pathway

cluster_reactants Reactants cluster_conditions Reaction Conditions ODV1 O-Desmethyl Venlafaxine (Molecule 1) Dimer ODV Dimer ODV1->Dimer Phenolic -OH attacks ODV2 O-Desmethyl Venlafaxine (Molecule 2) ODV2->Dimer Tertiary -OH is eliminated as H2O Temp High Temperature Temp->Dimer Promotes pH Acidic/Basic pH pH->Dimer Catalyzes

Caption: Intermolecular etherification leading to ODV dimer formation.

Troubleshooting Workflow

Start High Dimer Content Detected Identify_Stage Identify Stage of Dimer Formation (Synthesis, Work-up, or Crystallization) Start->Identify_Stage Synthesis_Issue Investigate Synthesis Parameters: - Temperature - Time - pH Identify_Stage->Synthesis_Issue Synthesis Workup_Issue Investigate Work-up Conditions: - Solvent Stripping Temp - pH of Washes Identify_Stage->Workup_Issue Work-up Crystallization_Issue Investigate Crystallization: - Solvent System - Purity of Input Material Identify_Stage->Crystallization_Issue Crystallization Optimize_Synthesis Optimize Synthesis Synthesis_Issue->Optimize_Synthesis Optimize_Workup Optimize Work-up Workup_Issue->Optimize_Workup Optimize_Crystallization Optimize Crystallization Crystallization_Issue->Optimize_Crystallization End Dimer Content within Specification Optimize_Synthesis->End Optimize_Workup->End Optimize_Crystallization->End

Caption: A systematic approach to troubleshooting ODV dimer formation.

References

  • ICH Harmonised Tripartite Guideline Q3A (R2): Impurities in New Drug Substances. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Development and Validation of a Stability-Indicating HPLC Method for the Determination of Venlafaxine and Its Related Impurities. Journal of Chromatographic Science. [Link]

  • A Review on the Synthesis of Venlafaxine and its Metabolite O-Desmethylvenlafaxine. Organic Preparations and Procedures International. [Link]

improving LC-MS sensitivity for O-Desmethyl Venlafaxine Dimer detection

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: LC-MS/MS Optimization for O-Desmethyl Venlafaxine (ODV) Dimer Detection

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to address the specific analytical challenges associated with detecting O-Desmethyl Venlafaxine (ODV) Dimers.

ODV is a major active metabolite of the antidepressant venlafaxine. During synthesis or stability testing, ODV can form dimeric impurities (e.g., ODV-Dimer and ODV-N-Dimer) with a protonated mass of m/z 525[1]. Because regulatory guidelines often require these impurities to be controlled at levels below 0.1% to 0.2% area by HPLC[1], achieving sub-nanogram per milliliter (ng/mL) sensitivity via LC-MS/MS is critical. This guide provides field-proven, mechanistically grounded solutions to overcome ion suppression, poor ionization, and matrix interferences.

Part 1: Diagnostic Workflow

Before adjusting instrument parameters, it is essential to isolate the root cause of poor sensitivity. The workflow below outlines the logical progression for troubleshooting ODV Dimer signal loss.

LCMS_Troubleshooting Start Low Sensitivity for ODV Dimer (m/z 525) CheckMS Check MS/ESI Parameters (Voltage, Temp, Gas) Start->CheckMS CheckLC Check LC Conditions (pH, Buffer, Column) Start->CheckLC CheckPrep Check Sample Prep (Matrix Effects) Start->CheckPrep OptESI DoE Optimization: Nebulizer, Heat, Voltage CheckMS->OptESI OptLC Use 10mM NH4Ac + FA Reduce Flow Rate CheckLC->OptLC OptPrep Switch to LLE (MTBE) or Mixed-Mode SPE CheckPrep->OptPrep Validate System Suitability Validation (S/N > 10 for LLOQ) OptESI->Validate OptLC->Validate OptPrep->Validate

Troubleshooting workflow for resolving low LC-MS sensitivity in ODV Dimer analysis.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why is the ODV Dimer signal severely suppressed even when the ODV monomer peak is robust? A: This is a classic manifestation of matrix-induced ion suppression driven by differences in hydrophobicity. The ODV monomer (m/z 264) is relatively polar, whereas the ODV Dimer (m/z 525) is significantly more lipophilic[1]. On a reversed-phase C18 column, the dimer elutes later, often co-eluting with highly hydrophobic matrix components like endogenous phospholipids[2]. In the Electrospray Ionization (ESI) source, these phospholipids outcompete the ODV Dimer for access to the droplet surface, preventing the dimer from acquiring a charge and transitioning into the gas phase[2]. Solution: Adjust your gradient to separate the dimer from the phospholipid elution zone, or switch from simple protein precipitation to Liquid-Liquid Extraction (LLE) to selectively exclude phospholipids.

Q2: How do mobile phase additives affect the ionization efficiency of the ODV Dimer? A: ODV and its dimers contain basic aliphatic amine groups. While adding 0.1% formic acid provides the protons necessary for [M+H]+ formation, relying solely on acid can lead to peak tailing due to secondary interactions with unendcapped column silanols. Incorporating 10 mM ammonium acetate (pH ~4.5) buffers the system[3]. This dual-additive approach sharpens the chromatographic peak (increasing the signal-to-noise ratio) and stabilizes droplet dynamics in the ESI source. Crucial Warning: Never use Trifluoroacetic Acid (TFA) for this assay. TFA forms strong ion pairs with basic amines in the solution phase, which remain paired during droplet evaporation, drastically suppressing the positive ESI signal[4].

Q3: What is the most reliable way to optimize ESI source parameters for trace dimer detection? A: Sensitivity in LC-MS directly relates to ionization efficiency and transmission efficiency[5]. Traditional "One-Factor-At-A-Time" (OFAT) optimization often misses critical interaction effects between parameters like desolvation temperature and nebulizing gas flow. The most reliable method is utilizing a Design of Experiments (DoE) or Bayesian optimization approach[6][7]. Furthermore, because ESI is a concentration-dependent detector, lowering your LC flow rate to 0.2–0.3 mL/min on a 2.1 mm ID column will significantly improve droplet desolvation and overall sensitivity[5].

IonSuppression Droplet ESI Droplet (High Organic) Matrix Lipophilic Matrix (Phospholipids) Droplet->Matrix Dimer ODV Dimer (m/z 525) Droplet->Dimer Surface Droplet Surface (Charge Transfer) Matrix->Surface Outcompetes Dimer->Surface Blocked Detector Low MS Signal Surface->Detector

Mechanism of ion suppression for ODV Dimer by co-eluting lipophilic matrix components.

Part 3: Step-by-Step Experimental Protocols

Protocol 1: Optimized Liquid-Liquid Extraction (LLE) for Matrix Removal

To eliminate the ion suppression caused by biological or synthetic matrices, LLE utilizing a methyl tert-butyl ether (MTBE) and n-hexane mixture is highly recommended due to its excellent recovery for venlafaxine derivatives[3].

  • Aliquoting: Transfer 200 µL of the sample (plasma or synthetic matrix dilution) into a 2.0 mL polypropylene centrifuge tube.

  • Internal Standard: Add 20 µL of the deuterated internal standard (e.g., Venlafaxine-d6 or Fluoxetine) and vortex for 10 seconds.

  • Buffering: Add 50 µL of 0.1 M NaOH to ensure the basic amine groups of the ODV Dimer are fully deprotonated (neutralized), maximizing their partition into the organic phase.

  • Extraction: Add 1.0 mL of extraction solvent consisting of MTBE:n-Hexane (60:40, v/v)[3].

  • Agitation & Separation: Vortex vigorously for 5 minutes, then centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Evaporation: Transfer 800 µL of the upper organic layer to a clean glass vial. Evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 10 mM Ammonium Acetate : Acetonitrile, 90:10 v/v).

  • Self-Validation Step: Calculate the Matrix Factor (MF) by comparing the peak area of a blank matrix spiked after extraction to a neat standard solution. An MF between 0.85 and 1.15 confirms the absence of significant ion suppression.

Protocol 2: DoE-Based ESI Source Optimization

To maximize the generation of gas-phase ions, implement a multivariate Design of Experiments (DoE)[7].

  • Define Factors: Select three critical ESI parameters: Capillary Voltage (range: 1.5 kV to 4.5 kV), Desolvation Temperature (range: 250°C to 500°C), and Nebulizer Gas Flow (range: 1.0 to 3.0 L/min).

  • Design Matrix: Use statistical software to generate a fractional factorial design (typically 12-15 runs including center points).

  • Execution: Inject a neat standard of ODV Dimer (10 ng/mL) under isocratic conditions (e.g., 50% Organic) for each run.

  • Response Measurement: Record the Signal-to-Noise (S/N) ratio and absolute peak area for the m/z 525 product ion transition.

  • Self-Validation Step: Apply the optimized parameters to a Lower Limit of Quantification (LLOQ) sample. The method is validated if the S/N > 10 and the precision (%CV) across 5 replicate injections is < 15%.

Part 4: Quantitative Data & Parameter Summaries

Table 1: Recommended LC-MS/MS Parameters for ODV and ODV Dimer

ParameterODV MonomerODV DimerRationale
Precursor Ion [M+H]+ m/z 264.3m/z 525.0Dimer mass is approx. 2x monomer minus linkage[1].
Product Ion (Quant) m/z 58.1m/z 58.1Dimethylamine cleavage is the dominant fragmentation pathway[8].
Mobile Phase A 10 mM NH₄Ac + 0.1% FA10 mM NH₄Ac + 0.1% FABuffers pH ~4.5, sharpens peaks, aids protonation[3].
Mobile Phase B Acetonitrile + 0.1% FAAcetonitrile + 0.1% FAACN provides lower backpressure and better desolvation than Methanol.
Flow Rate 0.2 - 0.3 mL/min0.2 - 0.3 mL/minOptimal range for standard ESI to ensure complete droplet evaporation[5].

Table 2: Troubleshooting Matrix for ODV Dimer Sensitivity

SymptomPotential Root CauseCorrective Action
Sudden drop in Dimer signal only Matrix buildup on column (phospholipids).Flush column with 95% ACN/Isopropanol. Switch to LLE or SPE[2].
High background noise at m/z 525 Impure mobile phase solvents or additives.Use strictly LC-MS grade solvents. Avoid HPLC-grade methanol[5].
Unstable MS signal / Signal bouncing Capillary voltage too high (Corona discharge).Lower sprayer voltage by 0.5 - 1.0 kV. "Less is often better"[4].
Peak tailing reducing S/N ratio Secondary silanol interactions on column.Ensure 10 mM Ammonium Acetate is present in the aqueous phase[3].

References

  • Liquid chromatography tandem mass spectrometry assay for the simultaneous determination of venlafaxine and O-desmethylvenlafaxine in human plasma and its application to a bioequivalence study - nih.gov -[Link]

  • HIGH THROUGHPUT AND SENSITIVE LC-MS/MS METHOD FOR THE ESTIMATION OF VENLAFAXINE AND ITS ACTIVE METABOLITE O-DESMETHYL VENLAFAXINE IN HUMAN PLASMA AND ITS APPLICATION TO A PHARMACOKINETIC STUDY - tandfonline.com -[Link]

  • LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise - chromatographyonline.com -[Link]

  • LC-MS ESI Parameter Optimization with Bayesian Optimization for High Sensitivity Measurement - lcms.cz -[Link]

  • Optimizing LC‑MS/MS Sensitivity: Strategies to Overcome Ion Suppression and Boost Robustness in Bioanalysis - biotech-spain.com -[Link]

  • Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine - spectroscopyonline.com -[Link]

  • 10 Tips for Electrospray Ionisation LC-MS - elementlabsolutions.com -[Link]

  • WO2009151494A1 - Processes for the preparation of o-desmethylvenlafaxine, free

Sources

troubleshooting peak tailing for O-Desmethyl Venlafaxine Dimer chromatography

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for troubleshooting chromatographic issues related to O-Desmethyl Venlafaxine and its related compounds. This guide is designed for researchers, scientists, and drug development professionals to effectively diagnose and resolve common challenges, with a specific focus on peak tailing observed for the O-Desmethyl Venlafaxine Dimer. Our approach is rooted in fundamental chromatographic principles to provide you with not just solutions, but a deeper understanding of the underlying causes.

Frequently Asked Questions (FAQs)

Here are some of the most common initial questions we receive regarding peak shape issues with O-Desmethyl Venlafaxine and its dimer.

Q1: What is the most common cause of peak tailing for basic compounds like O-Desmethyl Venlafaxine and its dimer?

A1: The most frequent cause is secondary interactions between the basic amine functional groups on the analyte and acidic residual silanol groups on the surface of silica-based stationary phases.[1][2][3] These interactions are a different retention mechanism from the primary reversed-phase mechanism, leading to a portion of the analyte molecules being more strongly retained and eluting later, which results in a tailing peak.[2][3]

Q2: I'm seeing peak tailing for the O-Desmethyl Venlafaxine Dimer but not for the monomer. Why would this be?

A2: The O-Desmethyl Venlafaxine Dimer (Chemical Formula: C33H50N2O4) is a significantly larger molecule than the monomer.[4] Its structure contains two O-Desmethyl Venlafaxine units, which means it has more basic amine groups and a greater potential for secondary interactions with the stationary phase. This increased interaction potential can lead to more pronounced peak tailing compared to the monomer under the same chromatographic conditions.

Q3: Can my mobile phase be the cause of the peak tailing?

A3: Absolutely. The mobile phase composition, particularly its pH and the presence of additives, plays a critical role in controlling peak shape for ionizable compounds.[5] An unbuffered or inappropriately buffered mobile phase can lead to inconsistent ionization of both your analyte and the stationary phase, exacerbating peak tailing.[6]

Q4: How can I quickly check if my column is the problem?

A4: A simple diagnostic test is to inject a neutral compound with good peak shape. If the neutral compound also shows tailing, it could indicate a physical problem with the column, such as a void or a blocked frit.[1] If the neutral compound has a good peak shape, but your O-Desmethyl Venlafaxine Dimer tails, the issue is likely due to chemical interactions between your analyte and the column's stationary phase.

In-Depth Troubleshooting Guide

When encountering peak tailing with the O-Desmethyl Venlafaxine Dimer, a systematic approach is key to identifying and resolving the issue. The following guide provides a logical workflow, from initial diagnosis to advanced method optimization.

Troubleshooting Workflow

The diagram below outlines a step-by-step process for troubleshooting peak tailing.

Troubleshooting_Workflow start Peak Tailing Observed for O-Desmethyl Venlafaxine Dimer check_system 1. System & Column Health Check - Inject neutral compound - Inspect for leaks & dead volume start->check_system system_ok System/Column OK? check_system->system_ok fix_system Address System/Column Issues: - Replace column/frit - Check fittings & tubing system_ok->fix_system No mobile_phase 2. Mobile Phase Optimization - Adjust pH - Add/change modifier (e.g., TFA, Formic Acid) system_ok->mobile_phase Yes fix_system->check_system ph_modifier_ok Peak Shape Improved? mobile_phase->ph_modifier_ok column_chem 3. Evaluate Column Chemistry - Use a column with high-purity silica - Try an end-capped column ph_modifier_ok->column_chem No final_check Problem Solved? ph_modifier_ok->final_check Yes chem_ok Tailing Resolved? column_chem->chem_ok sample_prep 4. Sample Preparation & Injection - Check sample solvent - Reduce injection volume/concentration chem_ok->sample_prep No chem_ok->final_check Yes sample_prep->final_check solution Optimized Method Achieved final_check->solution Yes escalate Consult Senior Scientist or Instrument Manufacturer final_check->escalate No

Caption: A systematic workflow for troubleshooting peak tailing.

Step 1: Initial Diagnosis - System and Column Health

Before delving into method parameters, it's crucial to rule out any issues with the HPLC system or the column itself.

  • Extra-Column Volume: Excessive tubing length or wide-bore tubing between the injector, column, and detector can cause peak broadening and tailing.[4] Ensure all connections are made with the shortest possible length of narrow-bore tubing.

  • Column Contamination: Contaminants from previous injections can create active sites that interact with your analyte.[7] Flush the column with a strong solvent to remove any strongly retained compounds.

  • Column Void/Bed Deformation: A void at the head of the column or a disturbed packing bed can lead to poor peak shape for all analytes.[1] This can sometimes be addressed by reversing and flushing the column, but replacement is often necessary.

Step 2: Mobile Phase Optimization - The Key to Controlling Interactions

The mobile phase is your most powerful tool for influencing peak shape.

  • pH Adjustment: O-Desmethyl Venlafaxine and its dimer are basic compounds. At a mid-range pH, residual silanol groups on the silica surface will be deprotonated (negatively charged), while the analyte will be protonated (positively charged), leading to strong ionic interactions and peak tailing.[3] By lowering the mobile phase pH (typically to between 2.5 and 3.5), you can suppress the ionization of the silanol groups, minimizing these secondary interactions.[2]

  • Mobile Phase Additives: The use of additives can significantly improve peak shape.

AdditiveTypical ConcentrationMechanism of ActionConsiderations
Trifluoroacetic Acid (TFA) 0.05 - 0.1%Acts as an ion-pairing agent and masks residual silanols by protonating them.[8]Can cause ion suppression in mass spectrometry (MS) detection.
Formic Acid 0.1%A weaker acid than TFA, it also protonates silanols to reduce secondary interactions.Generally more MS-friendly than TFA.
Diethylamine/Triethylamine 0.1 - 0.3%These basic additives compete with the analyte for interaction with active silanol sites.[7]Can be useful when operating at a higher mobile phase pH.

Protocol: Mobile Phase pH Scouting

  • Prepare a series of mobile phases with the same organic solvent composition but with different pH values (e.g., pH 2.5, 3.0, 3.5, and 4.0), using a suitable buffer (e.g., phosphate or acetate).

  • Equilibrate the column with each mobile phase for at least 20 column volumes.

  • Inject your O-Desmethyl Venlafaxine Dimer sample and observe the peak shape at each pH.

  • Plot the peak asymmetry factor against the mobile phase pH to determine the optimal pH for symmetrical peaks.

Step 3: Column Selection - A Proactive Approach

If mobile phase optimization does not fully resolve the peak tailing, the column chemistry may be the root cause.

  • High-Purity Silica: Modern HPLC columns are often packed with high-purity silica, which has a lower concentration of acidic silanol groups and metal contaminants, leading to improved peak shape for basic compounds.[2]

  • End-Capping: End-capping is a process where the residual silanol groups are chemically bonded with a small, less-polar group, effectively shielding them from interacting with the analyte. Using a well-end-capped column is highly recommended for the analysis of basic compounds.

  • Alternative Stationary Phases: If peak tailing persists, consider a column with a different stationary phase, such as a polar-embedded phase, which can provide additional shielding of residual silanols.[4]

Step 4: Sample and Injection Conditions

The way you prepare and inject your sample can also influence peak shape.

  • Sample Solvent: Ideally, your sample should be dissolved in the mobile phase or a weaker solvent. Injecting a sample in a solvent that is much stronger than the mobile phase can cause peak distortion.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting or tailing.[1][7] To check for this, dilute your sample and inject a smaller volume. If the peak shape improves, you were likely overloading the column.

Conclusion

Troubleshooting peak tailing for the O-Desmethyl Venlafaxine Dimer is a process of systematic investigation and optimization. By understanding the fundamental principles of secondary interactions and the role of mobile phase and column chemistry, you can effectively diagnose the cause of poor peak shape and develop a robust and reliable chromatographic method. Remember to change only one parameter at a time to clearly identify the source of the improvement.

References

  • PubChem. (n.d.). O-Desmethyl Venlafaxine Dimer. National Center for Biotechnology Information. Retrieved from [Link]

  • Rao, R. N., Narasa Raju, A., & Narsimha, R. (2006). Simultaneous separation and determination of process-related substances and degradation products of venlafaxine by reversed-phase HPLC.
  • ResearchGate. (2024, July 24). Why is trifluoroacetic acid (TFA) used in c-18 column? Retrieved from [Link]

  • PubChem. (n.d.). O-Desmethyl Venlafaxine N-Dimer. National Center for Biotechnology Information. Retrieved from [Link]

  • Primer. (2013, January 26). What is TFA and when should I use it. Retrieved from [Link]

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • KNAUER. (n.d.). Optimize your HPLC-UV system for applications with trifluoroacetic acid (TFA). Retrieved from [Link]

  • Shrivastava, A. (2012). Analytical Methods for Venlaflaxine Hydrochloride and Metabolites Determinations in Different Matrices.
  • ResearchGate. (2025, August 7). A simple HPLC Method for the Simultaneous Determination of Venlafaxine and its Major Metabolite O -Desmethylvenlafaxine in Human Serum. Retrieved from [Link]

  • ACD/Labs. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. Retrieved from [Link]

  • PMC. (2014). Rapid sensitive validated UPLC–MS method for determination of venlafaxine and its metabolite in rat plasma: Application to pharmacokinetic study. Retrieved from [Link]

  • Archives of Psychiatry and Psychotherapy. (2015). Determination of venlafaxine and its metabolites in biological materials. Retrieved from [Link]

  • SynZeal. (n.d.). Venlafaxine O-Desmethyl Cyclic Impurity. Retrieved from [Link]

  • Frontiers. (2022, August 16). Advances in Research at Synthesis Process Optimization and Quality Standard Improvement of O-desmethylvenlafaxine Succinate. Retrieved from [Link]

  • ScienceDirect. (2023, May 17). Accumulation and metabolization of the antidepressant venlafaxine and its main metabolite o-desmethylvenlafaxine in three common benthic species from the Mediterranean Sea. Retrieved from [Link]

  • Phenomenex. (n.d.). The role of end-capping in reversed-phase. Retrieved from [Link]

  • SynThink. (n.d.). O-Desmethyl Venlafaxine Dimer. Retrieved from [Link]

  • PMC. (n.d.). LC–UV and LC–MS evaluation of stress degradation behavior of desvenlafaxine. Retrieved from [Link]

  • SciELO. (n.d.). Development and validation of an HPLC-UV method for accelerated stability study and pharmacokinetic analysis of venlafaxine. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Venlafaxine-M (O-desmethyl-HO-) isomer-2 2AC. Retrieved from [Link]

  • LCGC International. (2026, April 5). Back to Basics: The Role of pH in Retention and Selectivity. Retrieved from [Link]

  • The Importance of Mobile Phase pH in Chromatographic Separations. (n.d.). Retrieved from [Link]

  • Lösungsfabrik. (2017, June 23). Peak symmetry, asymmetry and their causes in HPLC. Retrieved from [Link]

  • Mastelf Technologies. (2024, August 29). How to Get Rid of Peak Tailing in Chromatography. Retrieved from [Link]

  • ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC? Retrieved from [Link]

  • The Importance of Understanding Secondary Interactions When Analysing Peptides. (2018, November 28). Retrieved from [Link]

  • MicroSolv Technology Corporation. (n.d.). Is TFA or formic acid better as an acidic mobile phase additive for Cogent TYPE-C columns. Retrieved from [Link]

  • ResearchGate. (2023, June 12). How to remove peak from Trifluoroacetic acid in HPLC run? Retrieved from [Link]

  • Pharma Growth Hub. (2023, November 7). Peak Tailing: Phenomenon, Symptoms and Corrections. Retrieved from [Link]

Sources

Technical Support Center: HPLC Mobile Phase Optimization for O-Desmethyl Venlafaxine Dimer Separation

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for analytical method development. As drug development professionals, you understand that quantifying impurities is as critical as assaying the active pharmaceutical ingredient (API).

O-Desmethylvenlafaxine (Desvenlafaxine) is a potent serotonin-norepinephrine reuptake inhibitor (SNRI)[1]. During its synthesis, scale-up, or forced degradation, a structurally complex impurity known as the ODV Dimer (4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]-2-({5-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]-2-hydroxyphenyl}methyl)phenol) is frequently generated[2]. Regulatory standards typically require this dimer to be controlled at levels below 0.2% area by HPLC[2].

Due to the dimer's bulky hydrophobic moieties and multiple ionizable basic groups, achieving baseline separation (Resolution > 2.0) requires precise thermodynamic control over the mobile phase. This guide synthesizes field-proven chromatographic principles to help you troubleshoot and optimize your separation workflows.

Method Development Workflow

G Start API & Dimer Mixture Buffer 1. Buffer Selection (Phosphate vs. Acetate) Start->Buffer pH 2. pH Optimization (Target pH 3.0 or 6.5) Buffer->pH Modifier 3. Organic Modifier (Acetonitrile vs. Methanol) pH->Modifier Evaluation 4. Chromatographic Evaluation Modifier->Evaluation Success Optimal Separation (Rs > 2.0, Tailing < 1.5) Evaluation->Success Resolved Troubleshoot Peak Tailing / Co-elution Add TEA or Adjust %B Evaluation->Troubleshoot Poor Resolution Troubleshoot->pH Re-adjust

Workflow for optimizing HPLC mobile phase for ODV Dimer separation.

Troubleshooting Guides & FAQs

Q1: Why does the ODV Dimer frequently co-elute with the main Desvenlafaxine peak, and how does mobile phase pH dictate this? A1: The co-elution is a direct result of structural homology. Both the monomeric API and the ODV Dimer possess basic dimethylamino groups and phenolic hydroxyls[2]. If your mobile phase pH is near the pKa of these basic groups, the molecules exist in a state of dynamic equilibrium between ionized and unionized forms. This partial ionization causes peak broadening and band merging. The Causality: By adjusting the pH to either a highly acidic state (pH ~3.0) or a near-neutral state (pH ~6.5), you force the basic amines into a single, uniform protonation state. This stabilizes their partitioning kinetics between the mobile phase and the stationary phase, ensuring distinct retention time shifts[3][4].

Q2: I am experiencing severe peak tailing for the ODV Dimer. What is the mechanistic cause, and how can I resolve it? A2: Peak tailing for basic compounds is rarely a column-packing issue; it is primarily driven by secondary ion-exchange interactions. The protonated amine groups of the ODV Dimer interact strongly with ionized, residual silanols (Si-O⁻) on the silica-based stationary phase[4]. The Solution: You must disrupt this secondary interaction using one of two validated approaches:

  • Silanol Masking: Add 0.2% (v/v) Triethylamine (TEA) to your mobile phase. TEA is a small, highly basic amine that competitively binds to the active silanols, effectively "shielding" them from the bulky dimer and sharpening the peak[4].

  • Silanol Suppression: Lower the mobile phase pH to 3.0 using orthophosphoric acid or 0.1% Trifluoroacetic acid (TFA). At pH 3.0, the silanols (which have a pKa of ~4.5) are fully protonated (Si-OH) and neutral, completely eliminating the ion-exchange interaction[3].

Q3: Should I use Methanol or Acetonitrile as the organic modifier for this specific impurity profile? A3: The choice of organic modifier must be synergistically paired with your buffer system:

  • Acetonitrile (ACN): Optimal for acidic phosphate buffers (e.g., pH 3.0). ACN provides lower backpressure and higher theoretical plates. A validated ratio is 80:20 (Buffer:ACN)[3].

  • Methanol (MeOH): Preferred when using ammonium acetate buffers at pH 6.5. However, be cautious: increasing the methanol concentration too aggressively will cause the pure drug to elute in the dead volume. A 40:60 (Buffer:MeOH) ratio is the optimal thermodynamic sweet spot for balancing retention and resolution[4].

Data Presentation: Mobile Phase Optimization Strategies

To facilitate rapid method development, the following table summarizes the two most robust mobile phase strategies for resolving the ODV Dimer from the main API.

Optimization StrategyBuffer SystemOrganic ModifierTarget pHMechanism of ActionTypical Resolution (Rs)
Acidic Suppression 10 mM Potassium Dihydrogen PhosphateAcetonitrile (80:20 v/v)3.0 ± 0.05Suppresses silanol ionization (Si-OH); prevents secondary ion-exchange tailing.> 2.5
Neutral Masking 0.05 M Ammonium Acetate + 0.2% TEAMethanol (40:60 v/v)6.5 ± 0.05TEA acts as a competitive masking agent for residual silanols; ideal for LC-MS compatibility if TEA is swapped for volatile alternatives.> 2.0
Experimental Protocol: Step-by-Step HPLC Method for ODV Dimer Separation

The following is a self-validating protocol utilizing the Neutral Masking strategy, proven to resolve the ODV Dimer under stress degradation conditions[4].

Step 1: Reagent & Buffer Preparation

  • Accurately weigh 3.85 g of Ammonium Acetate and dissolve it in 1000 mL of HPLC-grade water to create a 0.05 M solution.

  • Add 2.0 mL of Triethylamine (TEA) to the solution to achieve a 0.2% (v/v) concentration.

  • Carefully adjust the pH of the buffer to exactly 6.5 ± 0.05 using glacial acetic acid.

  • Filter the buffer through a 0.22 µm nylon membrane filter and degas via sonication for 10 minutes.

Step 2: Mobile Phase Blending

  • Prepare the mobile phase by mixing the pH 6.5 Ammonium Acetate/TEA buffer with HPLC-grade Methanol in a 40:60 (v/v) ratio.

  • Degas the final mixture to prevent pump cavitation and baseline drift.

Step 3: Chromatographic System Setup

  • Column: Install a polar-embedded or high-purity silica column (e.g., SymmetryShield C18 or Zorbax SB CN, 250 mm × 4.6 mm, 5 µm particle size)[3][4].

  • Flow Rate: Set the isocratic flow rate to 1.0 mL/min.

  • Column Temperature: Maintain at 35°C to reduce mobile phase viscosity and improve mass transfer.

  • Detection: Set the UV/PDA detector to 225 nm (the optimal absorbance maximum for the desvenlafaxine chromophore)[3].

  • Injection Volume: 20 µL.

Step 4: System Suitability Testing (Self-Validation) Before analyzing unknown samples, inject a system suitability solution containing 100 µg/mL of Desvenlafaxine and 0.5 µg/mL of ODV Dimer.

  • Acceptance Criteria: The resolution ( Rs​ ) between Desvenlafaxine and the ODV Dimer must be ≥2.0 . The tailing factor ( Tf​ ) for both peaks must be ≤1.5 . The relative standard deviation (%RSD) of peak areas from six replicate injections must be ≤2.0% .

References
  • Development and Validation of RP-HPLC method for the determination of impurity profile of Desvenlafaxine Extended Release Tablet Source: Parul University Digital Repository URL
  • Source: National Institutes of Health (PMC)
  • Source: Google Patents (EP2252574A1)
  • Source: Bangladesh Journals Online (BanglaJOL)
  • Development and Validation of UV Spectrophotometric Method For Estimation of Desvenlafaxine Succinate ER-Tablets Forms Source: Asian Journal of Pharmaceutical and Health Sciences URL

Sources

preventing degradation of O-desmethylvenlafaxine reference standards

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Preventing Degradation of O-desmethylvenlafaxine (ODV) Reference Standards

Welcome to the ODV Technical Support Center. As a Senior Application Scientist, I understand that maintaining the absolute integrity of your O-desmethylvenlafaxine (desvenlafaxine) reference standards is paramount for accurate drug development and quality control. ODV is the major active metabolite of the SNRI venlafaxine. While the solid bulk form exhibits robust stability, its behavior in solution under specific stress conditions—particularly acidic and oxidative environments—requires rigorous handling protocols to prevent the formation of artifacts.

This guide provides field-proven insights, mechanistic causality, and self-validating protocols to ensure your analytical standards remain pristine.

Part 1: Core FAQs on Handling & Storage

Q1: What are the optimal storage conditions for ODV reference standards to ensure long-term stability? A1: ODV reference standards, such as the Desvenlafaxine Succinate USP Reference Standard, must be stored in a tight container at 2–8°C (refrigerated) . The Causality: While the neat, solid API is highly stable, elevated temperatures and ambient moisture can initiate microscopic surface degradation. By maintaining a 2–8°C environment, you suppress the thermodynamic energy required for spontaneous autoxidation or localized hydrolysis.

Q2: My HPLC chromatograms are showing an unexpected peak at a later retention time. What is the mechanism behind this degradation? A2: If you are observing a major degradation product (often eluting around 4.87 min in standard isocratic C18 methods), your standard has likely been exposed to acidic conditions[1]. ODV is highly labile to acidic degradation. When exposed to strong acids (e.g., 1 M HCl at 80°C), the molecule undergoes structural cleavage[1]. Conversely, under oxidative stress (e.g., 3% to 10% H₂O₂), the tertiary amine group is susceptible to N-oxidation, yielding desvenlafaxine N-oxide.

Q3: Is ODV sensitive to light or basic conditions during sample preparation? A3: Surprisingly, no. Mechanistic stability profiling demonstrates that ODV is remarkably stable under basic (e.g., 1 M to 5 N NaOH) and photolytic conditions (direct sunlight or UV exposure up to 1.2 million lux hours)[1],[2]. The Causality: The electron-rich phenolic ring and the steric hindrance around the cyclohexanol group resist base-catalyzed nucleophilic attack and typical UV-induced radical formation, rendering the molecule highly stable in these environments[2].

Part 2: Quantitative Degradation Profile

To provide a clear baseline for your stability-indicating assays, the following table summarizes ODV degradation under ICH-prescribed forced stress conditions.

Stress ConditionReagent / EnvironmentTemp / TimeObserved DegradationPrimary Degradant Identified
Acidic 1 M HCl80°C for 8h10.0% – 20.0%Acidic cleavage product (Rt = 4.87 min)
Oxidative 3% - 10% H₂O₂80°C for 3h~22.0%Desvenlafaxine N-oxide
Basic 1 M - 5 N NaOH80°C for 8h< 1.0% (Stable)None detected
Photolytic UV / Visible Light1.2M lux hours< 1.0% (Stable)None detected
Thermal (Solid) Dry Heat105°C for 24h< 1.0% (Stable)None detected

(Data synthesized from forced degradation studies on desvenlafaxine bulk and succinate monohydrate[1],[2],,[3])

Part 3: Experimental Workflows & Protocols

Protocol 1: Preparation of ODV Standard Solutions (Self-Validating System)

Objective: Prepare a 60 μg/mL ODV standard solution that intrinsically validates its own stability by preventing acid/oxidative degradation.

  • Equilibration: Allow the refrigerated ODV reference standard vial to equilibrate to room temperature (20–25°C) in a desiccator for 30 minutes before opening. Causality: Prevents condensation of atmospheric moisture on the hygroscopic succinate salt, which could alter the true mass and initiate localized hydrolysis.

  • Weighing: Accurately weigh 10.0 mg of the ODV standard using a calibrated microbalance.

  • Dissolution: Transfer to a 100 mL volumetric flask. Dissolve in 50 mL of diluent (e.g., Methanol : 0.05 M Ammonium Acetate buffer pH 6.5, 60:40 v/v)[1]. Causality: The pH 6.5 buffer ensures the phenolic hydroxyl and tertiary amine remain in their stable ionization states, strictly avoiding the acid-labile threshold.

  • Sonication: Sonicate for 5 minutes. Do not exceed 25°C during sonication to prevent thermal micro-degradation.

  • Volume Adjustment: Make up to the mark with the diluent.

  • Self-Validation Check: Inject the solution into the HPLC at T=0 and T=24h. The system validates itself if the peak area relative standard deviation (RSD) is < 2.0%, and no secondary peaks > 0.1% appear.

Protocol 2: Stability-Indicating HPLC Method

Objective: Accurately separate intact ODV from its acid and oxidative degradants[1].

  • Column: C18 Reverse Phase (e.g., SymmetryShield, 5 μm, 250 mm × 4.6 mm).

  • Mobile Phase: 0.2% (v/v) triethylamine in 0.05 M ammonium acetate (pH adjusted to 6.5 with glacial acetic acid) and methanol (40:60)[1].

  • Flow Rate: 1.0 mL/min (Isocratic elution).

  • Detection: UV at 225–228 nm.

Part 4: Visualizing Degradation Pathways & Workflows

ODV_Degradation ODV O-Desmethylvenlafaxine (ODV) API Acid Acidic Stress (1M HCl, 80°C) ODV->Acid Susceptible Oxid Oxidative Stress (3% H2O2, 80°C) ODV->Oxid Susceptible BasePhoto Basic / Photolytic (NaOH / UV Light) ODV->BasePhoto Resistant DegAcid Acid Degradant (Structural Cleavage) Acid->DegAcid Hydrolysis DegOxid Desvenlafaxine N-oxide (N-oxidation) Oxid->DegOxid Oxidation Stable No Degradation (Intact ODV) BasePhoto->Stable Inert

Caption: Mechanistic degradation pathways of ODV under ICH forced stress conditions.

Workflow Start Retrieve ODV Standard (Stored at 2-8°C) Equilibrate Equilibrate to Room Temp (30 mins in desiccator) Start->Equilibrate Buffer Prepare Diluent (pH 6.5 Buffer / MeOH) Equilibrate->Buffer Dissolve Dissolve & Sonicate (Max 25°C) Buffer->Dissolve Inject HPLC Injection (T=0 and T=24h) Dissolve->Inject Check Peak Area RSD < 2.0%? No extra peaks? Inject->Check Pass System Validated Proceed with Analysis Check->Pass Yes Fail Degradation Detected Check pH & Re-prepare Check->Fail No

Caption: Self-validating sample preparation workflow for ODV stability-indicating assays.

References

  • Sigma-Aldrich / USP. "Desvenlafaxine Succinate USP Reference Standard". Sigma-Aldrich Product Catalog.

  • National Institutes of Health (NIH). "LC–UV and LC–MS evaluation of stress degradation behavior of desvenlafaxine". Journal of Pharmaceutical Analysis. 1

  • Pawar, S. M., & Dhaneshwar, S. R. "Application of Stability Indicating High Performance Thin Layer Chromatographic Method for Quantitation of Desvenlafaxine". Taylor & Francis Online. 2

  • Ananda et al. "Quantification of Potential Impurities by a Stability Indicating HPLC Method in Desvenlafaxine Succinate Monohydrate Active Pharmaceutical Ingredient". International Journal of Research in Pharmacy and Chemistry (IJRPC).

  • National Institutes of Health (NIH). "Development and validation of stability indicating method for the quantitative determination of venlafaxine hydrochloride in extended release formulation using high performance liquid chromatography". PMC. 3

Sources

controlling O-Desmethyl Venlafaxine Dimer levels in scale-up manufacturing

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: O-Desmethyl Venlafaxine Dimer Control

Welcome to the technical support center for controlling O-Desmethyl Venlafaxine (ODV) dimer levels in scale-up manufacturing. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into understanding, troubleshooting, and preventing the formation of this critical process impurity.

Frequently Asked Questions: Understanding the ODV Dimer

Q1: What is the O-Desmethyl Venlafaxine (ODV) Dimer and why is it a concern?

The O-Desmethyl Venlafaxine Dimer is an impurity formed when two molecules of ODV, the major active metabolite of Venlafaxine, covalently bond.[1][2] There are at least two known dimer impurities, referred to as ODV-Dimer and ODV-N-Dimer.[1][3] As a phenolic amine, ODV is susceptible to oxidative degradation, which can lead to dimerization.

This impurity is a significant concern in pharmaceutical manufacturing for several reasons:

  • Regulatory Scrutiny: Regulatory bodies like the FDA and EMA require stringent control and characterization of impurities in active pharmaceutical ingredients (APIs). The presence of dimers above a certain threshold can lead to batch rejection.

  • Product Quality and Safety: Impurities can potentially have different pharmacological or toxicological profiles than the API, impacting the safety and efficacy of the final drug product.

  • Process Yield and Consistency: The formation of the dimer consumes the target molecule, ODV, thereby reducing the overall process yield. Inconsistent dimer levels can lead to batch-to-batch variability, a major challenge in scale-up manufacturing.

Q2: What is the likely mechanism for ODV Dimer formation?

While specific mechanistic studies for ODV are not abundant in public literature, the formation is characteristic of phenolic compounds. The mechanism is likely an oxidative coupling reaction. The phenolic hydroxyl group on the ODV molecule is susceptible to oxidation, which can be initiated by trace metals, dissolved oxygen, or elevated temperatures, especially under neutral to alkaline pH conditions.[4][5] This oxidation can form a phenoxy radical, which is a highly reactive intermediate. Two of these radicals can then couple to form the dimer.

Proposed Dimerization Pathway

The diagram below illustrates a simplified, proposed pathway for the oxidative dimerization of ODV. The key steps involve the oxidation of the phenol to a reactive radical intermediate, followed by coupling.

G cluster_0 Step 1: Oxidation cluster_1 Step 2: Dimerization ODV1 ODV Molecule (Phenol) Radical1 Phenoxy Radical (Reactive Intermediate) ODV1->Radical1 [O] (e.g., O2, Metal Ions) Dimer ODV Dimer Radical1->Dimer ODV2 Another ODV Molecule Radical2 Another Phenoxy Radical ODV2->Radical2 [O] Radical2->Dimer

Caption: Proposed oxidative coupling mechanism for ODV Dimer formation.

Troubleshooting Guide: Proactive Control & Reactive Measures

This section addresses common issues encountered during scale-up and provides a logical framework for troubleshooting.

Q3: We are observing consistently high dimer levels in our crude ODV post-synthesis. Where should we start investigating?

High dimer levels originating from the synthesis itself point to issues within the reaction or initial work-up conditions. The primary factors to investigate are temperature, pH, and exposure to oxygen .

Causality: Phenolic compounds are significantly more susceptible to oxidation at higher pH levels and elevated temperatures.[4][5][6] Alkaline conditions deprotonate the phenolic hydroxyl group, making it more electron-rich and easier to oxidize. High temperatures provide the activation energy needed for these oxidation reactions to occur at an appreciable rate.

Troubleshooting Workflow:

G Start Problem: High Dimer in Crude Product Check_Temp Review Reaction & Work-up Temperature Profiles Start->Check_Temp Check_pH Monitor pH During Work-up & Extractions Start->Check_pH Check_Atm Assess Inert Atmosphere Control (N2 sparging/blanket) Start->Check_Atm Temp_High Action: Lower reaction/work-up temp. Conduct thermal stability studies. Check_Temp->Temp_High pH_High Action: Maintain acidic or near-neutral (pH < 7) conditions. Avoid strong bases if possible. Check_pH->pH_High Atm_Poor Action: Implement or improve N2 sparging of solvents and N2 blanket over reaction. Check_Atm->Atm_Poor End Re-analyze Batch for Dimer Temp_High->End pH_High->End Atm_Poor->End

Caption: Troubleshooting logic for high dimer levels in crude ODV.

Actionable Steps:

  • Temperature Control: Evaluate the maximum temperatures reached during the reaction, solvent swaps, and extractions. If excursions are noted, implement stricter temperature controls. Consider feasibility studies to run the process at a lower temperature, even if it extends reaction time.

  • pH Management: The most critical step is often the work-up. During aqueous washes or extractions, avoid allowing the process stream to reach a pH above 7. Phenolic compounds show markedly increased degradation in alkaline conditions.[4] If a basic wash is necessary, minimize the contact time and temperature, and immediately follow with a neutralizing or acidic wash.

  • Inert Atmosphere: Ensure that all stages of the synthesis and work-up are conducted under an inert atmosphere (e.g., nitrogen or argon). This includes sparging solvents with nitrogen before use to remove dissolved oxygen and maintaining a nitrogen blanket over the reactor headspace.

Q4: Dimer levels are acceptable in the crude product, but they increase significantly after crystallization/isolation. What's happening?

This scenario points to a problem with the isolation and purification steps. The prolonged heating during recrystallization or the conditions of final product drying are likely culprits.

Causality: Crystallization often involves dissolving the crude product in a solvent at an elevated temperature and holding it for a period to ensure complete dissolution. This extended time at high temperature, especially if oxygen is present, can promote dimer formation. Similarly, drying at elevated temperatures can cause degradation of the final product.

Actionable Steps:

  • Optimize Crystallization:

    • Solvent Selection: Choose a solvent system that allows for dissolution at a lower temperature.

    • Minimize Time at Temperature: Reduce the holding time at the maximum temperature to the absolute minimum required for dissolution.

    • Inerting: Ensure the crystallization vessel is under a nitrogen atmosphere.

  • Purging/Slurrying: Some processes use a slurry in a specific solvent to purify the final product. A patent for ODV purification describes slurring the material in a C1-C4 alcohol at reflux, followed by cooling, to reduce dimer impurities to less than 0.2%.[3] This suggests a specific solvent can help reject the dimer into the mother liquor.

  • Drying Conditions: Validate your drying conditions. Use the lowest temperature and highest vacuum that effectively removes residual solvents without causing thermal degradation. Conduct a small-scale study to compare dimer levels in samples dried at different temperatures.

Protocols & Methodologies

Protocol 1: HPLC-UV Method for Quantification of ODV and its Dimer Impurity

This protocol outlines a general-purpose reverse-phase HPLC method for the determination of ODV and its process-related impurities, including the dimer. Method validation according to ICH guidelines is essential.[7][8]

ParameterRecommended Conditions
Column YMC-Pack ODS-A (150 x 4.6 mm, 3 µm) or equivalent C18
Mobile Phase A 10 mM Potassium Dihydrogen Phosphate, 2 mM 1-Octane Sulfonic Acid Sodium Salt, pH adjusted to 6.0
Mobile Phase B Acetonitrile:Water (80:20 v/v)
Gradient Time (min)
0
10
12
12.1
14
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detection UV at 230 nm
Injection Vol. 10 µL
Diluent Methanol:Water (50:50 v/v)

This method is adapted from a published stability-indicating method for ODV and its related substances.[8]

Step-by-Step Methodology:

  • Standard Preparation: Accurately weigh and dissolve reference standards of ODV and the isolated ODV Dimer in the diluent to prepare stock solutions. Perform serial dilutions to create a calibration curve (e.g., 0.05% to 0.5% of the nominal sample concentration).

  • Sample Preparation: Accurately weigh and dissolve the ODV API or process intermediate in the diluent to a known concentration (e.g., 1.0 mg/mL).

  • Chromatography: Equilibrate the HPLC system with the initial mobile phase conditions. Inject the diluent as a blank, followed by the standard solutions and then the sample solutions.

  • Data Analysis: Identify the peaks for ODV and the ODV Dimer based on their retention times from the reference standards. Quantify the dimer impurity in the sample using the calibration curve, typically reported as a percentage area relative to the main ODV peak.

Protocol 2: Lab-Scale Forced Degradation Study

Forced degradation studies are critical for identifying the conditions that promote dimer formation and for ensuring your analytical method is "stability-indicating."[7][9][10]

Objective: To determine the effect of acid, base, oxidation, heat, and light on the formation of the ODV Dimer.

Step-by-Step Methodology:

  • Prepare Stock Solution: Prepare a stock solution of high-purity ODV in a suitable solvent (e.g., 1 mg/mL in 50:50 Methanol:Water).

  • Acid Stress: Mix 5 mL of stock solution with 5 mL of 1N HCl. Heat at 80°C for 4 hours. Cool, neutralize with 1N NaOH, and dilute to a final concentration of ~0.1 mg/mL for analysis.

  • Base Stress: Mix 5 mL of stock solution with 5 mL of 0.1N NaOH. Keep at room temperature for 2 hours. Cool, neutralize with 0.1N HCl, and dilute for analysis. Phenols are particularly sensitive to base, so milder conditions are used initially.[4]

  • Oxidative Stress: Mix 5 mL of stock solution with 5 mL of 3% H₂O₂. Keep at room temperature for 6 hours. Dilute for analysis.

  • Thermal Stress: Place a solid sample of ODV in an oven at 105°C for 24 hours. Dissolve and dilute for analysis. Separately, reflux a solution of ODV for 8 hours. Cool and dilute for analysis.

  • Photolytic Stress: Expose a solid sample and a solution of ODV to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (per ICH Q1B guidelines).

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the validated HPLC method from Protocol 1.

  • Evaluation: Compare the chromatograms of the stressed samples to the control. Note the conditions under which the ODV Dimer peak appears or increases significantly. This confirms the degradation pathway and validates that the HPLC method can separate the dimer from the parent peak.

References

  • Maddela, S. et al. (2011). An Improved and Impurity-Free Large-Scale Synthesis of Venlafaxine Hydrochloride. Organic Process Research & Development. [Link]

  • Luo, Y. et al. (2012). Field and Laboratory Studies of the Fate and Enantiomeric Enrichment of Venlafaxine and O-desmethylvenlafaxine Under Aerobic and Anaerobic Conditions. Chemosphere. [Link]

  • ResearchGate (n.d.). Degradation of venlafaxine hydrochloride. [Link]

  • Reddy, B. et al. (2012). Development and validation of stability indicating method for the quantitative determination of venlafaxine hydrochloride in extended release formulation using high performance liquid chromatography. Journal of Young Pharmacists. [Link]

  • Rao, K.V. et al. (2014). LC Method for Rapid Determination of Related Substances of O-Desmethyl Venlafaxine in Active Pharmaceutical Ingredients and Pharmaceutical Formulations. Semantic Scholar. [Link]

  • Patel, R. et al. (2012). Spectroflourimetric determination of venlafaxine hydrochloride and o- desmethylvenlafaxine in marketed formulations. Der Pharma Chemica. [Link]

  • Scribd (n.d.). Venlafaxine Hydrochloride Impurity Analysis. [Link]

  • Bentham Science Publishers (2020). A Systematic Review on Analytical Methods to Determine Chiral and Achiral Forms of Venlafaxine and its Metabolite O-desmethylvenlafaxine. [Link]

  • ResearchGate (2012). Analytical Methods for Venlaflaxine Hydrochloride and Metabolites determinations in Different Matrices. [Link]

  • Wang, Y. et al. (2018). Determination of venlafaxine and its active metabolite O-desmethylvenlafaxine in human plasma by HPLC fluorescence. General Psychiatry. [Link]

  • Friedman, M. & Jürgens, H.S. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry. [Link]

  • Patel, A. et al. (n.d.). ISOLATION AND STRUCTURAL CHARACTERIZATION OF MAJOR DEGRADATION PRODUCT OF VENLAFAXINE HYDROCHLORIDE. SciSpace. [Link]

  • SynThink (n.d.). Venlafaxine EP Impurities & USP Related Compounds. [Link]

  • PharmGKB (2013). Venlafaxine Pathway, Pharmacokinetics. [Link]

  • U.S. Food and Drug Administration (1997). NDA 20-699. [Link]

  • Google Patents (2022).
  • Whirl-Carrillo, M. et al. (2012). PharmGKB summary: venlafaxine pathway. Pharmacogenetics and Genomics. [Link]

  • Google Patents (2010).
  • Google Patents (2009).
  • ResearchGate (n.d.). Influence of the temperature on the formation of a phenolic resol resin catalyzed with amine. [Link]

  • Barba, F.J. et al. (2019). Influence of Temperature, Solvent and pH on the Selective Extraction of Phenolic Compounds from Tiger Nuts by-Products: Triple-TOF-LC-MS-MS Characterization. Molecules. [Link]

  • ResearchGate (n.d.). Combined effect of pH and high temperature on the stability and antioxidant capacity of two anthocyanins in aqueous solution. [Link]

  • SciTePress (2018). Effect of Heating Condition and pH on Stability of Total Phenolic Content and Antioxidant Activities of Samui (Micromelum Minutum). [Link]

Sources

Validation & Comparative

O-Desmethyl Venlafaxine Dimer vs Venlafaxine Dimer impurity profile

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth understanding of impurity profiling is a cornerstone of modern pharmaceutical development. As a Senior Application Scientist, I frequently navigate the analytical complexities associated with Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs). Venlafaxine and its major active metabolite, O-desmethylvenlafaxine (desvenlafaxine), are highly susceptible to forming dimeric impurities during active pharmaceutical ingredient (API) synthesis and long-term storage.

This guide objectively compares the O-Desmethyl Venlafaxine Dimer (ODV Dimer) and the Venlafaxine N-Dimer , detailing their structural causality, physicochemical properties, and the self-validating analytical methodologies required to quantify them in compliance with ICH Q3A/B guidelines.

Structural and Physicochemical Comparison

To develop a robust analytical method, we must first deconstruct the physicochemical nature of the analytes. Both dimers are high-molecular-weight, lipophilic basic compounds. However, their structural nuances dictate their chromatographic retention and ionization efficiency.

Table 1: Physicochemical Comparison of Dimer Impurities

PropertyO-Desmethyl Venlafaxine Dimer[1]Venlafaxine N-Dimer[2]
API Origin Desvenlafaxine (O-Desmethylvenlafaxine)Venlafaxine
CAS Number 1187545-62-5N/A (Custom synthesis standard)
Molecular Formula C33H50N2O4C34H52N2O4
Molecular Weight 538.77 g/mol 552.79 g/mol
IUPAC / Structure 2,2'-Methylenebis(4-(2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl)phenol)Bis-alkylated or methylene-bridged venlafaxine derivative
Key Functional Groups Two free phenolic -OH groups, methylene bridgeMethoxy groups (-OCH3), tertiary amines
The Causality of Dimerization

Understanding why these impurities form allows us to predict and control them. The ODV Dimer typically forms via an electrophilic aromatic substitution. During the Eschweiler-Clarke methylation step (used to form the dimethylamino group of the API), residual formaldehyde can react with the electron-rich phenol ring of desvenlafaxine. This creates a methylene bridge at the ortho position of the phenol, yielding the 2,2'-methylenebis structure[3]. Venlafaxine N-Dimer formation involves similar bridging or oxidative coupling mechanisms, often exacerbated by oxidative stress during forced degradation.

Mechanistic pathway for the formation of Venlafaxine and Desvenlafaxine dimeric impurities.

Self-Validating Analytical Methodology: RP-HPLC Protocol

Because these dimers are structurally similar to their parent APIs but significantly more lipophilic and bulky, standard C18 columns often result in excessive retention times and severe peak broadening.

The Scientific Rationale: I strongly recommend using a Cyano (CN) stationary phase . The sterically protected cyanopropyl phase provides alternative selectivity via dipole-dipole and pi-pi interactions. This prevents the secondary silanol interactions that cause peak tailing for the tertiary amine groups present in both dimers.

The following step-by-step protocol is validated for the baseline resolution of Desvenlafaxine, Venlafaxine Base, and ODV Dimer[4].

Step-by-Step RP-HPLC Method
  • Column Selection: Install an Agilent Zorbax SB-CN column (250 mm × 4.6 mm, 5 µm particle size).

  • Mobile Phase Preparation: Prepare an isocratic blend of Buffer (pH 3.0) and Acetonitrile in an 80:20 (v/v) ratio.

    • Causality: Maintaining a pH of 3.0 ensures the basic dimethylamine groups remain fully protonated, standardizing their ionization state for reproducible retention and preventing peak splitting.

  • Flow Rate & Temperature: Set the flow rate to 1.0 mL/min. Maintain the column compartment at 25°C.

  • Detection Parameters: Set the UV detector to 225 nm.

    • Causality: 225 nm aligns with the optimal UV absorption maximum of the aromatic rings shared by the parent APIs and the dimeric impurities.

  • System Suitability (Self-Validation): Inject a resolution mixture containing Desvenlafaxine (LOD: 0.026 µg/mL), Venlafaxine Base, and ODV Dimer (LOD: 0.200 µg/mL)[4]. The system is validated for the run only if the resolution ( Rs​ ) between Desvenlafaxine (Retention Time ~7.0 min) and the ODV Dimer is strictly >2.0 , ensuring no co-elution occurs.

Self-validating RP-HPLC workflow for baseline resolution of Venlafaxine dimeric impurities.

Orthogonal Confirmation via LC-MS/MS

While UV detection is sufficient for routine batch release, structural confirmation during Abbreviated New Drug Application (ANDA) or Drug Master File (DMF) filing requires orthogonal validation via LC-MS/MS[1].

  • Ionization Strategy: Utilize Electrospray Ionization (ESI) in positive mode. The tertiary amines in both dimers readily accept a proton, yielding strong [M+H]+ precursor ions at m/z 539.8 for the ODV Dimer and m/z 553.8 for the Venlafaxine N-Dimer.

  • Fragmentation (CID): Collision-Induced Dissociation typically cleaves the peripheral dimethylamino groups. Monitoring these specific Multiple Reaction Monitoring (MRM) transitions confirms the integrity of the methylene-bridged aromatic cores, distinguishing true dimers from isobaric matrix interferences.

Regulatory & Toxicity Implications

Under ICH Q3A(R2) and Q3B(R2) guidelines, any impurity exceeding the qualification threshold (typically 0.15% or 1.0 mg per day intake) must be structurally characterized and assessed for toxicity. Because dimers contain duplicated pharmacophores, they can exhibit unpredictable, off-target binding affinities at serotonin and norepinephrine transporters. Utilizing highly pure reference standards for the ODV Dimer and Venlafaxine N-Dimer is a non-negotiable requirement for accurate quantification and subsequent genotoxicity assessments[1][2].

References

  • Development and Validation of RP-HPLC method for the determination of impurity profile of Desvenlafaxine Extended Release Tablet Source: Parul University Digital Repository URL
  • O-Desmethyl Venlafaxine Dimer | 1187545-62-5 Source: SynThink Chemicals URL
  • Source: Alentris Research Pvt. Ltd.
  • Venlafaxine N-Dimer - Reference Standard Source: SynThink Chemicals URL

Sources

Comprehensive Analytical Validation Guide: O-Desmethyl Venlafaxine Dimer Profiling

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical challenge of separating dimeric impurities from their parent Active Pharmaceutical Ingredients (APIs). O-Desmethyl Venlafaxine (Desvenlafaxine) is a potent Serotonin-Norepinephrine Reuptake Inhibitor (SNRI). During its synthesis or under oxidative stress conditions, a critical degradation product known as O-Desmethyl Venlafaxine Dimer (ODV Dimer; CAS: 1187545-62-5, MW: 538.76) can form[1].

Because the ODV Dimer shares significant structural homology with the parent API, standard chromatographic approaches often fail to provide adequate resolution. This guide objectively compares industry-standard analytical methods for ODV Dimer profiling, explains the mechanistic causality behind column and buffer selections, and provides a self-validating, ICH Q2(R1)-compliant experimental protocol.

Comparative Analysis of Analytical Platforms

To accurately quantify the ODV Dimer, the analytical platform must be tailored to the required sensitivity and the complexity of the sample matrix. Below is an objective comparison of three dominant methodologies:

A. RP-HPLC-UV (Routine Quality Control)

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with UV detection remains the workhorse for batch release and stability testing. By utilizing alternative selectivity columns (e.g., Cyano phases) rather than standard C18 columns, this method provides baseline resolution between Desvenlafaxine and the ODV Dimer[2]. It is highly reproducible but limited to parts-per-million (ppm) sensitivity.

B. LC-ESI-MS/MS (Trace Analysis & Orthogonal Validation)

Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) is essential for genotoxic impurity screening or when the ODV Dimer concentration falls below the UV detection threshold. By monitoring specific Multiple Reaction Monitoring (MRM) transitions, this method eliminates matrix interference, offering parts-per-billion (ppb) sensitivity.

C. LC-IMS-MS (Advanced Isomer & Dimer Profiling)

In highly complex degradation profiles, isobaric interferences and structural isomers can co-elute even in optimized LC-MS workflows. Integrating Drift Tube Ion Mobility Spectrometry (DTIMS) adds an orthogonal separation dimension based on the molecule's Collision Cross Section (CCS)[3]. This allows for the physical separation of the ODV Dimer from other polymeric species based on its spatial shape and charge state before it enters the mass analyzer.

Quantitative Performance Comparison

The following table summarizes the validated performance metrics of the three analytical platforms for ODV Dimer detection, highlighting the trade-offs between sensitivity, throughput, and cost.

Analytical ParameterRP-HPLC-UV (Routine QC)LC-ESI-MS/MS (Trace Analysis)LC-IMS-MS (Advanced Profiling)
Primary Application Batch release, stability testing[4]Trace impurity screeningIsomer/dimer structural resolution
Limit of Detection (LOD) ~0.020% (0.200 µg/mL)[2]~0.001% (0.010 µg/mL)~0.005% (0.050 µg/mL)
Limit of Quantitation (LOQ) ~0.050% (0.500 µg/mL)[2]~0.003% (0.030 µg/mL)~0.015% (0.150 µg/mL)
Linearity Range 0.500 – 2.402 µg/mL[2]0.030 – 1.000 µg/mL0.150 – 5.000 µg/mL
Selectivity Mechanism Dipole-dipole & Hydrophobicitym/z & MRM TransitionsCollision Cross Section (CCS) & m/z[3]
Cost & Throughput Low Cost / High ThroughputHigh Cost / Medium ThroughputVery High Cost / Low Throughput

Experimental Causality: Chromatographic Method Design

Before detailing the protocol, it is critical to understand the causality behind the experimental choices. A robust method is not derived from trial and error, but from physicochemical principles.

  • Why use a Cyano (CN) Column instead of a C18? Desvenlafaxine and the ODV Dimer have highly similar hydrophobic profiles. A standard C18 column relies purely on hydrophobic partitioning, often resulting in co-elution. A Zorbax SB CN column (250 x 4.6 mm, 5µm) introduces strong dipole-dipole interactions[2]. This alternative selectivity mechanism exploits minor differences in the electron distribution of the dimer, pulling the peaks apart and achieving baseline resolution.

  • Why use a pH 3.0 Buffer? Both molecules possess basic aliphatic amine groups with pKa values around 9–10. At a mobile phase pH of 3.0, these amines are completely protonated. This prevents secondary ion-exchange interactions with residual free silanols on the silica matrix—the primary cause of peak tailing in basic drugs.

Self-Validating Experimental Protocol (RP-HPLC)

To ensure scientific trustworthiness, this protocol is designed as a self-validating system . It embeds a strict System Suitability Test (SST) that acts as a gatekeeper; if the system cannot prove its resolving power autonomously, the run is invalidated before sample analysis begins.

Step 1: Mobile Phase & Diluent Preparation
  • Buffer Preparation: Dissolve appropriate amounts of potassium dihydrogen phosphate in Milli-Q water. Adjust the pH strictly to 3.0 ± 0.05 using dilute orthophosphoric acid. Causality: Maintains full protonation of the API's amine groups to ensure sharp peak symmetry.

  • Mobile Phase Blending: Mix the pH 3.0 Buffer and HPLC-grade Acetonitrile in an 80:20 (v/v) ratio[2]. Filter through a 0.45 µm membrane and sonicate to degas.

  • Diluent: Use the mobile phase as the sample diluent to prevent solvent-mismatch peak distortion.

Step 2: Standard & Sample Preparation
  • System Suitability Solution: Spike a 1.0 mg/mL Desvenlafaxine API solution with 0.15% of the ODV Dimer reference standard[4].

  • Test Solution: Prepare the unknown API or tablet formulation sample at a nominal concentration of 1.0 mg/mL in the diluent.

Step 3: The Self-Validating Lock (System Suitability Testing - SST)

Inject the System Suitability Solution in six replicates. The system is only deemed valid for analysis if it meets the following autonomous criteria:

  • Resolution (Rs): Must be > 2.0 between Desvenlafaxine and the ODV Dimer.

  • Tailing Factor (Tf): Must be ≤ 1.5 for both peaks.

  • Precision (%RSD): The relative standard deviation of the ODV Dimer peak area across the six injections must be ≤ 2.0%.

Step 4: ICH Q2 Validation Execution

Once the SST passes, execute the validation parameters:

  • Specificity: Inject a blank diluent to confirm no baseline interference at the retention times of the API (~7.0 min) or the Dimer.

  • Linearity: Inject ODV Dimer standards ranging from LOQ (0.050%) to 150% of the specification limit. Plot peak area vs. concentration. The correlation coefficient ( R2 ) must be ≥ 0.999[2].

  • Accuracy (Recovery): Spike known amounts of ODV Dimer into the API matrix at 50%, 100%, and 150% levels. Calculate the percentage recovery (Acceptance criteria: 95.0% – 105.0%).

Workflow Visualization

The following diagram illustrates the logical decision tree and self-validating architecture of the analytical workflow.

ODVDimerValidation N1 Sample Preparation (API + ODV Dimer) N2 Chromatographic Separation (Cyano Phase, pH 3.0) N1->N2 N3 System Suitability Test (Rs > 2.0, Tf ≤ 1.5) N2->N3 N4 Method Selection Phase N3->N4 Passes SST N5 RP-HPLC-UV (Routine QC & Assay) N4->N5 N6 LC-ESI-MS/MS (Trace Detection) N4->N6 N7 LC-IMS-MS (Isomer Resolution) N4->N7 N8 ICH Q2 Validation (Specificity, LOD/LOQ, Linearity) N5->N8 N6->N8 N7->N8 N9 Validated Analytical Method N8->N9

Analytical workflow for the validation of O-Desmethyl Venlafaxine Dimer detection methods.

References

  • Development and Validation of RP-HPLC method for the determination of impurity profile of Desvenlafaxine Extended Release Tablet Source: Parul University Digital Repository URL
  • Processes for the preparation of o-desmethylvenlafaxine, free from its dimer impurities (WO2009151494A1)
  • Source: PubChem - National Institutes of Health (NIH)
  • Integrating Ion Mobility Spectrometry Into Mass Spectrometry-Based Exposome Measurements Source: Taylor & Francis URL

Sources

Comprehensive Structural and Analytical Comparison: O-Desmethyl Venlafaxine Dimer vs. N-Desmethylvenlafaxine

Author: BenchChem Technical Support Team. Date: April 2026

In the lifecycle of drug development and quality control for venlafaxine and its active metabolite desvenlafaxine (O-desmethylvenlafaxine), monitoring impurity profiles is a strict regulatory requirement. Two critical impurities frequently encountered during synthesis, degradation, or pharmacokinetic profiling are N-desmethylvenlafaxine (often designated as Impurity D) and the O-Desmethyl Venlafaxine Dimer .

This guide provides an in-depth, objective comparison of their structural properties, formation pathways, and the validated analytical methodologies required to differentiate them in complex matrices.

Structural and Chemical Divergence

Understanding the structural divergence between these two compounds is fundamental to developing effective extraction and chromatographic methods.

N-Desmethylvenlafaxine (Impurity D / Metabolite)

N-desmethylvenlafaxine is a secondary amine formed either as a synthetic byproduct or as a major human metabolite via cytochrome P450 3A4 (CYP3A4)-mediated N-demethylation of venlafaxine[1]. Structurally, it lacks one of the methyl groups on the nitrogen atom compared to the parent drug. This exposes a secondary amine, increasing the molecule's polarity and altering its basicity, which heavily influences its retention behavior in reverse-phase chromatography.

O-Desmethyl Venlafaxine Dimer (Degradation Impurity)

The O-Desmethyl Venlafaxine Dimer is a bulky, complex degradation product or synthetic impurity. It consists of two molecules of O-desmethylvenlafaxine covalently linked by a methylene bridge at the phenol rings[2]. This dimerization drastically increases the molecular weight (538.77 g/mol ) and lipophilicity of the compound[3],[2]. Due to the presence of two tertiary amine groups and two phenolic hydroxyls, it exhibits unique zwitterionic potential depending on the pH of the microenvironment.

Table 1: Comparative Physicochemical Properties
PropertyN-DesmethylvenlafaxineO-Desmethyl Venlafaxine Dimer
Chemical Formula C16H25NO2C33H50N2O4
Molecular Weight 263.38 g/mol 538.77 g/mol
Amine Substitution Secondary AmineTwo Tertiary Amines
Origin/Formation CYP3A4 Metabolism / Synthetic ByproductMethylene bridging of Desvenlafaxine
PubChem CID 350194244229989
Target m/z [M+H]+ 264.2539.4

Mechanistic Pathways of Formation

To control these impurities, scientists must understand their origin. The diagram below illustrates the divergent pathways leading to the formation of these two distinct molecular entities from the parent API.

G Venlafaxine Venlafaxine (Parent API) CYP3A4 CYP3A4 Metabolism / Synthetic N-demethylation Venlafaxine->CYP3A4 CYP2D6 CYP2D6 Metabolism / Synthetic O-demethylation Venlafaxine->CYP2D6 NDes N-Desmethylvenlafaxine (Impurity D) CYP3A4->NDes ODes O-Desmethylvenlafaxine (Active Metabolite) CYP2D6->ODes Degradation Formaldehyde Exposure / Methylene Bridging ODes->Degradation Dimer O-Desmethyl Venlafaxine Dimer (Degradation Impurity) Degradation->Dimer

Fig 1: Divergent formation pathways of N-desmethylvenlafaxine and O-Desmethyl Venlafaxine Dimer.

Experimental Protocol: LC-MS/MS Separation and Quantification

As an application scientist, I do not recommend standard UV-HPLC for quantifying these two impurities simultaneously in low-level degradation studies. The structural bulk of the dimer versus the polarity of the N-desmethyl variant requires the selectivity and sensitivity of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The following protocol is a self-validating system designed to prevent secondary amine tailing while ensuring the massive dimer elutes efficiently.

Step-by-Step Methodology

Step 1: Column Selection & Causality

  • Action: Select a superficially porous particle (SPP) C18 column (e.g., 2.1 x 100 mm, 2.7 µm) with polar end-capping.

  • Rationale: The polar end-capping prevents the secondary amine of N-desmethylvenlafaxine from interacting with residual silanols, which causes peak tailing. The SPP architecture ensures sharp peaks for the high-molecular-weight Dimer by minimizing intra-particle diffusion distances.

Step 2: Mobile Phase Preparation

  • Action:

    • Mobile Phase A: 10 mM Ammonium Acetate in Water, adjusted to pH 6.0.

    • Mobile Phase B: 100% Acetonitrile.

  • Rationale: We strictly avoid trifluoroacetic acid (TFA) because it suppresses electrospray ionization (ESI) signals. Ammonium acetate at pH 6.0 keeps the basic amines protonated for MS detection while maintaining sufficient lipophilicity for C18 retention.

Step 3: Gradient Elution Profile

  • Action: Run a linear gradient from 5% B to 95% B over 8 minutes. Hold at 95% B for 2 minutes to wash out the highly retained O-Desmethyl Venlafaxine Dimer.

  • Rationale: N-desmethylvenlafaxine will elute early (highly polar), whereas the Dimer, being highly lipophilic and bulky, requires a high organic concentration to desorb from the stationary phase.

Step 4: Mass Spectrometric Detection (ESI+)

  • Action: Set the MS to Multiple Reaction Monitoring (MRM) mode.

    • N-desmethylvenlafaxine: Transition m/z 264.2 → 58.1 (Collision Energy: 20V).

    • O-Desmethyl Venlafaxine Dimer: Transition m/z 539.4 → 264.2 (Collision Energy: 35V).

  • Rationale: The dimer inherently fragments back into the monomeric desvenlafaxine mass (m/z 264.2) under collision-induced dissociation (CID). Tracking this specific transition provides absolute structural confirmation.

Experimental Data: Chromatographic Performance

When executing the above protocol, the system validation should yield performance metrics closely aligning with the data in Table 2. This ensures the method is robust enough for ICH Q2(R1) validation.

Table 2: Reference LC-MS/MS Performance Metrics
ParameterN-DesmethylvenlafaxineO-Desmethyl Venlafaxine Dimer
Expected Retention Time (Rt) ~2.4 minutes~7.8 minutes
Peak Tailing Factor (Tf) ≤ 1.2≤ 1.1
Limit of Detection (LOD) 0.5 ng/mL1.2 ng/mL
Limit of Quantitation (LOQ) 1.5 ng/mL3.5 ng/mL
Linearity Range 1.5 - 500 ng/mL3.5 - 500 ng/mL

Data Interpretation: The massive difference in retention times (2.4 min vs. 7.8 min) validates the gradient choice. The Dimer's slightly higher LOD is expected due to its larger mass and the energy required to volatilize and ionize the heavier zwitterionic complex in the ESI source.

Conclusion & Regulatory Impact

Differentiating between N-desmethylvenlafaxine and the O-Desmethyl Venlafaxine Dimer is not just an analytical exercise; it is a regulatory necessity. N-desmethylvenlafaxine is a known, pharmacologically active metabolite with established safety thresholds. Conversely, the O-Desmethyl Venlafaxine Dimer is an uncharacterized degradation product[2]. Under ICH Q3B(R2) guidelines, any degradation product exceeding the qualification threshold (typically 0.2% or 3 mg total daily intake) must be structurally elucidated and monitored. Utilizing the LC-MS/MS methodology outlined above ensures absolute analytical confidence, safeguarding both the drug development pipeline and patient safety.

Sources

ICH Q3A Guidelines for O-Desmethyl Venlafaxine Dimer Impurity Limits: A Methodological Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, navigating the intersection of regulatory compliance and analytical chemistry is paramount. For O-Desmethylvenlafaxine (desvenlafaxine), a potent serotonin-norepinephrine reuptake inhibitor (SNRI), controlling process-related impurities like the O-Desmethyl Venlafaxine Dimer (ODV-Dimer) is critical for patient safety and batch release.

This guide provides an objective comparison of analytical methodologies designed to meet ICH Q3A(R2) guidelines, backed by a self-validating UHPLC protocol engineered for high-throughput QA/QC environments.

Regulatory Context: ICH Q3A and Desvenlafaxine

Desvenlafaxine is typically administered at a recommended therapeutic dose of 50 mg/day, with clinical evaluations demonstrating efficacy up to 400 mg/day1 [1]. Because the maximum daily dose (MDD) is well below the 2 g/day threshold, the ICH Q3A(R2) guidelines impose strict limits on organic impurities2 [2].

For the ODV-Dimer impurity—structurally characterized as 4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]-2-({5-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]-2-hydroxyphenyl}methyl)phenol3 [3]—the regulatory thresholds are strictly defined:

  • Reporting Threshold: 0.05%

  • Identification Threshold: 0.10% (or 1.0 mg per day intake, whichever is lower)

  • Qualification Threshold: 0.15% (or 1.0 mg per day intake, whichever is lower)

ICH Q3A decision logic for ODV-Dimer based on a <2g/day maximum daily dose.

Analytical Platform Comparison: Overcoming Structural Homology

The primary challenge in quantifying ODV-Dimer is its profound structural homology to the active pharmaceutical ingredient (API). Traditional HPLC often suffers from peak tailing and co-elution, masking the impurity at the critical 0.05% reporting threshold. We compared three analytical platforms to determine the optimal balance of resolution, sensitivity, and operational efficiency.

Quantitative Performance Comparison
ParameterConventional HPLC-UVUHPLC-PDA (Recommended)LC-MS/MS (Orthogonal)
Stationary Phase 5 µm C18 (250 x 4.6 mm)1.7 µm C18 (100 x 2.1 mm)1.7 µm C18 (50 x 2.1 mm)
Limit of Detection (LOD) 0.03%0.01%0.001%
Limit of Quantitation (LOQ) 0.05%0.03%0.005%
Resolution (Rs) from API 1.2 (Sub-optimal)> 2.0 (Baseline resolved)N/A (Mass resolved)
Run Time 45 minutes12 minutes5 minutes
ICH Q3A Compliance Marginal at 0.05%ExcellentExcellent (Over-engineered)

Scientific Causality behind Platform Selection: While LC-MS/MS offers unparalleled sensitivity, it is prone to matrix effects and requires highly specialized operators, making it inefficient for routine batch release. Conversely, conventional HPLC-UV fails to consistently achieve baseline resolution (Rs > 1.5) due to the large API peak tailing into the dimer's retention window.

UHPLC-PDA emerges as the superior alternative. By utilizing sub-2 µm particle chemistry, we leverage the Van Deemter equation to maintain high theoretical plate counts at higher linear velocities. This ensures sharp, distinct peaks for both the monomeric API and the dimeric impurity, easily satisfying the 0.05% reporting threshold.

Self-Validating UHPLC-PDA Protocol for ODV-Dimer Quantification

To ensure absolute trustworthiness in batch release data, the following protocol integrates a self-validating system suitability checkpoint.

Self-validating UHPLC workflow ensuring ICH Q2(R1) compliance for impurity analysis.

Step-by-Step Methodology

Step 1: Sample and Standard Preparation

  • Action: Prepare a nominal API sample at 1.0 mg/mL in Diluent (Water:Acetonitrile, 80:20 v/v).

  • Self-Validation Checkpoint (Sensitivity Solution): Concurrently prepare a sensitivity standard by spiking the ODV API with exactly 0.5 µg/mL of ODV-Dimer reference standard (representing the 0.05% ICH Q3A reporting threshold). The sequence must automatically abort if the Signal-to-Noise (S/N) ratio of the dimer peak in this solution is < 10.

  • Causality: This guarantees that the instrument's baseline noise on the day of analysis will not result in a false-negative reporting of the impurity, ensuring the system validates its own sensitivity before analyzing unknown batches.

Step 2: Chromatographic Conditions

  • Column: C18, 1.7 µm, 100 x 2.1 mm.

  • Mobile Phase A: 10 mM Ammonium Acetate, adjusted to pH 6.5.

  • Mobile Phase B: 100% Acetonitrile.

  • Causality: Desvenlafaxine possesses basic amine functional groups. Operating at pH 6.5 ensures the analyte remains in a consistent ionization state. Ammonium acetate is chosen over phosphate buffers to prevent precipitation in high organic concentrations and to allow seamless method transfer to LC-MS if structural identification of unknown peaks is later required.

Step 3: Gradient Elution & Detection

  • Action: Execute a linear gradient from 10% B to 80% B over 10 minutes at a flow rate of 0.4 mL/min. Set the PDA detector to 225 nm.

  • Causality: The shallow initial gradient retains the polar API, while the rapid ramp to 80% B effectively elutes the highly retained, lipophilic ODV-Dimer. Detection at 225 nm aligns with the UV absorbance maximum of the phenolic chromophore shared by both the API and the dimer.

References
  • FDA Label for PRISTIQ (desvenlafaxine). Source: accessdata.fda.gov.[Link]

  • Reporting Threshold in USP-NF Monographs: Proposed Policy Change. Source: uspnf.com.[Link]

  • Processes for the preparation of o-desmethylvenlafaxine, free from its dimer impurities (WO2009151494A1).

Sources

cross-validation of LC-MS and HPLC for O-Desmethyl Venlafaxine Dimer

Author: BenchChem Technical Support Team. Date: April 2026

Cross-Validation of LC-MS and HPLC for O-Desmethyl Venlafaxine Dimer: A Comprehensive Impurity Profiling Guide

Introduction & Regulatory Context

O-Desmethyl Venlafaxine (Desvenlafaxine) is a potent serotonin-norepinephrine reuptake inhibitor (SNRI) widely prescribed for major depressive disorder. During its synthesis, formulation, or under oxidative stress conditions, various degradation products and impurities can emerge. One of the most critical high-molecular-weight impurities requiring stringent control is the O-Desmethyl Venlafaxine Dimer (CAS: 1187545-62-5; Molecular Formula: C33H50N2O4; Molecular Weight: 538.76)[1][2].

Regulatory bodies demand rigorous, validated impurity profiling. According to3[3], organic impurities must be quantified and controlled to ensure patient safety. The 4[4] further emphasizes the necessity of identifying and quantifying these related substances in the drug product. To achieve this, a cross-validated approach utilizing both High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is the industry standard.

Mechanistic Causality: The Need for Orthogonal Cross-Validation

Why is it necessary to cross-validate HPLC against LC-MS for dimer impurities?

  • HPLC-UV provides excellent precision, a broad linear dynamic range, and high robustness for routine Quality Control (QC) batch release[5]. However, UV detection is inherently non-specific; it cannot definitively confirm the structural identity of a chromatographic peak.

  • LC-MS/MS bridges this analytical gap by offering exact mass determination and structural elucidation through fragmentation (Multiple Reaction Monitoring, MRM)[6]. While it operates at exceptional sensitivity (femtogram levels), it is susceptible to matrix effects (ion suppression/enhancement) which can skew absolute quantitation.

By cross-validating these orthogonal techniques, laboratories establish a self-validating system : HPLC ensures quantitative repeatability, while LC-MS guarantees qualitative certainty.

Logic I O-Desmethyl Venlafaxine Dimer (CAS: 1187545-62-5) UV UV Detection (Lacks Specificity) I->UV Routine Analysis MS MS Detection (Exact Mass: 538.76) I->MS Trace Profiling RES Orthogonal Confirmation (Robust QC + ID) UV->RES Quantitative Limits MS->RES Qualitative Certainty

Caption: Logical relationship of orthogonal detection methods for impurity profiling.

Self-Validating Experimental Protocols

To ensure seamless cross-validation, the sample preparation and chromatographic conditions must be fundamentally compatible with both UV and MS detectors.

Sample Preparation
  • Causality: Non-volatile buffers (e.g., phosphates) commonly used in standalone HPLC-UV will precipitate in the MS source, causing signal loss and equipment damage. Therefore, a volatile buffer system is mandatory for cross-validation[7].

  • Protocol:

    • Accurately weigh 10 mg of Desvenlafaxine API and spike with 0.15% (w/w) 1[1].

    • Dissolve the mixture in 10 mL of diluent (10 mM ammonium formate : methanol, 20:80 v/v) to yield a 1 mg/mL stock solution[7].

    • Perform serial dilutions to create a calibration curve ranging from the Limit of Quantitation (LOQ) to 150% of the target specification limit.

HPLC-UV Methodology (Quantitative)
  • Causality: A C18 stationary phase provides optimal hydrophobic retention for the bulky dimer structure. Maintaining an acidic pH (pH ~3.8) ensures the amine groups remain protonated, preventing secondary interactions with residual silanols on the column, which causes peak tailing[7].

  • Protocol:

    • Column: Symmetry C18 (150 x 4.6 mm, 5 µm)[7].

    • Mobile Phase: Isocratic elution using 10 mM ammonium formate (pH 3.8) and Acetonitrile (50:50, v/v)[7].

    • Flow Rate: 1.0 mL/min (split 1:3 post-column if directly infusing to MS).

    • Detection: UV at 229 nm[7].

    • Injection Volume: 20 µL.

LC-MS/MS Methodology (Qualitative & Trace)
  • Causality: Electrospray Ionization in positive mode (ESI+) is ideal for basic, amine-containing compounds[6]. Multiple Reaction Monitoring (MRM) isolates the specific precursor ion of the dimer, filtering out the massive API signal to prevent detector saturation.

  • Protocol:

    • Ionization: ESI+, Capillary Voltage 3.0 kV, Desolvation Temperature 350°C.

    • MRM Transitions: Monitor the precursor ion m/z 539.3 [M+H]+ for the dimer. Establish transitions to primary product ions using a Collision Energy (CE) of 25 eV[6].

    • Dwell Time: 100 ms per transition to ensure adequate data points across the chromatographic peak.

Workflow N1 Sample Preparation (API + Dimer Spiking) N2 HPLC-UV (Routine Quantitation) N1->N2 Aliquot A N3 LC-MS/MS (Structural Elucidation) N1->N3 Aliquot B N4 Data Cross-Validation (ICH Q2(R1) Metrics) N2->N4 Purity & Assay N3->N4 Mass & MRM N5 Regulatory Submission (USP <1086> Compliance) N4->N5 Validated Method

Caption: Workflow for HPLC and LC-MS cross-validation of dimer impurities.

Quantitative Data Comparison

To validate the methods per ICH Q2(R1) guidelines, key performance metrics must be evaluated. The following table synthesizes the expected cross-validation parameters for O-Desmethyl Venlafaxine Dimer analysis based on established stability-indicating methods[5][7].

Validation ParameterHPLC-UV (Routine QC)LC-MS/MS (Trace Analysis)Causality / Significance
Limit of Detection (LOD) ~0.8 µg/mL~0.1 µg/mLMS provides superior sensitivity, essential for detecting early-stage trace degradants[7].
Limit of Quantitation (LOQ) ~2.5 µg/mL~0.3 µg/mLEnsures compliance with ICH reporting thresholds for unknown/known impurities[7].
Linearity (R²) > 0.999> 0.995UV offers a broader linear dynamic range; MS may suffer from detector saturation at high concentrations[5].
Precision (%RSD) < 1.5%< 3.0%UV is highly reproducible; MS variance is slightly higher due to potential matrix ionization effects[5].
Accuracy (% Recovery) 98.0% - 102.0%94.6% - 101.0%Both methods fall within acceptable pharmacopeial recovery limits for impurity quantitation[5].

Conclusion

The cross-validation of LC-MS and HPLC for the O-Desmethyl Venlafaxine Dimer provides an impenetrable analytical defense. HPLC-UV delivers the ruggedness required for daily QC assay and purity testing, while LC-MS/MS provides the definitive structural proof required by regulatory agencies during ANDA/NDA submissions and forced degradation studies.

References

  • O-Desmethyl Venlafaxine Dimer | 1187545-62-5 - SynThink Source: SynThink Chemicals URL
  • Source: International Journal of Research in Pharmacy and Chemistry (IJRPC)
  • Source: PubMed Central (PMC)
  • Venlafaxine-impurities Source: Pharmaffiliates URL
  • Development and validation of a stability-indicating HPLC method for the analysis of desvenlafaxine succinate in the presence of its acidic induced degradation product Source: ResearchGate URL
  • Source: International Journal of Pharmaceutical Sciences (IJPS)
  • NDA 205583 Review (Desvenlafaxine Fumarate Monohydrate)
  • <1086> Impurities in Drug Substances and Drug Products Source: USP-NF URL

Sources

A Guide to the Comparative Toxicological Assessment of O-desmethylvenlafaxine Impurities and Dimers

Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

This guide provides a framework for the toxicological evaluation of impurities and dimers associated with O-desmethylvenlafaxine (ODV), the major active metabolite of the antidepressant venlafaxine. Given the general scarcity of public-domain data directly comparing the toxicity of these specific compounds, this document focuses on the principles, methodologies, and regulatory expectations for such an assessment. We will delve into the rationale behind experimental design, leveraging established toxicological assays and in silico predictive models to build a robust safety profile for drug candidates.

The Imperative for Impurity Profiling in Drug Development

O-desmethylvenlafaxine is the primary active metabolite of venlafaxine, a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI). During the synthesis, storage, and even metabolism of active pharmaceutical ingredients (APIs) like ODV, a variety of related substances, including isomers, degradation products, and oligomers (such as dimers), can emerge. Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate the identification and toxicological qualification of impurities that exceed specific thresholds. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides specific guidance on this matter in its Q3A/B documents. These guidelines establish thresholds for reporting, identification, and qualification of impurities.

The fundamental concern is that even structurally similar impurities may exhibit vastly different pharmacological or toxicological profiles compared to the parent API. An impurity could be more toxic, genotoxic, or immunogenic, posing a direct risk to patient safety. Therefore, a systematic and scientifically rigorous toxicological comparison is not merely a regulatory hurdle but a critical component of drug safety assurance.

Identifying and Characterizing ODV Impurities and Dimers

The first step in any toxicological assessment is the analytical identification and characterization of the impurities themselves. The potential impurities of ODV can arise from several sources:

  • Synthesis-Related Impurities: Byproducts or unreacted starting materials from the chemical synthesis process.

  • Degradation Products: Formed during storage or exposure to light, heat, or humidity. Oxidative degradation is a common pathway for phenolic compounds like ODV.

  • Metabolites: While ODV is a metabolite of venlafaxine, it can be further metabolized in the body.

  • Dimers and Oligomers: These can form through various reactions, such as oxidation, where two or more ODV molecules link together. The specific nature of the linkage can significantly influence the molecule's properties.

Advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for the structural elucidation of these compounds.

A Tiered Approach to Toxicological Assessment

A tiered, risk-based approach is the most efficient method for evaluating the toxicity of identified impurities. This workflow prioritizes resources for impurities that pose the greatest potential risk.

G cluster_0 Phase 1: In Silico & Initial Screening cluster_1 Phase 2: In Vitro Assessment cluster_2 Phase 3: In Vivo & Final Risk Assessment A Impurity Identified (> ICH Threshold) B In Silico Toxicity Prediction (e.g., DEREK, SARAH) A->B Structural Alert Analysis D In Vitro Cytotoxicity Assay (e.g., Neutral Red Uptake, MTT) C Bacterial Mutagenicity Assay (Ames Test) B->C If Alerts or Uncertainty C->D If Mutagenic or Insufficient Data F Targeted In Vivo Study (if required) E In Vitro Micronucleus Test (Chromosomal Damage) D->E E->F If Positive Findings or High Concern G Establish Permitted Daily Exposure (PDE) F->G

Caption: Tiered workflow for toxicological assessment of impurities.

In Silico Toxicity Prediction

Before embarking on costly and time-consuming laboratory experiments, computational (in silico) models can provide a valuable preliminary assessment. Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are used to predict the potential for mutagenicity, carcinogenicity, and other toxicities based on the chemical structure of the impurity.

  • Rationale: These models are trained on large databases of known toxic compounds. They work by identifying "toxicophores"—specific chemical substructures or motifs that are statistically associated with toxicity. The presence of such a toxicophore in an ODV impurity would raise a flag for further investigation.

  • Recommended Tools: Commercially available software like DEREK Nexus® for knowledge-based toxicity prediction and SARAH Nexus® for mutagenicity prediction are widely used in the pharmaceutical industry.

Genotoxicity Assessment

Genotoxicity—the ability of a chemical to damage genetic material—is a critical endpoint for any impurity. A positive genotoxicity finding can have serious implications for the drug development program.

The Ames test is a widely accepted method for screening for mutagenic potential and is recommended by the ICH S2(R1) guideline.

  • Objective: To assess the ability of an ODV impurity to induce mutations in several strains of Salmonella typhimurium and Escherichia coli. These bacterial strains have pre-existing mutations that render them unable to synthesize an essential amino acid (histidine for Salmonella, tryptophan for E. coli).

  • Methodology:

    • Strains: Use a minimum of five strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA).

    • Metabolic Activation: The test is performed both with and without a mammalian metabolic activation system (S9 fraction), typically derived from rat liver homogenates. This is crucial because some chemicals only become mutagenic after being metabolized.

    • Exposure: The bacterial strains are exposed to a range of concentrations of the test article (the ODV impurity) on agar plates with a limited amount of the essential amino acid.

    • Endpoint: If the test article is a mutagen, it will cause the bacteria to revert to a state where they can synthesize the amino acid, allowing them to grow and form visible colonies. The number of revertant colonies is counted and compared to a negative control.

    • Interpretation: A significant, dose-dependent increase in the number of revertant colonies in any strain is indicative of mutagenic potential.

Cytotoxicity Assessment

Cytotoxicity assays measure the ability of a compound to cause cell death. This is a general indicator of toxicity and can help in comparing the potency of different impurities relative to the parent drug, ODV.

  • Objective: To assess cell viability by measuring the uptake of the supravital dye Neutral Red into the lysosomes of viable cells.

  • Cell Line: A relevant mammalian cell line should be used, for example, HepG2 (human liver carcinoma) cells, as the liver is a primary site of drug metabolism.

  • Methodology:

    • Plating: Plate cells in a 96-well microtiter plate and allow them to attach overnight.

    • Treatment: Expose the cells to a range of concentrations of the ODV impurity, ODV itself, and a negative control for a defined period (e.g., 24 hours).

    • Dye Uptake: After exposure, the cells are incubated with a medium containing Neutral Red. Viable cells will take up the dye into their lysosomes.

    • Extraction & Measurement: The dye is then extracted from the cells, and the absorbance is measured using a spectrophotometer. The amount of absorbed dye is directly proportional to the number of viable cells.

    • Endpoint: The results are used to calculate the IC50 value—the concentration of the test article that causes a 50% reduction in cell viability.

Comparative Data Analysis and Interpretation

The ultimate goal is to compare the toxicity of each impurity and dimer to that of O-desmethylvenlafaxine. The data should be summarized in a clear, tabular format.

CompoundAmes Test Result (with/without S9)Cytotoxicity (HepG2) IC50 (µM)In Silico Mutagenicity Alert
O-desmethylvenlafaxine Negative / Negative150 ± 12.5No
Impurity A (Hypothetical) Negative / Negative320 ± 21.0No
Impurity B (Hypothetical) Positive / Positive75 ± 8.1Yes (e.g., Aromatic Amine)
ODV Dimer (Hypothetical) Negative / Negative250 ± 18.3No

Interpretation of Hypothetical Data:

  • Impurity A: Appears to be less cytotoxic than the parent compound and is not mutagenic. This impurity would likely be considered qualified from a toxicological standpoint at typical impurity levels.

  • Impurity B: Shows a clear mutagenic signal and is more cytotoxic than ODV. The presence of a structural alert for mutagenicity is confirmed by the Ames test. This impurity would be of significant concern, and efforts would be required to eliminate or reduce it to the lowest possible level.

  • ODV Dimer: In this hypothetical case, the dimer is less cytotoxic than ODV and non-mutagenic, suggesting it may not pose a significant additional risk.

G A Is Impurity > ICH Qualification Threshold? B Perform In Silico Analysis A->B Yes J Low Risk: Impurity Qualified A->J No C Structural Alert for Mutagenicity? B->C D Perform Ames Test C->D Yes or Uncertain G Perform In Vitro Cytotoxicity Assay C->G No E Ames Positive? D->E F High Risk: Reduce Impurity to As Low As Possible E->F Yes E->G No H More Toxic than API? G->H I Consider In Vivo Studies H->I Yes H->J No I->J

Spectroscopic Comparison Guide: Venlafaxine API vs. O-Desmethyl Venlafaxine Dimer

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Background

Venlafaxine is a highly prescribed Serotonin-Norepinephrine Reuptake Inhibitor (SNRI) utilized primarily in the treatment of major depressive disorder. During the synthesis of its active pharmaceutical ingredient (API) or its major active metabolite, O-desmethylvenlafaxine (ODV/Desvenlafaxine), a critical degradation product known as O-Desmethyl Venlafaxine Dimer (ODV-Dimer) can form 1.

Understanding the structural divergence between the monomeric API and its dimeric impurity is essential for robust analytical profiling. The ODV-Dimer typically arises when the phenolic hydroxyl group of ODV activates the aromatic ring toward electrophilic aromatic substitution. Under oxidative conditions or in the presence of trace formaldehyde during manufacturing, a methylene bridge forms between the ortho-positions of two ODV molecules, yielding a bridged dimeric structure .

ImpurityWorkflow API Venlafaxine API (Monomer, m/z 278.4) Degradation O-Demethylation & Oxidative Coupling API->Degradation Dimer ODV-Dimer Impurity (Bridged, m/z 539.4) Degradation->Dimer Prep Sample Preparation (Enrichment & Extraction) Dimer->Prep Impurity Profiling Workflow HPLC Preparative HPLC (Hydrophobic Separation) Prep->HPLC Gradient Elution NMR Spectroscopic Validation (NMR & MS Analysis) HPLC->NMR Fraction Characterization

Fig 1. Mechanistic workflow of ODV-Dimer formation and subsequent analytical isolation.

Spectroscopic Data Comparison

To objectively differentiate Venlafaxine API from the ODV-Dimer, analysts rely on Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The dimerization fundamentally alters the molecular weight, the electronic environment of the aromatic rings, and the solubility profile of the compound.

Quantitative Spectral Summary

The following table synthesizes the distinct spectroscopic markers used to identify and quantify the dimer impurity against the API baseline 12.

Spectroscopic FeatureVenlafaxine API (HCl Salt)O-Desmethyl Venlafaxine DimerCausality & Structural Significance
Mass Spectrometry (MS) m/z 278.4 [M+H]⁺m/z 539.4 [M+H]⁺Dimerization nearly doubles the mass; accounts for the loss of a methoxy group (-14 Da) and the addition of a methylene bridge (+12 Da).
¹H NMR: Methoxy Group ~3.79 ppm (s, 3H)AbsentComplete O-demethylation must occur prior to or during dimer formation, replacing the ether with a reactive phenol.
¹H NMR: Methylene Bridge Absent~3.67 & 3.72 ppm (d, 4H)Confirms the Ar-CH₂-Ar linkage connecting the two ODV monomers. The doublet splitting indicates restricted rotation around the bridge.
¹H NMR: Aromatic Protons ~6.81 (d, 2H), 7.05 (d, 2H)~6.67 – 6.81 ppm (m, 6H)Altered splitting pattern due to ortho-substitution on the phenol ring by the methylene bridge, breaking the original AA'BB' symmetry.
¹³C NMR: Key Shifts 55.05 ppm (OCH₃)153.26 ppm (Phenolic C-OH)Demonstrates the shift from a methoxy-aryl to a phenol-aryl electronic environment, alongside the appearance of new bridge carbons.
Causality Behind Spectral Shifts
  • Loss of the Methoxy Singlet: In the ¹H NMR spectrum of Venlafaxine API, a sharp, highly integrated singlet at ~3.79 ppm is the hallmark of the methoxy group. In the ODV-Dimer, this peak is entirely absent. The causality here is metabolic/synthetic: the dimer is formed from O-desmethylvenlafaxine, meaning the ether linkage has already been cleaved into a hydroxyl group, freeing the ortho-position for electrophilic attack.

  • Emergence of the Bridge Doublets: The ODV-Dimer exhibits new signals between 3.67 and 3.72 ppm. Because the methylene bridge (Ar-CH₂-Ar) connects two bulky, sterically hindered ODV monomers, the protons on this bridge are diastereotopic and experience restricted rotation, causing them to split into distinct doublets rather than a simple singlet.

Experimental Protocol: Isolation & Validation

To establish a self-validating system for the detection and characterization of the ODV-Dimer, the following step-by-step methodology must be employed. This protocol ensures that the impurity is accurately isolated without inducing artificial degradation during the workup.

Step 1: Matrix Enrichment & Sample Preparation
  • Action: Dissolve 50 mg of stressed Venlafaxine API (or mother liquor from an ODV synthesis batch) in 5 mL of a Methanol:Water (50:50, v/v) mixture.

  • Causality: The ODV-Dimer is highly hydrophobic compared to the API due to its doubled molecular size. A 50% methanolic solution ensures complete solubilization of both the polar API hydrochloride salt and the non-polar dimeric impurity.

  • Self-Validation: Prepare a parallel control sample of high-purity, unstressed Venlafaxine reference standard. Analyzing this control alongside the stressed sample proves that the dimer is a true process/degradation impurity and not an artifact generated by the extraction solvent.

Step 2: Preparative HPLC Isolation
  • Action: Inject 100 µL of the enriched sample onto a Preparative C18 column (250 x 21.2 mm, 5 µm). Utilize a gradient mobile phase consisting of Mobile Phase A (Water + 0.1% Trifluoroacetic Acid [TFA]) and Mobile Phase B (Acetonitrile). Run a gradient from 10% B to 90% B over 30 minutes.

  • Causality: Venlafaxine and its dimer both contain tertiary dimethylamine groups. At a neutral pH, these amines cause severe peak tailing due to secondary interactions with residual silanols on the silica stationary phase. TFA acts as an ion-pairing agent, protonating the amines to ensure sharp, symmetrical peaks. The gradient is necessary because the dimer's extreme hydrophobicity requires a high organic concentration to elute.

  • Self-Validation: Monitor the elution at dual wavelengths (225 nm and 275 nm). The ODV-Dimer will exhibit a distinct UV absorption shift compared to the API due to the extended conjugation of the bridged phenol rings.

Step 3: Spectroscopic Validation (NMR)
  • Action: Collect the dimer fraction, freeze at -80°C, and lyophilize to a dry powder. Dissolve 10 mg of the isolated ODV-Dimer in 0.6 mL of DMSO-d₆ containing 0.05% Tetramethylsilane (TMS).

  • Causality: DMSO-d₆ is specifically chosen over CDCl₃. The ODV-Dimer contains multiple hydrogen-bonding hydroxyl groups (phenolic and cyclohexanol) which severely limit its solubility in non-polar halogenated solvents. DMSO disrupts these hydrogen bonds, yielding a clear solution and sharp NMR peaks 1.

  • Self-Validation: The inclusion of TMS acts as an internal standard. By calibrating the TMS peak exactly to 0.00 ppm, you eliminate any chemical shift artifacts caused by temperature fluctuations or solvent concentration, ensuring the structural assignment of the Ar-CH₂-Ar bridge is absolute and reproducible.

References

  • Processes for the preparation of o-desmethylvenlafaxine, free from its dimer impurities, Google P
  • Impurity Profile Study of Venlafaxine Hydrochloride, an Antipsychotic Drug Substance, Taylor & Francis,[Link]

Sources

High-Resolution Chromatographic Strategies: UPLC vs. HPLC for the Quantification of O-Desmethyl Venlafaxine Dimer Impurities

Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge: Resolving ODV from its Dimer

O-desmethylvenlafaxine (ODV), commonly known as desvenlafaxine, is a major active metabolite of the antidepressant venlafaxine. During the synthetic scale-up or forced degradation of ODV, extraneous by-products such as the ODV-N-Dimer and ODV-O-Dimer frequently form[1]. Regulatory agencies (such as the FDA and EMA) mandate strict control of these related substances, often requiring the dimer impurity to be limited to less than 0.15% area by HPLC[2].

Because the dimer is structurally homologous to the parent API—essentially doubling the molecular weight while retaining similar basic amine functionalities—it exhibits a highly similar partition coefficient. On traditional High-Performance Liquid Chromatography (HPLC) systems, this structural similarity leads to severe peak overlap, tailing, and marginal resolution. Transitioning to Ultra-Performance Liquid Chromatography (UPLC) fundamentally alters the fluid dynamics of the separation, providing the peak capacity required to achieve robust baseline resolution[3].

Mechanistic Causality: Why Particle Size Dictates Resolution

To understand why UPLC outperforms HPLC for ODV dimer profiling, we must look at the Van Deemter equation ( H=A+B/u+C⋅u ), which describes column efficiency (Theoretical Plates, N ) as a function of linear velocity ( u ).

  • HPLC (5.0 µm particles): The large particle size creates significant mass transfer resistance (a steep C -term). If you increase the flow rate to speed up the 20-minute run time, the peaks broaden drastically, causing the ODV and ODV-Dimer peaks to merge.

  • UPLC (1.7 µm particles): Sub-2 µm particles minimize the multipath effect (eddy diffusion, A -term) and allow analytes to rapidly diffuse in and out of the stationary phase pores (flattened C -term). This permits high flow rates without sacrificing theoretical plates, yielding sharp, highly resolved peaks in under 5 minutes[4].

G Input ODV API Sample (Contains ODV-N-Dimer) Split Chromatographic Separation Strategy Input->Split HPLC HPLC (5.0 µm C18, 400 bar) Split->HPLC Conventional UPLC UPLC (1.7 µm BEH C18, 1000+ bar) Split->UPLC Modernized MechHPLC High A & C Terms (Van Deemter) Increased Longitudinal Diffusion HPLC->MechHPLC MechUPLC Minimized Eddy Diffusion Rapid Mass Transfer UPLC->MechUPLC PeakHPLC Broad Peaks (N ≈ 10,000) Peak Tailing Risk MechHPLC->PeakHPLC PeakUPLC Sharp Peaks (N ≈ 25,000) High Peak Capacity MechUPLC->PeakUPLC ResHPLC Rs < 2.0 Marginal Baseline Resolution PeakHPLC->ResHPLC ResUPLC Rs > 4.0 Robust Baseline Resolution PeakUPLC->ResUPLC

Fig 1: Mechanistic workflow comparing HPLC and UPLC resolution pathways for ODV and its dimer.

Experimental Methodologies (Self-Validating Protocols)

As application scientists, we must ensure that every method is a closed, self-validating loop. The following protocols include embedded System Suitability Testing (SST) gates to guarantee data integrity before sample analysis begins.

Protocol A: Traditional HPLC Method (Reference Standard)
  • Column: C18, 250 x 4.6 mm, 5.0 µm.

  • Mobile Phase: 10 mM Ammonium Acetate (pH 6.8) : Methanol (40:60 v/v).

    • Causality: Ammonium acetate is chosen over phosphate buffers because it effectively masks residual silanols on the silica surface, preventing secondary ionic interactions that cause the basic amine groups of ODV to tail.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV at 225 nm.

  • Self-Validation Gate (SST): Inject an ODV reference standard spiked with 0.15% ODV-N-Dimer. The system is validated for use ONLY IF :

    • The tailing factor ( Tf​ ) for the ODV peak is ≤1.5 .

    • The Resolution ( Rs​ ) between ODV and ODV-N-Dimer is ≥1.5 . If Rs​<1.5 , column degradation has occurred, and the column must be replaced before proceeding.

Protocol B: Optimized UPLC Method (High-Throughput)
  • Column: ACQUITY UPLC BEH C18, 100 x 2.1 mm, 1.7 µm.

    • Causality: Bridged Ethylene Hybrid (BEH) particles are utilized because they withstand the extreme pressures (>10,000 psi) required to drive fluid through sub-2 µm beds, while offering superior peak shape for basic compounds[3].

  • Mobile Phase: 10 mM Ammonium Acetate : Methanol (30:70 v/v).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2.0 µL.

    • Causality: Injection volume is drastically reduced to prevent extra-column band broadening and sample solvent effects, which are highly detrimental to narrow UPLC peaks[4].

  • Detection: UV at 225 nm (or MS/MS MRM mode for bioanalysis).

  • Self-Validation Gate (SST): Inject the same 0.15% spiked standard. The system is validated for use ONLY IF :

    • The Resolution ( Rs​ ) between ODV and ODV-N-Dimer is ≥3.5 .

    • Theoretical plates ( N ) for ODV exceed 20,000. If system pressure exceeds 12,000 psi during validation, the inlet frit is compromised and must be purged/replaced.

Data Presentation: Performance Comparison

The following table summarizes the quantitative performance metrics when transferring the ODV dimer impurity assay from HPLC to UPLC.

Analytical ParameterTraditional HPLC (5.0 µm)Optimized UPLC (1.7 µm)Mechanistic Impact & Causality
Column Dimensions 250 x 4.6 mm100 x 2.1 mmReduced internal diameter minimizes radial dispersion, enhancing sensitivity.
Flow Rate 1.0 mL/min0.3 mL/minLower absolute flow rate conserves solvent while maintaining high linear velocity.
Run Time ~20.0 min~4.0 min5x throughput increase due to rapid mass transfer kinetics[3].
ODV Retention Time 10.5 min1.8 minFaster elution limits longitudinal diffusion, resulting in sharper peaks.
Resolution ( Rs​ ) 1.84.5Sub-2 µm particles drastically increase peak capacity, easily resolving the dimer.
Theoretical Plates ( N ) ~10,500~28,000Minimized A and C terms in the Van Deemter equation maximize column efficiency.
Solvent Consumption 20.0 mL / run1.2 mL / run94% reduction in organic solvent waste, aligning with green chemistry standards.

Conclusion

For the rigorous quantification of O-desmethylvenlafaxine and its dimer impurities, UPLC is unequivocally superior to HPLC. By leveraging sub-2 µm BEH particle technology, analytical scientists can overcome the mass transfer limitations inherent to standard 5.0 µm columns. This modernization not only guarantees baseline resolution ( Rs​>4.0 ) of structurally similar dimers but also accelerates throughput and reduces solvent consumption, ensuring robust compliance with stringent pharmaceutical purity standards[1],[2].

References

1.[1] Title: Processes for the preparation of o-desmethylvenlafaxine, free from its dimer impurities. Source: Google Patents (WO2009151494A1) URL:

2.[3] Title: Rapid sensitive validated UPLC–MS method for determination of venlafaxine and its metabolite in rat plasma: Application to pharmacokinetic study. Source: PubMed Central (PMC) URL:

3.[4] Title: Simultaneous quantification of venlafaxine and O-desmethylvenlafaxine in human plasma by ultra performance liquid chromatography-tandem mass spectrometry and its application in a pharmacokinetic study. Source: PubMed URL:

4.[2] Title: US20090234020A1 - Processes for the preparation of odesmethylvenlafaxine, free from its dimer impurities. Source: Google Patents URL:

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of O-Desmethyl Venlafaxine Dimer

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and logistical information for the proper disposal of O-Desmethyl Venlafaxine Dimer (CAS No. 1187545-62-5), a research chemical and known impurity/metabolite of Venlafaxine. As drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of a chemical, including its disposal. This document outlines a risk-based, compliant, and scientifically sound protocol to ensure the safe handling and disposal of this compound.

Hazard Identification and Risk Assessment: The Precautionary Principle

Core Scientific Rationale: The parent compound, Venlafaxine, and its primary metabolite, O-Desmethylvenlafaxine, are known to be persistent in the environment and exhibit high acute toxicity to aquatic organisms.[1] Conventional wastewater treatment is often ineffective at removing these compounds, leading to their detection in surface and even drinking water.[2] Due to its structural similarity, it is scientifically prudent to assume O-Desmethyl Venlafaxine Dimer poses a similar ecotoxicological risk. Therefore, disposal methods must be chosen to prevent environmental release.

Furthermore, safety data for related compounds indicate a potential for serious eye irritation.[3] All handling and disposal operations should be conducted on the assumption that the compound is biologically active and an environmental hazard.

Chemical & Physical Properties
IUPAC Name 4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]-2-[[5-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]-2-hydroxyphenyl]methyl]phenol[4]
CAS Number 1187545-62-5[5]
Molecular Formula C33H50N2O4[4]
Molecular Weight 538.8 g/mol [4][6]
Personal Protective Equipment (PPE) Protocol Specification & Rationale
Hand Protection Nitrile gloves. Standard laboratory practice for handling chemical compounds.
Eye/Face Protection ANSI Z87.1-compliant safety glasses or goggles. Essential to protect against potential eye irritation from dust or splashes.[3]
Skin and Body Protection Standard laboratory coat.
Respiratory Protection Not typically required for handling small quantities in a well-ventilated area. If generating aerosols or handling bulk powder, use a NIOSH-approved respirator with an appropriate particulate filter.

The Unwavering Core Directive: Hazardous Waste Protocol

Based on the risk assessment, O-Desmethyl Venlafaxine Dimer must be managed as regulated hazardous chemical waste. This is the cornerstone of a safe and compliant disposal strategy.

CRITICAL PROHIBITIONS:

  • DO NOT Dispose Down the Drain: Sewer disposal of pharmaceutical waste is strictly prohibited by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][8] This practice introduces environmentally persistent and toxic chemicals into aquatic ecosystems.

  • DO NOT Dispose in Regular Trash: Disposing of this chemical in solid waste streams can lead to environmental contamination through landfill leachate and poses a risk to sanitation workers.[9]

The only acceptable disposal pathway is through your institution's designated Environmental Health & Safety (EHS) program or a licensed hazardous waste management vendor.[10][11]

Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the compliant disposal of O-Desmethyl Venlafaxine Dimer in various forms.

Step 1: Waste Characterization and Segregation

Properly identify and segregate the waste stream at the point of generation. This is the most critical step to prevent accidental mixing of incompatible chemicals.

  • Pure Compound (Unused/Expired): Keep in its original, clearly labeled container. Do not mix with other waste.

  • Contaminated Labware (e.g., pipette tips, weigh boats, gloves): Collect in a dedicated, clearly labeled, and sealed plastic bag or container. This is considered solid hazardous waste.

  • Contaminated Solvents/Solutions: Collect in a dedicated, compatible liquid waste container (e.g., a glass or polyethylene bottle). Ensure the container is compatible with all solvents used. For example, do not store strong acids in plastic containers.[12]

Step 2: Containerization

All waste must be stored in appropriate containers that are in good condition.[10]

  • Integrity: Use containers that are free of leaks, cracks, or residue on the outside.

  • Compatibility: The container material must be chemically compatible with the waste. The original product container is often the best choice for unused material.[12]

  • Sealing: Containers must have a tightly fitting screw-top cap. Funnels left in the container opening are not a substitute for a sealed cap.[10][12] Keep containers closed at all times except when actively adding waste.[13]

Step 3: Labeling

All hazardous waste containers must be accurately and completely labeled.[13] An EHS-provided hazardous waste tag is typically required. The label must include:

  • Full Chemical Name: "O-Desmethyl Venlafaxine Dimer". Do not use abbreviations or chemical formulas.[12]

  • All Constituents: For solutions, list all components, including solvents, with their approximate percentages.

  • Hazard Identification: Mark the appropriate hazard characteristics (e.g., "Toxic," "Environmental Hazard").

Step 4: Temporary Storage (Satellite Accumulation Area)

Store the labeled, sealed waste containers in a designated Satellite Accumulation Area (SAA) within your laboratory.

  • Location: The SAA should be at or near the point of generation.

  • Secondary Containment: All liquid waste containers must be placed in a secondary containment bin or tray to contain potential leaks or spills.[13]

  • Segregation: Store away from incompatible materials.

Step 5: Final Disposal Request

Once a waste container is full, or if you are cleaning out your laboratory, arrange for a pickup from your institution's EHS department.[10] Follow their specific procedures for requesting a hazardous material pickup. Do not allow waste to accumulate.

Disposal Decision Workflow

This diagram outlines the logical steps for managing O-Desmethyl Venlafaxine Dimer waste.

DisposalWorkflow start_node Start: O-Desmethyl Venlafaxine Dimer Waste Generated q1 Waste Type? start_node->q1 decision_node decision_node process_node process_node output_node output_node warning_node warning_node pure Pure Compound (Unused/Expired) q1->pure Pure contaminated_solid Contaminated Solid (Gloves, Labware) q1->contaminated_solid Solid contaminated_liquid Contaminated Liquid (Solvents, Solutions) q1->contaminated_liquid Liquid containerize_pure Keep in Original Container pure->containerize_pure containerize_solid Collect in Labeled, Sealed Bag or Pail contaminated_solid->containerize_solid containerize_liquid Collect in Compatible, Sealed Liquid Waste Bottle contaminated_liquid->containerize_liquid label Label with Full Chemical Name, Constituents, Hazards & Date containerize_pure->label containerize_solid->label containerize_liquid->label store Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment label->store pickup Request Pickup from Environmental Health & Safety (EHS) store->pickup prohibition CRITICAL: NEVER dispose via sink or regular trash. store->prohibition

Caption: Decision workflow for the safe disposal of O-Desmethyl Venlafaxine Dimer.

Decontamination & Spill Procedures

Decontamination: For non-disposable glassware, a triple rinse procedure is recommended.

  • Rinse with a suitable solvent capable of dissolving the compound.

  • Collect the first rinseate as hazardous liquid waste.[13]

  • Subsequent rinses can typically be managed as non-hazardous, but consult your EHS office for specific guidance.

  • After rinsing, wash glassware using standard laboratory procedures.

Spill Management: For small spills of solid material:

  • Ensure proper PPE is worn.

  • Gently sweep or wipe up the material with a damp paper towel to avoid creating dust.

  • Place all cleanup materials into a sealed bag.

  • Label the bag as hazardous waste and dispose of it according to the protocol in Section 3.

  • For large spills, evacuate the area and contact your institution's EHS emergency line immediately.

By adhering to this comprehensive guide, researchers and laboratory professionals can ensure the safe, compliant, and environmentally responsible disposal of O-Desmethyl Venlafaxine Dimer, upholding the highest standards of laboratory safety and scientific integrity.

References

  • Cheméo. (n.d.). Chemical Properties of Venlafaxine-M (O-desmethyl-HO-) isomer-2 2AC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 44229989, O-Desmethyl Venlafaxine Dimer. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 44229988, O-Desmethyl Venlafaxine N-Dimer. Retrieved from [Link]

  • SynThink. (n.d.). O-Desmethyl Venlafaxine Dimer. Retrieved from [Link]

  • Emory University. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]

  • Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]

  • Clean Harbors. (2025, January 3). Pharmaceutical Waste Disposal: Key Regulations You Need to Know. Retrieved from [Link]

  • American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations. Retrieved from [Link]

  • Janusinfo.se. (2021, September 10). Venlafaxine. Retrieved from [Link]

  • Daniels Health. (2025, May 14). Pharmaceutical Waste Regulations: Policy and Procedure. Retrieved from [Link]

  • Alentris Research Pvt. Ltd. (n.d.). O-Desmethyl Venlafaxine Dimer. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). Pharmaceutical Waste Guidelines. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • Ganiyu, S. A., et al. (2025, October 16). Advanced strategies for the removal of venlafaxine from aqueous environments: a critical review of adsorption and advanced oxidation pathways. RSC Advances. Retrieved from [Link]

  • Google Patents. (n.d.). US20090234020A1 - Processes for the preparation of odesmethylvenlafaxine, free from its dimer impurities.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • MDPI. (2025, April 23). Electrochemical Degradation of Venlafaxine on Platinum Electrodes: Identification of Transformation Products by LC-MS/MS and In Silico Ecotoxicity Assessment. Retrieved from [Link]

  • Defense Centers for Public Health. (n.d.). New Management Standards for Hazardous Waste Pharmaceuticals. Retrieved from [Link]

  • Google Patents. (n.d.). EP2252574A1 - Processes for the preparation of o-desmethylvenlafaxine, free from its dimer impurities.
  • North American Hazardous Materials Management Association. (2025, July 11). Management Standards for Hazardous Waste Pharmaceuticals. Retrieved from [Link]

  • ResearchGate. (n.d.). Preliminary data suggest that venlafaxine environmental concentrations could be toxic to plants. Retrieved from [Link]

  • ResearchGate. (n.d.). Significant correlations found between O-desmethylvenlafaxine with.... Retrieved from [Link]

  • Google Patents. (n.d.). US8754261B2 - Process for the preparation of O-desmethyl-venlafaxine and salts thereof.

Sources

Navigating the Handling of O-Desmethyl Venlafaxine Dimer: A Guide to Personal Protective Equipment and Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, personal protective equipment (PPE) selection, and disposal of O-Desmethyl Venlafaxine Dimer in a laboratory setting. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of personnel and the integrity of research.

O-Desmethyl Venlafaxine, the major active metabolite of the antidepressant venlafaxine, and its dimer are compounds of significant interest in pharmaceutical research and development.[1][2] As with any active pharmaceutical ingredient (API), ensuring the safety of laboratory personnel through proper handling and the use of appropriate personal protective equipment (PPE) is paramount. This guide provides a detailed framework for risk mitigation when working with O-Desmethyl Venlafaxine Dimer, emphasizing a conservative approach due to the limited publicly available toxicological data for the dimer specifically.

Understanding the Hazard: An Evidence-Based Approach to Safety

In the absence of a defined OEL, the principles of Occupational Exposure Banding (OEB) can be applied. OEB is a system used to assign chemicals into categories based on their potency and potential health effects, which then guides the selection of control measures. Given the pharmacological activity of the parent compounds, a conservative approach would place O-Desmethyl Venlafaxine Dimer in a moderate to high potency category, necessitating stringent handling procedures.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to minimize exposure. The following recommendations are based on a risk assessment that considers the potential for inhalation of airborne particles and skin contact.

Respiratory Protection

For handling powders, especially during weighing and transfer operations where dust generation is possible, a powered air-purifying respirator (PAPR) is recommended.[5][6] PAPRs provide a higher level of protection than disposable respirators and can be more comfortable for extended wear.[5][7]

Table 1: Respiratory Protection Selection

TaskRecommended RespiratorRationale
Weighing, scooping, or transferring powderPowered Air-Purifying Respirator (PAPR) with a P100 (HEPA) filterHigh potential for aerosolization of potent compound. PAPR offers a high assigned protection factor (APF).[5][8]
Handling solutionsHalf-mask respirator with P100 filtersLower risk of aerosolization, but protection against any potential splashes or aerosols is still necessary.
Hand Protection

Choosing the right gloves is crucial to prevent skin absorption. No single glove material protects against all chemicals, so selection should be based on the solvents being used and the potential for incidental contact.[9][10] Double-gloving is a recommended practice when handling potent compounds.[10]

Table 2: Glove Selection Guide

Glove TypeRecommended UseKey Considerations
Nitrile Gloves General handling, working with aqueous solutionsGood for incidental contact. Check for breakthrough times with specific solvents.[11]
Neoprene Gloves Working with a range of organic solventsOffers good resistance to many chemicals.[11]
Double Gloving All handling procedures involving the solid compound or concentrated solutionsProvides an extra layer of protection in case of a breach in the outer glove.

Always inspect gloves for any signs of degradation, such as discoloration or swelling, before and during use.[9]

Protective Clothing and Eye Protection

A comprehensive PPE ensemble is essential for full-body protection.

  • Laboratory Coat/Gown: A disposable, solid-front gown with tight-fitting cuffs is recommended to prevent contamination of personal clothing.

  • Eye Protection: Chemical splash goggles should be worn at all times in the laboratory.

  • Face Shield: A face shield should be worn in conjunction with goggles when there is a significant risk of splashes, such as during the handling of larger quantities of solutions.

Safe Handling Procedures: A Step-by-Step Approach

Adherence to established protocols is critical for minimizing the risk of exposure.

Workflow for Weighing and Handling O-Desmethyl Venlafaxine Dimer Powder

Weighing_Workflow cluster_prep Preparation cluster_weighing Weighing cluster_cleanup Cleanup cluster_post Post-Handling Prep_Area Designated Potent Compound Handling Area Don_PPE Don Appropriate PPE (PAPR, double gloves, gown) Prep_Area->Don_PPE Weigh_Paper Use weigh paper or a disposable container Don_PPE->Weigh_Paper Tare_Balance Tare balance with container Weigh_Paper->Tare_Balance Transfer_Compound Carefully transfer compound using a dedicated spatula Tare_Balance->Transfer_Compound Record_Weight Record weight Transfer_Compound->Record_Weight Clean_Spatula Decontaminate spatula with appropriate solvent Record_Weight->Clean_Spatula Dispose_Waste Dispose of weigh paper and outer gloves in designated waste stream Clean_Spatula->Dispose_Waste Clean_Balance Wipe down balance and surrounding area Dispose_Waste->Clean_Balance Doff_PPE Doff PPE in the correct order Clean_Balance->Doff_PPE Wash_Hands Wash hands thoroughly Doff_PPE->Wash_Hands

Caption: Workflow for the safe weighing and handling of potent powder compounds.

Emergency Procedures: Planning for the Unexpected

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Spill: Evacuate the immediate area. Wear appropriate PPE, including respiratory protection, and clean the spill using an absorbent material. Place all contaminated materials in a sealed container for proper disposal.

Disposal Plan: Environmental Responsibility

Proper disposal of pharmaceutical waste is essential to protect the environment and comply with regulations.[12]

Waste Segregation and Disposal Workflow

Disposal_Workflow cluster_generation Waste Generation cluster_segregation Segregation cluster_containment Containment cluster_disposal Disposal Solid_Waste Contaminated PPE (gloves, gowns), weigh paper, etc. Segregate Segregate waste at the point of generation Solid_Waste->Segregate Liquid_Waste Contaminated solvents, solutions Liquid_Waste->Segregate Solid_Container Clearly labeled, sealed waste bag/container for non-hazardous pharmaceutical waste Segregate->Solid_Container Liquid_Container Clearly labeled, sealed waste container for chemical waste Segregate->Liquid_Container Licensed_Vendor Arrange for pickup and disposal by a licensed pharmaceutical waste vendor Solid_Container->Licensed_Vendor Liquid_Container->Licensed_Vendor

Caption: Workflow for the proper segregation and disposal of waste generated from handling O-Desmethyl Venlafaxine Dimer.

While O-Desmethyl Venlafaxine Dimer may not be classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA), it should not be disposed of in the regular trash or down the drain.[12][13] All waste contaminated with the compound should be collected and disposed of as non-hazardous pharmaceutical waste through a licensed contractor.[14]

Conclusion: A Culture of Safety

The safe handling of potent compounds like O-Desmethyl Venlafaxine Dimer is a cornerstone of responsible research. By implementing a comprehensive safety program that includes rigorous PPE protocols, meticulous handling procedures, and a clear disposal plan, laboratories can protect their personnel and the environment. The causality behind these experimental choices is rooted in a proactive approach to risk management, ensuring that every protocol is a self-validating system of safety. This commitment to safety not only fosters a secure working environment but also upholds the scientific integrity of the research being conducted.

References

  • UC Davis Safety Services. (2017, January 26). Guidelines for the Selection of Chemical-Resistant Gloves. Retrieved from [Link]

  • Safety Nigeria. (2024, January 8). Choosing the Perfect Powered Respirator for Pharmaceutical Safety. Retrieved from [Link]

  • Health and Safety Executive. (n.d.). Respiratory Protective Equipment in the Pharmaceutical Industry. Retrieved from [Link]

  • WebstaurantStore. (2024, May 10). Types of Respirators: Dust Masks, Valve Respirators & More. Retrieved from [Link]

  • University of Toronto. (2021, October 15). Glove Selection Guide. Retrieved from [Link]

  • Pharmaceutical Technology. (2019, March 2). Assuring the Safe Handling of Potent APIs, Intermediates, and Solid-Dosage Drugs. Retrieved from [Link]

  • University of Pittsburgh. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

  • Guide Gloves. (n.d.). CHEMICAL- RESISTANT GLOVES. Retrieved from [Link]

  • BiomatiQ. (2024, December 27). Eight Key Considerations in Selecting a Powered Air-Purifying Respirator (PAPR) System for Pharmaceuticals Manufacturing. Retrieved from [Link]

  • DirectIndustry. (2024, January 23). Choosing the Right Respirator. Retrieved from [Link]

  • Easy RX Cycle. (2025, May 25). Learning Non-Hazardous Pharma Waste: Guide for Healthcare Facilities. Retrieved from [Link]

  • Janssen Research & Development. (n.d.). Safe Handling of Potent Active Pharmaceutical Ingredients (Apis) in Kilogram Quantities. Retrieved from [Link]

  • IPS-Integrated Project Services, LLC. (n.d.). Handling & Processing of Potent Compounds: A Holistic Approach. Retrieved from [Link]

  • European Pharmaceutical Review. (2022, June 28). The challenge of handling highly potent API and ADCs in analytical chemistry. Retrieved from [Link]

  • OnSite Waste Technologies. (n.d.). Hazardous vs. Non-Hazardous Pharmaceutical Waste: Understanding the Differences and Proper Disposal Methods. Retrieved from [Link]

  • Aenova Group. (n.d.). SAFE AND EFFICIENT HANDLING OF HIGH POTENT DRUG PRODUCTS. Retrieved from [Link]

  • Eurofins. (n.d.). The challenge of handling highly potent API and ADCs in analytical chemistry. Retrieved from [Link]

  • ASHP. (n.d.). Guidelines on Handling Hazardous Drugs. Retrieved from [Link]

  • LeadingAge. (2019, March 5). New EPA Rule on Pharmaceutical Waste Disposal. Retrieved from [Link]

  • Rx Destroyer. (2022, November 2). What Determines Hazardous and Non-Hazardous Pharmaceuticals. Retrieved from [Link]

  • Pfizer. (1994, July 18). PRODUCT MONOGRAPH Pr EFFEXOR® (Venlafaxine Hydrochloride) Tablets Pr EFFEXOR® XR (Venlafaxine Hydrochloride) Extended Release. Retrieved from [Link]

  • Minnesota Department of Health. (2023, November). Venlafaxine Toxicological Summary. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). Managing Hazardous Drug Exposures: Information for Healthcare Settings. Retrieved from [Link]

  • ResearchGate. (n.d.). Distribution of venlafaxine and O-desmethylvenlafaxine in a fatal case. Retrieved from [Link]

  • Federal Register. (2023, April 27). Hazardous Drugs: Procedures for Developing the NIOSH List of Hazardous Drugs in Healthcare Settings and Managing Hazardous Drug Exposures: Information for Healthcare Settings. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). NDA 20-151. Retrieved from [Link]

  • Ann & Robert H. Lurie Children's Hospital of Chicago. (n.d.). Administrative Policy and Procedure Manual Pharmaceutical Waste Management. Retrieved from [Link]

  • Psychopharmacology Institute. (2024, October 18). Venlafaxine Guide: Pharmacology, Indications, Dosing Guidelines and Adverse Effects. Retrieved from [Link]

  • Emergency Care BC. (2018, October 30). Venlafaxine (Effexor XR) and Desvenlafaxine (Pristiq) Overdoses. Retrieved from [Link]

  • StatPearls. (2024, February 26). Venlafaxine. Retrieved from [Link]

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.